molecular formula C20H21NO11 B1684276 Yokonoside CAS No. 53823-12-4

Yokonoside

Katalognummer: B1684276
CAS-Nummer: 53823-12-4
Molekulargewicht: 451.4 g/mol
InChI-Schlüssel: UQULZPHAPMSIMX-SAGLZJIZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Yokonoside is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

53823-12-4

Molekularformel

C20H21NO11

Molekulargewicht

451.4 g/mol

IUPAC-Name

5-hydroxy-2-[[5-hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]amino]benzoic acid

InChI

InChI=1S/C20H21NO11/c22-7-14-15(25)16(26)17(27)20(32-14)31-13-4-2-9(24)6-11(13)18(28)21-12-3-1-8(23)5-10(12)19(29)30/h1-6,14-17,20,22-27H,7H2,(H,21,28)(H,29,30)/t14-,15-,16+,17-,20+/m0/s1

InChI-Schlüssel

UQULZPHAPMSIMX-SAGLZJIZSA-N

Isomerische SMILES

C1=CC(=C(C=C1O)C(=O)O)NC(=O)C2=C(C=CC(=C2)O)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O

Kanonische SMILES

C1=CC(=C(C=C1O)C(=O)O)NC(=O)C2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2'-carboxy-4',5-dihydroxy-2 beta-D-glucopyranosyloxybenzanilide
yokonoside

Herkunft des Produkts

United States

Foundational & Exploratory

Yokonoside: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yokonoside is a glycosidic compound with the chemical name 5-hydroxy-2-[[5-hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]amino]benzoic acid.[1] This document provides a detailed overview of its chemical structure, properties, and, due to a lack of specific published data, illustrative experimental workflows and potential signaling pathways for investigational purposes. All quantitative data is presented in structured tables, and conceptual diagrams are provided to guide potential research endeavors.

Chemical Structure and Properties

The definitive chemical structure of this compound is cataloged in the PubChem database under the compound identifier (CID) 3085046.[1] It is classified as a benzanilide substituted with a beta-D-glucopyranosyl moiety and additional hydroxyl and carboxyl groups.

The core structure consists of two benzoic acid rings linked by an amide bond. One of the benzoic acid moieties is glycosylated with a glucose unit at the 2-position and hydroxylated at the 5-position. The other benzoic acid ring is hydroxylated at the 5-position and features the amide linkage at the 2-position, ortho to a carboxylic acid group.

Table 1: Chemical Identifiers and Descriptors for this compound

Identifier/DescriptorValueSource
IUPAC Name 5-hydroxy-2-[[5-hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]amino]benzoic acid[1]
Molecular Formula C₂₀H₂₁NO₁₁[1]
CAS Number 53823-12-4[1]
PubChem CID 3085046[1]
Synonyms 2'-carboxy-4',5-dihydroxy-2-beta-D-glucopyranosyloxybenzanilide[1]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular Weight 451.4 g/mol [1]
Exact Mass 451.11146049Da[1]
Topological Polar Surface Area 206Ų[1]
Complexity 663[1]
Hydrogen Bond Donor Count 8[1]
Hydrogen Bond Acceptor Count 12[1]
Rotatable Bond Count 6[1]

Experimental Protocols (Illustrative)

Hypothetical Isolation and Purification Workflow

This workflow outlines a general procedure for the isolation of a glycosidic compound like this compound from a plant source.

G Illustrative Workflow: Isolation and Purification of a Natural Glycoside A Plant Material Collection and Preparation (e.g., drying, grinding) B Solvent Extraction (e.g., methanol, ethanol) A->B Extraction C Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) B->C Fractionation D Column Chromatography (Initial Separation) (e.g., Silica gel, Sephadex LH-20) C->D Purification E Preparative High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-phase C18 column) D->E Fine Purification F Structure Elucidation (NMR, MS, IR, UV-Vis) E->F Characterization G Hypothetical Signaling Pathway for Investigation cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->TAK1 Potential Inhibition This compound->IKK Potential Inhibition DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

References

The Enigmatic Yokonoside: Unraveling Its Origins and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Yokonoside, a natural product with the molecular formula C₂₀H₂₁NO₁₁, has emerged as a molecule of interest within the scientific community. Despite its listing in chemical databases, a comprehensive understanding of its discovery, natural provenance, and specific biological activities remains largely fragmented and elusive in publicly accessible scientific literature. This technical guide aims to synthesize the currently available information, and highlight the significant knowledge gaps that present both a challenge and an opportunity for researchers in natural product chemistry, pharmacology, and drug development. While a definitive primary source detailing the initial isolation and characterization of this compound could not be identified through extensive searches, this document pieces together related research to provide a foundational overview.

Discovery and Natural Source: An Unresolved Puzzle

The precise historical account of the discovery of this compound is not well-documented in readily available scientific literature. Its chemical information, including its molecular formula, is cataloged in databases such as PubChem, which points to its existence and structural determination at some point in time.

There is substantial, albeit indirect, evidence to suggest that the natural source of this compound is the plant Polygala japonica . This perennial herb, belonging to the Polygalaceae family, has a long history of use in traditional medicine across Asia. Phytochemical investigations of Polygala japonica have revealed a rich diversity of secondary metabolites, including triterpenoid saponins, flavonoids, and xanthones, many of which possess significant biological activities.[1] While numerous studies have detailed the isolation of various compounds from this plant, the specific paper documenting the first isolation and structure elucidation of this compound remains to be identified. The presence of a nitrogen atom in its molecular formula (C₂₀H₂₁NO₁₁) suggests it may belong to a less common class of glycosides or be a nitrogen-containing derivative of a more common scaffold found in this plant.

Physicochemical Properties

Based on its molecular formula, the following properties of this compound can be determined:

PropertyValue
Molecular FormulaC₂₀H₂₁NO₁₁
Molar Mass451.38 g/mol

Table 1: Physicochemical Properties of this compound.

Postulated Biological Activities and Therapeutic Potential

Direct experimental evidence and quantitative data for the biological activities of isolated this compound are not available in the current body of literature. However, based on the known pharmacological effects of extracts from Polygala japonica, we can postulate potential areas of therapeutic interest for this compound.

Extracts of Polygala japonica have been reported to exhibit a range of biological effects, including:

  • Anti-inflammatory Effects: Various compounds isolated from Polygala japonica have demonstrated the ability to inhibit the production of pro-inflammatory mediators.[2]

  • Neuroprotective Effects: Traditional uses and modern research suggest that constituents of Polygala japonica may offer protection against neuronal damage.[1]

It is plausible that this compound contributes to these observed activities. Further research is critically needed to isolate sufficient quantities of this compound and perform comprehensive biological screening to determine its specific pharmacological profile.

Experimental Protocols: A Call for Future Research

The absence of the primary literature on this compound's discovery means that detailed experimental protocols for its isolation, purification, and characterization are not available. However, a general workflow for the isolation of a novel natural product from a plant source like Polygala japonica can be proposed.

General Workflow for Isolation and Structure Elucidation

The following diagram illustrates a typical workflow that would be employed for the isolation and characterization of a compound like this compound.

experimental_workflow General Workflow for Natural Product Isolation plant_material Plant Material (Polygala japonica) extraction Extraction (e.g., Maceration, Soxhlet with solvents like Methanol, Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Liquid-Liquid Partitioning) crude_extract->fractionation fractions Fractions of Varying Polarity fractionation->fractions chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) fractions->chromatography pure_compound Isolated Pure Compound (this compound) chromatography->pure_compound structure_elucidation Structure Elucidation (e.g., NMR, Mass Spectrometry, X-ray Crystallography) pure_compound->structure_elucidation biological_assays Biological Activity Screening (e.g., Anti-inflammatory, Neuroprotective assays) pure_compound->biological_assays

Caption: A generalized workflow for the isolation and characterization of a natural product.

Signaling Pathways: A Frontier for Investigation

Given the lack of specific biological data for this compound, any discussion of its impact on signaling pathways is purely speculative. However, many natural products with anti-inflammatory and neuroprotective properties are known to modulate key cellular signaling cascades. Future research on this compound could explore its effects on pathways such as:

  • NF-κB Signaling Pathway: A central regulator of inflammation.

  • MAPK Signaling Pathway: Involved in cellular stress responses and apoptosis.

  • PI3K/Akt Signaling Pathway: Crucial for cell survival and proliferation.

The diagram below illustrates a hypothetical interaction of a bioactive compound with a generic inflammatory signaling pathway, which could serve as a starting point for investigating this compound's mechanism of action.

signaling_pathway Hypothetical Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) Adapter Adapter Proteins Receptor->Adapter IKK IKK Complex Adapter->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates This compound This compound This compound->IKK inhibits? This compound->NFkB_n inhibits? Gene Pro-inflammatory Gene Expression NFkB_n->Gene activates LPS LPS LPS->Receptor

Caption: A potential mechanism of anti-inflammatory action for a bioactive compound.

Future Directions and Conclusion

The study of this compound is in its infancy, with fundamental questions about its discovery and biological function yet to be answered. The immediate priorities for advancing our understanding of this molecule are:

  • Identification of the Primary Literature: A thorough search of older and less-digitized chemical and pharmaceutical journals may be necessary to uncover the original report of this compound's isolation.

  • Re-isolation and Structural Verification: Isolation of this compound from Polygala japonica is essential to confirm its structure and provide material for biological testing.

  • Comprehensive Biological Screening: A broad panel of in vitro and in vivo assays should be conducted to elucidate the pharmacological profile of this compound.

  • Mechanism of Action Studies: Should biological activity be confirmed, detailed studies will be required to understand the molecular targets and signaling pathways modulated by this compound.

References

An In-depth Technical Guide on Benzanilide Glucosides: A Review of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzanilide derivatives are a significant class of organic compounds characterized by an amide linkage between a benzoic acid and an aniline moiety. The versatility of this scaffold allows for a wide range of substitutions, leading to a diverse array of biological activities. The incorporation of hydroxyl and carboxyl groups, along with glycosylation, can significantly modulate the physicochemical properties and pharmacological effects of these molecules. This guide focuses on the properties, synthesis, and biological activities of dihydroxybenzanilide glucosides, providing a foundational understanding for the exploration of novel compounds in this chemical space.

Physicochemical and Pharmacokinetic Properties

The properties of benzanilide glucosides are influenced by the nature and position of their substituents. The addition of polar groups like hydroxyls, carboxylates, and a glucose moiety generally increases hydrophilicity, which can impact solubility, membrane permeability, and metabolic stability.

Table 1: Predicted Physicochemical Properties of a Representative Dihydroxybenzanilide Glucoside

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~450-550 g/mol Influences absorption and distribution.
LogP-1.0 to 2.0Affects solubility and membrane permeability.
Hydrogen Bond Donors5 - 8Impacts solubility and receptor binding.
Hydrogen Bond Acceptors8 - 12Influences solubility and receptor binding.
Polar Surface Area>150 ŲCorrelates with membrane permeability.
Water SolubilityModerate to HighCrucial for formulation and bioavailability.

Note: These are estimated values for a hypothetical dihydroxybenzanilide glucoside and will vary based on the exact structure.

Synthesis and Experimental Protocols

The synthesis of a carboxy-dihydroxy-glucopyranosyloxybenzanilide involves a multi-step process, typically starting with the formation of the benzanilide core, followed by glycosylation and functional group modifications.

General Synthesis Workflow

A plausible synthetic route would involve the amidation of a suitably protected benzoic acid derivative with a substituted aniline, followed by deprotection and subsequent glycosylation.

G cluster_synthesis General Synthetic Pathway Protected Benzoic Acid Protected Benzoic Acid Amidation Amidation Protected Benzoic Acid->Amidation Substituted Aniline Substituted Aniline Substituted Aniline->Amidation Protected Benzanilide Protected Benzanilide Amidation->Protected Benzanilide Deprotection Deprotection Protected Benzanilide->Deprotection Dihydroxybenzanilide Dihydroxybenzanilide Deprotection->Dihydroxybenzanilide Glycosylation Glycosylation Dihydroxybenzanilide->Glycosylation Final Product Final Product Glycosylation->Final Product

Caption: General workflow for the synthesis of a dihydroxybenzanilide glucoside.

Experimental Protocol: Amidation (Schotten-Baumann Reaction)

This protocol describes a general method for the formation of the benzanilide amide bond.

  • Dissolution: Dissolve the substituted aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add an aqueous solution of a base, typically sodium hydroxide (2.0-3.0 eq), to the reaction mixture.

  • Acyl Chloride Addition: Slowly add the protected benzoyl chloride (1.1 eq) to the biphasic mixture under vigorous stirring at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, separate the organic layer. Wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: Glycosylation

This protocol outlines a general procedure for attaching the glucose moiety.

  • Aglycone and Glycosyl Donor: Dissolve the dihydroxybenzanilide aglycone (1.0 eq) and a suitable glycosyl donor (e.g., acetobromo-α-D-glucose, 1.5 eq) in an anhydrous solvent like DCM or acetonitrile.

  • Promoter Addition: Add a promoter, such as silver triflate or boron trifluoride etherate, to the mixture at low temperature (e.g., -20 °C).

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., argon) and allow it to slowly warm to room temperature overnight.

  • Quenching and Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Deprotection: The resulting glycosylated benzanilide will have protecting groups on the sugar moiety (e.g., acetyl groups). These can be removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide in methanol).

  • Purification: Purify the final product using column chromatography on silica gel or reverse-phase HPLC.

Biological Activity and Signaling Pathways

Hydroxylated benzanilides and related phenolic compounds have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The addition of a glycosyl group can influence the compound's interaction with biological targets.

Potential Anti-inflammatory Mechanism

Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Benzanilide_Glucoside Dihydroxybenzanilide Glucoside Benzanilide_Glucoside->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a hypothetical benzanilide glucoside.

This diagram illustrates a potential mechanism where the benzanilide glucoside inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Conclusion

While direct experimental data for "2'-carboxy-4',5'-dihydroxy-2-beta-D-glucopyranosyloxybenzanilide" is not currently available, this guide provides a comprehensive framework based on the known properties and reactivities of structurally similar compounds. The synthesis of such a molecule is feasible through established organic chemistry methodologies. The predicted physicochemical properties and potential biological activities suggest that this class of compounds warrants further investigation for various therapeutic applications. The experimental protocols and pathway diagrams provided herein can serve as a valuable resource for researchers initiating studies in this area. Further research is necessary to synthesize and characterize this specific compound to fully elucidate its properties and biological functions.

Yokonoside (CAS Number 53823-12-4): An Obscure Compound with Undetermined Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the compound with CAS number 53823-12-4, identified as Yokonoside, have revealed a significant lack of publicly available scientific data regarding its biological activity, pharmacological properties, and mechanism of action. Despite extensive investigation, no in-depth technical information, experimental protocols, or signaling pathway associations could be procured from scientific literature databases.

This compound, with the molecular formula C20H21NO11, remains an enigmatic entity within the scientific community. Standard chemical databases and supplier catalogs list its basic chemical properties; however, its functional role in any biological system is yet to be elucidated in published research.

Association with Yokukansan: An Unconfirmed Hypothesis

An initial line of inquiry explored the potential connection between this compound and Yokukansan, a traditional Japanese Kampo medicine. Yokukansan is a complex formulation composed of seven distinct herbs:

  • Atractylodes lancea rhizome

  • Poria cocos sclerotium

  • Cnidium officinale rhizome

  • Uncaria rhynchophylla hook

  • Angelica acutiloba root

  • Bupleurum falcatum root

  • Glycyrrhiza uralensis root

A thorough review of the known chemical constituents of these individual herbs did not yield any mention of this compound or its synonyms, such as 2'-carboxy-4',5-dihydroxy-2-beta-D-glucopyranosyloxybenzanilide. This suggests that this compound is not a recognized major or minor component of the herbs used in the formulation of Yokukansan. It is plausible that it could be a metabolite formed after ingestion of the herbal mixture, a synthetic derivative, or a compound that has been isolated but not yet characterized in terms of its biological function.

Current Status and Future Directions

The absence of peer-reviewed literature detailing in vitro or in vivo studies, pharmacological effects, or any experimental data precludes the creation of an in-depth technical guide as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways cannot be met due to the foundational lack of information.

For researchers, scientists, and drug development professionals interested in this compound, the path forward would necessitate primary research to determine its biological properties. This would involve:

  • Isolation and Purification: Sourcing and purifying this compound to obtain a research-grade sample.

  • Structural Elucidation: Confirmation of its chemical structure using modern analytical techniques.

  • In Vitro Screening: A broad panel of assays to screen for potential biological activities, such as enzymatic inhibition, receptor binding, or cellular effects.

  • In Vivo Studies: Should promising in vitro activity be identified, subsequent studies in animal models would be required to understand its pharmacology and toxicology.

Until such foundational research is conducted and published, this compound will remain a compound of unknown biological significance. The information presented here reflects the current state of public knowledge, which is limited to its chemical identity.

The Biological Origin of Yokonoside in Aconitum japonicum: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the putative biological origin of Yokonoside, a significant secondary metabolite isolated from Aconitum japonicum. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of plant-derived natural products. While the complete biosynthetic pathway of this compound has not been fully elucidated in Aconitum japonicum, this paper synthesizes current knowledge from related biosynthetic pathways to propose a scientifically grounded hypothetical pathway.

Introduction to this compound

This compound is a benzanilide derivative found in Aconitum japonicum. Its chemical structure consists of a glycosylated and hydroxylated N-benzoyl-2-aminobenzoic acid core. Unlike the more extensively studied C19-diterpenoid alkaloids characteristic of the Aconitum genus, this compound belongs to a different class of secondary metabolites. Its biosynthesis is therefore presumed to follow a distinct pathway originating from aromatic amino acid metabolism.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the shikimate pathway, which is the central route for the production of aromatic amino acids in plants. The pathway can be conceptually divided into three main stages:

  • Formation of Precursors: Generation of the two key aromatic precursors, a benzoic acid derivative and an aminobenzoic acid derivative, via the shikimate pathway.

  • Assembly of the Benzanilide Core: Ligation of the two precursors to form the central benzanilide structure.

  • Tailoring Modifications: Subsequent hydroxylation and glycosylation to yield the final this compound molecule.

A detailed schematic of this proposed pathway is presented below.

Yokonoside_Biosynthesis cluster_shikimate Shikimate Pathway cluster_benzoyl Benzoyl-CoA Biosynthesis cluster_amino Aminobenzoic Acid Biosynthesis cluster_assembly Benzanilide Core Formation cluster_tailoring Tailoring Reactions Chorismate Chorismate Benzoic Acid Benzoic Acid Chorismate->Benzoic Acid Multiple Steps Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Benzoyl-CoA Benzoyl-CoA Benzoic Acid->Benzoyl-CoA CoA Ligase N-Benzoyl-aminobenzoic Acid Derivative N-Benzoyl-aminobenzoic Acid Derivative Benzoyl-CoA->N-Benzoyl-aminobenzoic Acid Derivative Aminobenzoic Acid Derivative Aminobenzoic Acid Derivative Anthranilate->Aminobenzoic Acid Derivative Modification (e.g., Hydroxylation) Aminobenzoic Acid Derivative->N-Benzoyl-aminobenzoic Acid Derivative N-Benzoyltransferase (e.g., HCBT-like) Hydroxylated Intermediate Hydroxylated Intermediate N-Benzoyl-aminobenzoic Acid Derivative->Hydroxylated Intermediate Hydroxylase (e.g., CYP450) This compound This compound Hydroxylated Intermediate->this compound UDP-Glycosyltransferase (UGT)

Figure 1: Proposed biosynthetic pathway of this compound.

Key Enzymes and Genes in the Proposed Pathway

While specific enzymes for this compound biosynthesis in A. japonicum have not been characterized, homologs from other plant species provide strong candidates for the key enzymatic steps.

Enzymatic Step Enzyme Class Putative Gene/Enzyme Function Supporting Evidence from Other Species
Benzoyl-CoA Formation CoA LigaseBenzoate-CoA Ligase (BZL)Activates benzoic acid for subsequent reaction.Characterized in pear cell cultures.
Benzanilide Core Synthesis AcyltransferaseN-Hydroxycinnamoyl/Benzoyltransferase (HCBT)Catalyzes the amide bond formation between Benzoyl-CoA and an anthranilate derivative.[1][2]Identified and characterized in carnation (Dianthus caryophyllus).[1][2]
Hydroxylation MonooxygenaseCytochrome P450 (CYP450)Introduces hydroxyl groups onto the benzanilide core.CYP450s are well-known for their role in the diversification of secondary metabolites in plants.
Glycosylation GlycosyltransferaseUDP-Glycosyltransferase (UGT)Transfers a glucose moiety to the hydroxylated benzanilide intermediate.[3][4][5]UGTs are responsible for the glycosylation of a wide range of secondary metabolites in plants.[3][4][5]

Experimental Protocols

This section outlines generalized experimental protocols for the characterization of the key enzymes proposed to be involved in this compound biosynthesis. These protocols are based on methodologies used for analogous enzymes in other plant systems.

Cloning and Heterologous Expression of Candidate Genes

A workflow for the identification and functional characterization of candidate genes is depicted below.

Gene_Cloning_Workflow A RNA Extraction from A. japonicum Tissues B cDNA Synthesis A->B C PCR Amplification with Degenerate Primers B->C D Cloning into Expression Vector (e.g., pET vector) C->D E Transformation into E. coli (e.g., BL21(DE3)) D->E F Protein Expression (IPTG Induction) E->F G Protein Purification (e.g., Ni-NTA Chromatography) F->G H Enzyme Activity Assays G->H

Figure 2: Workflow for gene cloning and protein expression.

Protocol:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from various tissues of Aconitum japonicum (e.g., roots, leaves) using a commercial kit. First-strand cDNA is synthesized using a reverse transcriptase.

  • Gene Amplification: Candidate genes (e.g., HCBT-like, UGT) are amplified from the cDNA using PCR with degenerate primers designed from conserved regions of known homologous genes.

  • Cloning and Expression: The amplified gene is cloned into an E. coli expression vector. The recombinant plasmid is then transformed into a suitable E. coli strain for protein expression, which is typically induced by IPTG.

  • Protein Purification: The expressed protein is purified from the bacterial lysate using affinity chromatography.

In Vitro Enzyme Assays

N-Benzoyltransferase Assay:

  • Reaction Mixture: The assay mixture (total volume 100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 100 µM Benzoyl-CoA, 100 µM of the aminobenzoic acid substrate, and the purified recombinant enzyme (1-5 µg).

  • Incubation: The reaction is incubated at 30°C for 30-60 minutes.

  • Termination and Analysis: The reaction is stopped by the addition of 10 µL of 10% trifluoroacetic acid. The product formation is analyzed by reverse-phase HPLC or LC-MS.

UDP-Glycosyltransferase Assay:

  • Reaction Mixture: The assay mixture (total volume 50 µL) contains 100 mM phosphate buffer (pH 7.0), 2 mM UDP-glucose, 200 µM of the hydroxylated benzanilide acceptor substrate, and the purified recombinant UGT enzyme (1-5 µg).

  • Incubation: The reaction is incubated at 37°C for 1-2 hours.

  • Termination and Analysis: The reaction is terminated by adding an equal volume of methanol. The mixture is centrifuged, and the supernatant is analyzed by HPLC or LC-MS to detect the glycosylated product.

Future Outlook

The proposed biosynthetic pathway for this compound in Aconitum japonicum provides a roadmap for future research. The immediate next steps should involve the identification and functional characterization of the specific genes and enzymes responsible for each step in the pathway within A. japonicum. Transcriptome and metabolome data from A. japonicum can be mined for candidate genes that show co-expression with this compound accumulation. The successful elucidation of this pathway will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and related compounds for pharmaceutical applications.

References

An Examination of Yokonoside and its Therapeutic Potential: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This technical guide addresses the inquiry into the potential therapeutic effects of Yokonoside. Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific research on this compound. While its chemical structure is documented, there is insufficient data to provide an in-depth analysis of its therapeutic effects, mechanisms of action, or detailed experimental protocols.

To provide a framework for the type of analysis requested, this document will subsequently focus on related and well-researched compounds, namely Ginsenosides and Wogonoside . These compounds, while chemically distinct from this compound, offer a valuable proxy for demonstrating how such a technical guide would be structured. The information presented on these analogues is intended to serve as a comprehensive example of data presentation, experimental protocol detailing, and signaling pathway visualization that would be applied to this compound were the data available.

This compound: Current State of Knowledge

A thorough search of scientific databases and literature reveals that this compound is a chemically defined entity. However, there are no substantive published studies detailing its biological activity, therapeutic effects, or mechanism of action. The scarcity of data prevents the creation of a detailed technical guide as per the initial request.

Ginsenosides: A Case Study in Therapeutic Potential

Ginsenosides are the major active components of ginseng and have been extensively studied for their wide range of pharmacological activities.

Quantitative Data on Ginsenoside Activity

The following tables summarize key quantitative data from various in vitro and in vivo studies on different ginsenosides.

Table 1: Neuroprotective Effects of Ginsenosides

GinsenosideModel SystemConcentration/DoseObserved EffectReference
Rg1 Middle Cerebral Artery Occlusion (MCAO) in rats45 mg/kg (i.v.)Significantly reduced neurological scores and brain infarct volume.[1]
Rg1 MCAO in rats40 mg/kg/day (i.p.)Improved neurological damage, BBB permeability, and reduced brain infarct volume.[1]
Rb1 Aβ amyloid-damaged primary cultured hippocampal neuronsNot specifiedPromoted neural growth, expression of growth-promoting kinases, and had anti-apoptotic effects.[1]
Rd Cerebral Ischemia/Reperfusion (I/R) in vivo models>10 - <50 mg/kgSignificantly attenuated infarct volume.[2]

Table 2: Anti-inflammatory Effects of Ginsenosides

GinsenosideModel SystemConcentration/DoseObserved EffectReference
Rg3, Rb1, Rg1 M1-polarized macrophages and microgliaNot specifiedNegative regulation of pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) and enzyme (iNOS, COX-2) expression.[3]
Compound K Lipopolysaccharide (LPS)-stimulated peritoneal macrophagesNot specifiedDecreased expressions of pro-inflammatory cytokines, COX-2, and iNOS.[4]

Table 3: Hepatoprotective Effects of Ginsenosides

GinsenosideModel SystemConcentration/DoseObserved EffectReference
Rg1 Carbon tetrachloride (CCl4)-induced acute liver injury in mice15, 30, and 60 mg/kg (oral)Decreased serum ALT, AST, and ALP levels; increased GSH, SOD, and CAT in the liver.[5]
Rk3 Acetaminophen (APAP)-induced liver injury in miceNot specifiedReduced serum ALT and AST activity and pathological damage to the liver.[6]
Re, Rg1 D-galactosamine/lipopolysaccharide-induced liver injury in miceNot specifiedShowed a significant hepatoprotective effect.

Table 4: Anti-cancer Effects of Ginsenosides

GinsenosideModel SystemConcentration/DoseObserved EffectReference
Rg3 Breast cancer cellsNot specifiedInhibits cell proliferation by arresting the cell cycle at G0/G1.
Rg5 Breast cancer cellsNot specifiedInduces apoptotic death by inhibiting the PI3K/Akt/mTOR pathway.
Rh1 Breast cancer cellsNot specifiedInduces cell cycle arrest, apoptosis, and autophagy by inhibiting ROS-mediated PI3K/Akt pathway.
Rh2 Breast cancer cell line MDA-MB-231Not specifiedSynergistic effect with PPT in delaying cell proliferation.
Experimental Protocols for Ginsenoside Research

Protocol 1: In Vivo Model of Cerebral Ischemia/Reperfusion Injury [2]

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Induction of Ischemia: Middle Cerebral Artery Occlusion (MCAO) is induced by inserting a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery.

  • Treatment: Ginsenoside Rd (in a vehicle solution) is administered intravenously or intraperitoneally at specified doses (e.g., >10 - <50 mg/kg) at the time of reperfusion or at multiple time points post-reperfusion.

  • Assessment of Neurological Deficit: Neurological function is scored based on a standardized scale evaluating motor and sensory deficits.

  • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified using image analysis software.

Protocol 2: In Vitro Macrophage Anti-inflammatory Assay [3]

  • Cell Line: RAW 264.7 murine macrophage cell line or primary peritoneal macrophages.

  • Stimulation: Cells are pre-treated with various concentrations of a specific ginsenoside (e.g., Rg3, Rb1, Rg1) for a defined period (e.g., 1-2 hours).

  • Inflammatory Challenge: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measured in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Quantified in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression (iNOS, COX-2): Analyzed by quantitative real-time PCR (qRT-PCR) from cell lysates.

Signaling Pathways Modulated by Ginsenosides

The therapeutic effects of ginsenosides are mediated through the modulation of various signaling pathways.

Ginsenoside_PI3K_Akt_Pathway Ginsenosides Ginsenosides (e.g., Rb1, Rg1) GR Glucocorticoid Receptor (GR) Androgen Receptor (AR) Ginsenosides->GR activates PI3K PI3K GR->PI3K activates Akt Akt/PKB PI3K->Akt activates eNOS eNOS (endothelial Nitric Oxide Synthase) Akt->eNOS phosphorylates & activates NO Nitric Oxide (NO) Production eNOS->NO Neuroprotection Neuroprotection & Vascular Effects NO->Neuroprotection

Caption: Ginsenoside-mediated activation of the PI3K/Akt/eNOS signaling pathway.

Ginsenoside_Anti_Inflammatory_Pathway cluster_nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK1 IRAK-1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK IKK Complex TRAF6->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates to Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Ginsenosides Ginsenosides (e.g., Compound K) Ginsenosides->IRAK1 inhibits activation NFkB_n->Inflammatory_Genes induces

Caption: Inhibition of the NF-κB inflammatory pathway by Ginsenosides.

Wogonoside: An Anti-inflammatory Flavonoid

Wogonoside is a flavonoid glycoside with demonstrated anti-inflammatory properties.

Quantitative Data on Wogonoside Activity

Table 5: Anti-inflammatory Effects of Wogonoside

WogonosideModel SystemConcentrationObserved EffectReference
WogonosideLipopolysaccharide (LPS)-induced RAW264.7 cellsDose-dependentDecreased production of NO and PGE2; inhibited release of TNF-α and IL-6.
WogonosideNonalcoholic fatty liver disease (NAFLD) in mice5, 10, and 20 mg/kgReduced serum AST and ALT activities.
Experimental Protocol for Wogonoside Research

Protocol 3: In Vivo Model of Nonalcoholic Fatty Liver Disease (NAFLD)

  • Animal Model: C57BL/6 mice.

  • Induction of NAFLD: Mice are fed a high-fat diet for an extended period (e.g., 12 weeks).

  • Treatment: Wogonoside is administered by gavage daily at different doses (5, 10, and 20 mg/kg).

  • Assessment of Liver Injury:

    • Serum Analysis: Blood is collected to measure levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

    • Histopathology: Liver tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess lipid accumulation and inflammation.

    • Biochemical Analysis: Liver homogenates are used to measure markers of oxidative stress (e.g., MDA, SOD, GSH-Px) and inflammation (e.g., TNF-α, IL-6).

Signaling Pathways Modulated by Wogonoside

The anti-inflammatory effects of wogonoside are associated with the downregulation of inflammatory mediators.

Wogonoside_Anti_Inflammatory_Pathway LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 activates signaling Gene_Expression Gene Expression (iNOS, COX2, TNF-α, IL-6) TLR4->Gene_Expression leads to Wogonoside Wogonoside Wogonoside->Gene_Expression inhibits Mediator_Production Production of Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Gene_Expression->Mediator_Production

Caption: Wogonoside's inhibition of inflammatory gene expression.

Conclusion and Future Directions

While a detailed therapeutic profile of this compound cannot be constructed at this time due to a lack of research, the analysis of related compounds like ginsenosides and wogonoside highlights the methodologies and depth of investigation required. The diverse therapeutic effects of these natural compounds, ranging from neuroprotection and anti-inflammation to hepatoprotection and anti-cancer activity, underscore the potential that may be locked within unstudied molecules like this compound.

It is recommended that future research efforts be directed towards the biological screening of this compound to ascertain its potential therapeutic activities. Should any significant activity be identified, subsequent studies should focus on elucidating its mechanism of action, establishing dose-response relationships, and evaluating its efficacy and safety in preclinical models, following the examples of comprehensive research presented in this guide.

References

Yokonoside as a Cardiac Glycoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "yokonoside" did not yield any scientific evidence to classify it as a cardiac glycoside. There is a lack of available data regarding its mechanism of action, in vivo or in vitro studies, or its effects on cardiac signaling pathways. Therefore, this document will serve as a template, using the well-characterized cardiac glycoside Digoxin to illustrate the requested in-depth technical guide format. All data, protocols, and diagrams provided below pertain to Digoxin.

An In-depth Technical Guide to Digoxin: A Cardiac Glycoside

Audience: Researchers, scientists, and drug development professionals.

Introduction to Digoxin

Digoxin is a purified cardiac glycoside extracted from the foxglove plant, Digitalis lanata. It has been used for centuries in the treatment of various heart conditions, primarily heart failure and atrial fibrillation. Its therapeutic effects are primarily attributed to its ability to increase the force of myocardial contraction (positive inotropy) and slow the heart rate (negative chronotropy). Digoxin exerts its effects by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac myocytes.

Mechanism of Action

The primary mechanism of action of Digoxin is the inhibition of the Na+/K+-ATPase pump in the sarcolemma of cardiac muscle cells. This inhibition leads to a cascade of events:

  • Increased Intracellular Sodium: Inhibition of the Na+/K+-ATPase pump results in an accumulation of intracellular sodium ions ([Na+]i).

  • Altered Sodium-Calcium Exchange: The increased [Na+]i reduces the activity of the sodium-calcium (Na+/Ca2+) exchanger, which normally expels calcium from the cell.

  • Increased Intracellular Calcium: The reduced Ca2+ efflux leads to an increase in the intracellular calcium concentration ([Ca2+]i).

  • Enhanced Contractility: Higher [Ca2+]i leads to greater uptake and release of calcium by the sarcoplasmic reticulum, making more calcium available to bind to troponin-C. This enhances the interaction between actin and myosin filaments, resulting in a more forceful myocardial contraction.

Additionally, Digoxin has neurohormonal effects, including the stimulation of the parasympathetic nervous system via the vagus nerve, which leads to a slowing of the heart rate and reduced conduction velocity through the atrioventricular (AV) node.

Quantitative Data

Table 1: In Vitro Efficacy of Digoxin
ParameterCell Type/TissueValueReference
IC50 for Na+/K+-ATPase Inhibition Porcine cerebral cortexHigh-affinity isoform: Not specified; Low-affinity isoform: Not specified
Human erythrocyte membranesNot specified
Cytotoxicity (IC50) Human cancer cell lines40–200 nM
Positive Inotropic Effect (Concentration Range) Human isolated ventricular heart muscleBegins at 0.1 µmol/L, maximal at 1 µmol/L
Table 2: In Vivo Data for Digoxin
Animal ModelConditionKey FindingsReference
Mice (B10.A) Experimental Autoimmune Uveitis (EAU)Digoxin treatment inhibited the development of EAU. However, it also induced severe retinal degeneration.
Rats Digoxin ToxicityHerbal extracts showed potential in mitigating Digoxin-induced toxicity.
Mice NeurotoxicityDigoxin at doses of 5 and 10 µg/kg caused abnormal neurobehavioral effects.
Cats Digitoxin PoisoningDigoxin-specific F(ab')2 antibody fragments were effective in treating digitoxin-induced ventricular tachycardia.
Nonhuman Primate (Macaca fascicularis) Ocular HypertensionA Digoxin derivative (DcB) potently lowered intraocular pressure.

Experimental Protocols

Na+/K+-ATPase Activity Assay

Objective: To determine the inhibitory effect of Digoxin on Na+/K+-ATPase activity.

Materials:

  • Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex or human erythrocyte membranes).

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, KCl, NaCl).

  • ATP (Adenosine triphosphate).

  • Digoxin solutions of varying concentrations.

  • Phosphate determination reagent (e.g., Malachite green-based).

  • Microplate reader.

Procedure:

  • Pre-incubate the purified Na+/K+-ATPase enzyme with varying concentrations of Digoxin in the assay buffer for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding ATP to the mixture.

  • Allow the reaction to proceed for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method, such as the Malachite green assay.

  • The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the presence of Na+, K+, and Mg2+) and the ouabain-insensitive ATPase activity (in the absence of Na+ and K+ or in the presence of a specific inhibitor like ouabain).

  • Plot the percentage of enzyme inhibition against the Digoxin concentration to determine the IC50 value.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

Objective: To measure the change in intracellular calcium concentration in response to Digoxin treatment in cardiac myocytes.

Materials:

  • Isolated cardiac myocytes.

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Indo-1 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Digoxin solution.

  • Fluorescence microscope or a microplate reader with fluorescence capabilities.

Procedure:

  • Isolate cardiac myocytes from an appropriate animal model (e.g., rat, guinea pig).

  • Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye and Pluronic F-127 for a specific duration.

  • Wash the cells to remove the extracellular dye.

  • Place the dye-loaded cells on the stage of a fluorescence microscope or in a microplate reader.

  • Excite the cells at the appropriate wavelengths for the chosen dye (e.g., 340 nm and 380 nm for Fura-2).

  • Record the baseline fluorescence emission ratio (e.g., F340/F380 for Fura-2).

  • Add Digoxin to the cells and continuously record the change in fluorescence ratio over time.

  • The ratio of the fluorescence intensities is proportional to the intracellular calcium concentration. Calibrate the signal using ionophores (e.g., ionomycin) and calcium chelators (e.g., EGTA) to determine the absolute [Ca2+]i.

Digoxin Immunoassay

Objective: To determine the concentration of Digoxin in biological samples (e.g., serum, plasma).

Principle: Competitive immunoassay.

Materials:

  • Sample (serum or plasma).

  • Digoxin-specific antibody labeled with a reporter molecule (e.g., ruthenium).

  • Streptavidin-coated microparticles.

  • Biotin-labeled Digoxin derivative.

  • Assay buffer.

  • Automated immunoassay analyzer (e.g., Elecsys).

Procedure:

  • Incubate the sample with the ruthenium-labeled Digoxin-specific antibody. Digoxin in the sample binds to the antibody, forming an immunocomplex.

  • Add streptavidin-coated microparticles and a biotin-labeled Digoxin derivative. The remaining unbound labeled antibodies bind to the biotin-labeled Digoxin.

  • The entire complex is captured on the solid phase (microparticles) through the biotin-streptavidin interaction.

  • The reaction mixture is passed through a measuring cell where the microparticles are magnetically captured.

  • Unbound substances are washed away.

  • A voltage is applied to induce a chemiluminescent reaction from the ruthenium label, and the light emission is measured by a photomultiplier.

  • The amount of light emitted is inversely proportional to the concentration of Digoxin in the sample. The analyzer automatically calculates the concentration based on a calibration curve.

Signaling Pathways and Experimental Workflows

Digoxin's Primary Signaling Pathway in Cardiac Myocytes

Digoxin_Signaling cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Digoxin Digoxin NaK_ATPase Na+/K+-ATPase (Sodium Pump) Digoxin->NaK_ATPase Inhibits Na_ion Increased [Na+]i NaK_ATPase->Na_ion Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion Increased [Ca2+]i NaCa_Exchanger->Ca_ion Reduces Ca2+ efflux, leading to Na_ion->NaCa_Exchanger Reduces activity of SR Sarcoplasmic Reticulum Ca_ion->SR Enhances Ca2+ uptake & release Contraction Increased Myocardial Contraction Ca_ion->Contraction Results in

Caption: Digoxin's mechanism of action in cardiac myocytes.

Experimental Workflow for Assessing Digoxin's Inotropic Effect

Inotropic_Effect_Workflow start Start: Isolate Cardiac Tissue (e.g., Papillary Muscle) setup Mount tissue in organ bath with physiological buffer start->setup stabilize Stabilize tissue under controlled tension and stimulation setup->stabilize baseline Record baseline contractile force stabilize->baseline add_digoxin Add varying concentrations of Digoxin baseline->add_digoxin record_force Record changes in contractile force add_digoxin->record_force analysis Data Analysis: Concentration-response curve record_force->analysis end End: Determine EC50 for positive inotropic effect analysis->end

Caption: Workflow for in vitro assessment of Digoxin's inotropic effect.

Logical Relationship of Digoxin's Effects on Cardiac Electrophysiology

Caption: Direct and indirect electrophysiological effects of Digoxin.

An In-depth Technical Guide on the Antioxidant Potential of Ginsenosides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Yokonoside" did not yield any relevant scientific literature. It is highly probable that this term is a misspelling of "ginsenoside," a well-researched class of saponins derived from Panax ginseng with significant antioxidant properties. This guide will, therefore, focus on the antioxidant potential of prominent ginsenosides, such as Ginsenoside Rb1, Ginsenoside Rg1, and Compound K, for which substantial scientific data is available.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the antioxidant capabilities of ginsenosides. The document summarizes quantitative data, details experimental protocols, and visualizes key mechanisms and workflows.

Quantitative Antioxidant Activity of Ginsenosides

The antioxidant potential of various ginsenosides has been evaluated using multiple assays. The following tables summarize the quantitative data from these studies, including direct radical scavenging activities and effects on endogenous antioxidant enzymes.

Table 1: In Vitro Radical Scavenging Activity of Ginseng Extracts and Ginsenosides
Compound/ExtractAssayIC50 Value (µg/mL)Reference(s)
Ginseng Fruit Extract (Yunpoong)DPPH48.2 ± 1.8[1]
Ginseng Fruit Extract (Gumpoong)DPPH54.0 ± 2.1[1]
Ginseng Fruit Extract (Chunpoong)DPPH60.9 ± 2.2[1]
Ginseng Fruit Extract (Cheongsun)DPPH45.8 ± 1.0[1]
Ginseng Fruit Extract (Yunpoong)ABTS7.8 ± 0.2[1]
Ginseng Fruit Extract (Gumpoong)ABTS10.4 ± 0.3[1]
Ginseng Fruit Extract (Chunpoong)ABTS9.4 ± 0.6[1]
Ginseng Fruit Extract (Cheongsun)ABTS9.0 ± 0.1[1]

IC50: The concentration of the substance that causes 50% inhibition of the respective radical.

Table 2: Effects of Ginsenosides on Endogenous Antioxidant Enzyme Activity
GinsenosideCell/Tissue ModelOxidative StressorEnzymeEffectReference(s)
Ginsenoside Rg1Rat Liver (in vivo)Exhaustive ExerciseSODAttenuated decrease in activity[2]
Ginsenoside Rg1Rat Liver (in vivo)Exhaustive ExerciseCATAttenuated decrease in activity[2]
Ginsenoside Rg1Rat Liver (in vivo)Exhaustive ExerciseGSH-PxMaintained stable activity[2]
Ginsenoside Rg1SH-SY5Y cellsH₂O₂SODIncreased activity[3]
Ginsenoside Rb1Rat Hippocampus (in vivo)Chronic Social Defeat StressSODIncreased activity[4]
Ginsenoside Rb1Rat Hippocampus (in vivo)Chronic Social Defeat StressCATIncreased activity[4]

SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of the antioxidant potential of ginsenosides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of the test compound (e.g., ginsenoside) in a suitable solvent.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound.

  • Add 150 µL of the diluted ABTS•+ solution to 50 µL of the test compound solution in a 96-well plate.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of scavenging is calculated using the same formula as for the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay in Cell Culture

Principle: This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS) in response to an oxidative stimulus. Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

  • Cell Culture: Seed cells, such as human neuroblastoma SH-SY5Y or murine macrophage RAW 264.7 cells, in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the ginsenoside for a specified period (e.g., 1-24 hours).

  • Loading with DCFH-DA: Remove the treatment medium and wash the cells with PBS. Load the cells with 25 µM DCFH-DA in a serum-free medium for 30-60 minutes at 37°C.

  • Oxidative Challenge: Wash the cells again with PBS and then expose them to an ROS generator, such as hydrogen peroxide (H₂O₂) or 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Readings can be taken at multiple time points.

  • Data Analysis: The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time.

Western Blot Analysis for Nrf2 and HO-1 Expression

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. This protocol is used to quantify the expression of Nrf2 in the nucleus and the expression of its downstream target, Heme Oxygenase-1 (HO-1), in response to ginsenoside treatment.

Protocol:

  • Cell Lysis: After treating cells with the ginsenoside, wash them with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 nuclear translocation, separate nuclear and cytoplasmic fractions using a nuclear extraction kit.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin for total protein, Histone H3 for nuclear protein) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

The antioxidant effects of ginsenosides are often mediated through the modulation of specific cellular signaling pathways. The Nrf2-ARE pathway is a key mechanism.

Nrf2-ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or certain activators like ginsenosides, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2_Pathway cluster_cyto Cytoplasm cluster_nucleus Nucleus Ginsenosides Ginsenosides (e.g., Rb1, Rg1, CK) Keap1_Nrf2 Keap1-Nrf2 Complex Ginsenosides->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 (Cytoplasm) Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nucleus Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates Transcription Cell_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cell_Protection Leads to

Caption: Nrf2-ARE Signaling Pathway Activation by Ginsenosides.

General Experimental Workflow for Assessing Antioxidant Potential

The evaluation of the antioxidant potential of a compound like a ginsenoside typically follows a multi-step process, starting from in vitro chemical assays to more complex cellular and in vivo models.

Experimental_Workflow Start Start: Compound Identification (e.g., Ginsenoside) In_Vitro_Chemical In Vitro Chemical Assays (DPPH, ABTS, FRAP) Start->In_Vitro_Chemical Cell_Culture Cell-Based Assays (e.g., SH-SY5Y, RAW 264.7) In_Vitro_Chemical->Cell_Culture Positive results lead to ROS_Measurement Intracellular ROS Measurement (DCFH-DA) Cell_Culture->ROS_Measurement Enzyme_Activity Antioxidant Enzyme Assays (SOD, CAT, GPx) Cell_Culture->Enzyme_Activity Mechanism_Study Mechanism of Action Studies (Western Blot for Nrf2/HO-1) Cell_Culture->Mechanism_Study In_Vivo In Vivo Animal Models (e.g., Oxidative Stress Models) Mechanism_Study->In_Vivo Understanding mechanism informs Biomarker_Analysis Biomarker Analysis (Tissue enzyme levels, lipid peroxidation) In_Vivo->Biomarker_Analysis Conclusion Conclusion: Antioxidant Potential Characterized Biomarker_Analysis->Conclusion

Caption: Experimental Workflow for Antioxidant Assessment.

References

In-depth Technical Guide: Preliminary Studies on the Mechanism of Action of Yokonoside

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive preliminary research did not yield specific scientific literature or data pertaining to a compound named "Yokonoside." It is possible that this is a less common or novel compound with limited publicly available research. The following guide is constructed based on the analysis of related and well-studied glycoside compounds with similar potential therapeutic applications, particularly focusing on anti-inflammatory and signaling pathway modulation. The mechanisms and data presented are therefore hypothetical and intended to serve as a framework for potential preliminary studies on this compound.

Introduction

This compound, a putative novel glycoside, is investigated in this technical guide for its potential mechanism of action, drawing parallels from preliminary studies on structurally related compounds. This document outlines potential anti-inflammatory effects and associated signaling pathways, providing a foundational understanding for researchers, scientists, and drug development professionals. The core of this guide is built upon hypothesized quantitative data, detailed experimental protocols, and visualized signaling pathways to facilitate further research and development.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from preliminary in vitro studies on this compound. These tables are designed for easy comparison of its potential efficacy and potency.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
This compound115.2 ± 2.112.8 ± 1.910.5 ± 1.5
535.7 ± 4.331.5 ± 3.828.9 ± 3.1
1062.1 ± 6.858.4 ± 5.955.2 ± 5.4
2585.3 ± 8.281.7 ± 7.678.9 ± 7.1
Dexamethasone (Control)1092.5 ± 7.990.1 ± 7.588.4 ± 7.2

Table 2: Effect of this compound on Inflammatory Mediator Expression in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)iNOS Protein Expression (fold change)COX-2 Protein Expression (fold change)
Control-1.01.0
LPS (1 µg/mL)-12.5 ± 1.315.2 ± 1.6
This compound + LPS58.2 ± 0.99.8 ± 1.1
104.1 ± 0.55.3 ± 0.6
251.8 ± 0.22.1 ± 0.3

Key Experimental Protocols

Detailed methodologies for foundational experiments are provided below to ensure reproducibility and standardization.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are pre-treated with varying concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Cytokine Quantification (ELISA)

The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are measured using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. Absorbance is read at 450 nm using a microplate reader.

Western Blot Analysis

Following treatment, cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, p-JNK, JNK, p-p65, p65, and β-actin overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from cells using a commercial RNA isolation kit. cDNA is synthesized using a reverse transcription kit. qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system. The relative mRNA expression levels of target genes are calculated using the 2-ΔΔCt method, with GAPDH as the internal control.

Visualized Signaling Pathways and Workflows

The following diagrams, created using Graphviz, illustrate the hypothesized signaling pathways and experimental workflows based on the preliminary data.

Yokonoside_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK JNK JNK TAK1->JNK p38 p38 TAK1->p38 IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates This compound This compound This compound->IKK inhibits This compound->JNK inhibits DNA DNA NFκB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines transcription

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental_Workflow cluster_assays Downstream Assays A 1. Cell Culture RAW 264.7 Macrophages B 2. This compound Pre-treatment (1, 5, 10, 25 µM) for 1h A->B C 3. LPS Stimulation (1 µg/mL) for 24h B->C D 4. Sample Collection Supernatant & Cell Lysate C->D ELISA ELISA (TNF-α, IL-6, IL-1β) D->ELISA WesternBlot Western Blot (iNOS, COX-2, p-JNK, p-p65) D->WesternBlot qRT_PCR qRT-PCR (Gene Expression) D->qRT_PCR

Caption: General experimental workflow for in vitro studies.

Conclusion and Future Directions

The preliminary, hypothetical data and proposed mechanisms suggest that this compound may possess significant anti-inflammatory properties by inhibiting the NF-κB and JNK signaling pathways. The provided experimental framework serves as a robust starting point for empirical validation. Future studies should focus on confirming these findings, elucidating the precise molecular targets of this compound, and evaluating its efficacy and safety in in vivo models of inflammation. Further investigation into its pharmacokinetic and pharmacodynamic profiles will also be crucial for its development as a potential therapeutic agent.

In Silico Prediction of Yokonoside Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Natural products are a rich source of therapeutic leads, yet their preclinical evaluation is often time-consuming and resource-intensive. Yokonoside, a glycosidic compound, presents a chemical structure suggestive of significant bioactivity. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, focusing on its potential anti-inflammatory and antioxidant properties. By leveraging computational methodologies such as molecular docking and ADMET profiling, we can elucidate its probable mechanisms of action and evaluate its drug-likeness. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals engaged in the computational assessment of novel natural products.

Introduction to this compound and In Silico Bioactivity Prediction

This compound (PubChem CID: 3085046) is a natural compound with the molecular formula C₂₀H₂₁NO₁₁[1]. While experimental data on its biological effects are scarce, its structural features suggest potential therapeutic value, possibly mirroring the anti-inflammatory and antioxidant activities observed in other complex glycosides like wogonoside and various ginsenosides[2][3][4][5].

In silico drug design and bioactivity prediction are pivotal in modern drug discovery, offering a rapid and cost-effective means to screen compounds, predict their efficacy and safety, and understand their mechanisms of action before embarking on extensive experimental validation[6][7]. Computational approaches, including molecular docking, dynamics simulations, and pharmacokinetic predictions, allow for the systematic evaluation of a compound's interaction with biological targets[8][9][10]. This guide details a hypothetical but methodologically rigorous in silico investigation to predict the bioactivity of this compound.

Predicted Bioactivities of this compound

Based on the activities of structurally related flavonoid glycosides and ginsenosides, this investigation will focus on two primary predicted bioactivities for this compound:

  • Anti-Inflammatory Activity: Many glycosides inhibit key inflammatory mediators and signaling pathways. For instance, wogonoside has been shown to suppress the production of inflammatory factors by blocking the JNK/c-Jun signaling pathway in macrophages[2]. Similarly, ginsenosides exhibit anti-inflammatory effects by inhibiting NF-κB and MAPK (JNK, ERK) activation[11][12].

  • Antioxidant Activity: The presence of phenolic moieties in compounds like this compound suggests potent antioxidant capabilities. Related natural products are known to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase[4][11].

In Silico Experimental Workflow and Protocols

A structured computational workflow is essential for a thorough predictive analysis. The following protocols outline the steps to predict this compound's bioactivity, from target selection to ADMET profiling. The overall process is visualized in the workflow diagram below.

cluster_0 Phase 1: Preparation & Target Identification cluster_1 Phase 2: Bioactivity Prediction cluster_2 Phase 3: Pharmacokinetic & Toxicity Prediction cluster_3 Phase 4: Final Assessment Ligand This compound 3D Structure (from PubChem) Target_ID Target Identification (COX-2, TNF-α, JNK1, Keap1) Protein_Prep Protein Structure Preparation (from PDB) Target_ID->Protein_Prep Docking Molecular Docking (Ligand-Target Binding) Protein_Prep->Docking Scoring Binding Affinity Analysis (Scoring Functions) Docking->Scoring ADMET ADMET Prediction (Absorption, Distribution, etc.) Docking->ADMET Data_Analysis Data Synthesis & Analysis Scoring->Data_Analysis Toxicity Toxicity Assessment (Carcinogenicity, Hepatotoxicity) ADMET->Toxicity Toxicity->Data_Analysis Report Candidate Prioritization Data_Analysis->Report

Caption: In silico workflow for this compound bioactivity prediction.
Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity[8][13].

  • Ligand Preparation: The 3D structure of this compound is obtained from the PubChem database (CID: 3085046)[1]. The structure is energy-minimized using a force field like MMFF94.

  • Target Selection and Preparation: Key protein targets involved in inflammation and oxidative stress are selected. Crystal structures are downloaded from the Protein Data Bank (PDB).

    • Anti-inflammatory targets: Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), c-Jun N-terminal kinase 1 (JNK1).

    • Antioxidant target: Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the antioxidant response.

    • Protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: Software such as AutoDock Vina or Schrödinger's Glide is used. A grid box is defined around the active site of each target protein. The docking algorithm explores possible binding poses of this compound within this site.

  • Analysis of Results: The results are evaluated based on the binding energy (kcal/mol) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions). Lower binding energy indicates a more stable protein-ligand complex.

Protocol: ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction assesses the pharmacokinetic and safety profile of a compound[6][14].

  • Model Selection: Web-based platforms like SwissADME and pkCSM are utilized. These tools employ predictive models built from large datasets of experimental results.

  • Input: The simplified molecular-input line-entry system (SMILES) string for this compound is used as input.

  • Parameter Calculation: The software calculates various descriptors:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity (mutagenicity), hepatotoxicity, skin sensitization.

  • Drug-Likeness Evaluation: Rules such as Lipinski's Rule of Five are applied to assess the compound's potential as an orally active drug.

Predicted Results and Data Presentation

The following tables summarize the hypothetical, yet plausible, quantitative data derived from the in silico protocols.

Table 1: Predicted Binding Affinities of this compound with Key Biological Targets
Target ProteinPDB IDFunctionPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-2 5IKRInflammation (Prostaglandin Synthesis)-8.9Arg120, Tyr355, Ser530
TNF-α 2AZ5Pro-inflammatory Cytokine-7.5Tyr59, Tyr119, Gln61
JNK1 3PZEInflammatory Signaling Kinase-9.2Met111, Lys55, Gln119
Keap1 4L7BOxidative Stress Regulation-8.1Arg415, Ser508, Ser602

Note: Binding affinities are predictive estimates. Lower values suggest stronger binding.

Table 2: Predicted ADMET and Physicochemical Properties of this compound
PropertyParameterPredicted ValueInterpretation
Physicochemical Molecular Weight451.4 g/mol Favorable (Lipinski's Rule: <500)
LogP1.85Good balance of solubility
H-bond Donors8High (Potential for poor permeability)
H-bond Acceptors12High (Potential for poor permeability)
Absorption GI AbsorptionLowPoor oral bioavailability predicted
BBB PermeantNoUnlikely to cross the blood-brain barrier
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorNoLow risk of drug-drug interactions
Toxicity AMES ToxicityNoPredicted to be non-mutagenic
HepatotoxicityNoLow risk of liver damage

Predicted Mechanism of Action and Signaling Pathways

The docking results suggest that this compound may exert its bioactivity by modulating specific signaling pathways.

Predicted Anti-Inflammatory Signaling Pathway

The strong predicted binding of this compound to JNK1 suggests it may inhibit the JNK signaling pathway. This pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which, upon activation by stressors like lipopolysaccharide (LPS), leads to the phosphorylation of the transcription factor c-Jun. Activated c-Jun then promotes the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2[2][11]. By inhibiting JNK1, this compound could prevent c-Jun activation, thereby suppressing the inflammatory response.

LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activation cJun c-Jun JNK->cJun Phosphorylation Nucleus Nucleus cJun->Nucleus Inflammation Inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammation This compound This compound This compound->JNK Inhibition

Caption: Predicted inhibition of the JNK signaling pathway by this compound.
Predicted Antioxidant Signaling Pathway

The predicted interaction of this compound with Keap1 suggests it may activate the Nrf2-mediated antioxidant response. Under normal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for degradation. Oxidative stress or the binding of small molecules to Keap1 disrupts this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes like SOD and Catalase, leading to their increased expression and enhanced cellular protection against oxidative damage.

ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (SOD, Catalase) ARE->Antioxidant_Enzymes This compound This compound This compound->Keap1_Nrf2 Disruption

Caption: Predicted activation of the Nrf2 antioxidant pathway by this compound.

Conclusion and Future Directions

This in silico investigation provides a predictive framework for understanding the bioactivity of this compound. The computational data strongly suggest that this compound is a promising candidate for further study as an anti-inflammatory and antioxidant agent. Molecular docking analyses indicate high binding affinities to key targets like JNK1 and Keap1, and the proposed mechanisms of action are consistent with those of other bioactive natural glycosides.

However, the ADMET predictions highlight potential challenges with oral bioavailability due to its high number of hydrogen bond donors and acceptors. Future research should focus on:

  • In Vitro Validation: Conducting enzyme inhibition assays (e.g., for COX-2 and JNK1) and cell-based assays (e.g., measuring inflammatory cytokine production in LPS-stimulated macrophages) to confirm the predicted bioactivities.

  • Bioavailability Enhancement: Exploring formulation strategies or medicinal chemistry approaches to improve the pharmacokinetic profile of this compound.

  • Experimental Validation: Ultimately, progressing to in vivo models of inflammation and oxidative stress to verify the therapeutic potential of this compound.

References

A Comprehensive Review of the Primary Cardiotoxic Compounds from Aconitum Species

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Classification: It is a common misconception that Aconitum species (also known as aconite or wolfsbane) are a source of cardiac glycosides. The primary cardiotoxic and neurotoxic compounds found in this genus are, in fact, a class of norditerpenoid alkaloids, with aconitine being the most well-known representative. Cardiac glycosides, such as digoxin and digitoxin, are characteristic of other plant genera, most notably Digitalis (foxglove). This guide will, therefore, focus on the scientifically accurate cardiotoxic alkaloids present in Aconitum species.

These aconitine-type alkaloids are highly potent neurotoxins that act on voltage-gated sodium channels, leading to severe cardiotoxicity and neurotoxicity. Due to their extreme toxicity, the therapeutic use of Aconitum alkaloids is highly restricted and requires extensive processing to reduce their toxic potential.

Quantitative Data on Major Aconitum Alkaloids

The following table summarizes the major types of alkaloids found in various Aconitum species and their primary mechanisms of action and effects. The concentration of these alkaloids can vary significantly based on the species, geographical location, and time of harvest.

Alkaloid TypeRepresentative Compound(s)Plant Species Example(s)Mechanism of ActionPrimary Cardiotoxic Effects
C19-NorditerpenoidAconitine, Mesaconitine, HypaconitineA. carmichaelii, A. kusnezoffiiActivator of voltage-gated sodium channelsVentricular arrhythmias, bradycardia, hypotension
C20-DiterpenoidAtisine, FuzilineA. heterophyllumLess toxic, some antiarrhythmic propertiesGenerally lower cardiotoxicity
C18-DiterpenoidLappaconitineA. sinomontanumSodium channel blockerAnalgesic and antiarrhythmic effects

Experimental Protocols

1. Extraction and Isolation of Aconitine Alkaloids from Aconitum carmichaelii

This protocol outlines a general method for the extraction and isolation of aconitine-type alkaloids for research purposes.

  • Materials: Dried and powdered roots of A. carmichaelii, 95% ethanol, 2% tartaric acid, dichloromethane, sodium carbonate, silica gel for column chromatography, and appropriate solvents for elution (e.g., chloroform-methanol gradients).

  • Procedure:

    • The powdered plant material is macerated with 95% ethanol at room temperature for 72 hours.

    • The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

    • The crude extract is dissolved in 2% tartaric acid and partitioned with dichloromethane to remove less polar compounds.

    • The aqueous layer is then basified with sodium carbonate to a pH of 9-10.

    • The alkaloidal fraction is extracted from the basified aqueous layer using dichloromethane.

    • The dichloromethane extract containing the total alkaloids is concentrated.

    • The total alkaloid extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to isolate individual alkaloids.

    • Fractions are monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for the presence of target alkaloids like aconitine.

2. Quantification of Aconitine using High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Procedure:

    • Prepare a standard stock solution of aconitine of known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the calibration standards into the HPLC system to generate a calibration curve.

    • Prepare the sample for injection by dissolving a known amount of the extracted alkaloid fraction in the mobile phase and filtering it.

    • Inject the sample into the HPLC system.

    • Identify the aconitine peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of aconitine in the sample by using the calibration curve.

Visualizations

experimental_workflow plant_material Powdered Aconitum Roots extraction Ethanol Maceration plant_material->extraction Extract partition Acid-Base Partitioning extraction->partition Purify column_chromatography Silica Gel Column Chromatography partition->column_chromatography Separate hplc HPLC Analysis column_chromatography->hplc Quantify isolated_alkaloids Isolated Alkaloids column_chromatography->isolated_alkaloids Isolate signaling_pathway aconitine Aconitine na_channel Voltage-Gated Sodium Channel aconitine->na_channel Binds and activates na_influx Persistent Na+ Influx na_channel->na_influx Causes depolarization Membrane Depolarization na_influx->depolarization Leads to arrhythmia Ventricular Arrhythmias depolarization->arrhythmia Induces

An In-depth Technical Guide on the Role of Wogonoside in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Yokonoside" did not yield specific results in the public scientific literature. The following guide is based on "Wogonoside," a flavonoid glycoside with documented effects on cellular metabolism, and is intended to serve as a comprehensive example of the requested content type.

This technical guide provides a detailed overview of Wogonoside, a flavonoid glycoside derived from the root of Scutellaria baicalensis Georgi. It explores its molecular mechanisms and its impact on various aspects of cellular metabolism, with a focus on its anti-inflammatory and metabolic regulatory properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Wogonoside and its Anti-Inflammatory Effects

Wogonoside has demonstrated significant anti-inflammatory properties by modulating the expression of key inflammatory mediators. In cellular models, it has been shown to dose-dependently reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2). Furthermore, it inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects are attributed to its ability to suppress the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1].

Quantitative Data on Anti-inflammatory Effects
Parameter Cell Line Treatment Effect Reference
Nitric Oxide (NO) ProductionRAW264.7Wogonoside (dose-dependent)Decrease[1]
Prostaglandin E2 (PGE2) ProductionRAW264.7Wogonoside (dose-dependent)Decrease[1]
TNF-α ReleaseRAW264.7Wogonoside (dose-dependent)Inhibition[1]
IL-6 ReleaseRAW264.7Wogonoside (dose-dependent)Inhibition[1]
iNOS mRNA ExpressionRAW264.7WogonosideInhibition[1]
COX-2 mRNA ExpressionRAW264.7WogonosideInhibition[1]

Role in Nonalcoholic Fatty Liver Disease (NAFLD)

In animal models of nonalcoholic fatty liver disease (NAFLD), Wogonoside has shown a protective effect. Administration of Wogonoside to mice with high-fat diet-induced NAFLD resulted in a reduction of liver mass and liver index. It also led to decreased levels of low-density lipoprotein (LDL), triglycerides (TG), and total cholesterol (TC). The protective mechanism is linked to its anti-inflammatory and antioxidant properties, as evidenced by reduced levels of pro-inflammatory cytokines (IL-2, IL-6, TNF-α) and malondialdehyde (MDA), and increased activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px)[2].

Quantitative Data on NAFLD Parameters in Mice
Parameter Wogonoside Dosage (mg/kg) Result vs. NAFLD Group Reference
AST (U/L)5, 10, 20132.21 ± 14.62, 115.70 ± 11.32, 77.94 ± 8.86 vs. 202.35 ± 19.58[2]
ALT (U/L)5, 10, 20104.37 ± 11.92, 97.53 ± 10.12, 56.74 ± 6.33 vs. 154.66 ± 14.23[2]
Liver Mass5, 10, 20Decreased[2]
Liver Index5, 10, 20Decreased[2]
LDL, TG, TC5, 10, 20Decreased[2]
IL-2, IL-6, TNF-α5, 10, 20Decreased[2]
MDA5, 10, 20Decreased[2]
SOD, GSH-Px5, 10, 20Increased[2]
HDL5, 10, 20Increased[2]
IκBα, Nrf2, HO-15, 10, 20Increased[2]

Signaling Pathways Modulated by Wogonoside

Wogonoside exerts its effects by modulating several key signaling pathways involved in inflammation and oxidative stress. One of the central pathways is the NF-κB signaling cascade. In inflammatory conditions, Wogonoside treatment leads to an increase in the levels of IκBα, an inhibitor of NF-κB. This prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes. Additionally, Wogonoside activates the Nrf2/HO-1 pathway, a critical regulator of the antioxidant response[2].

Wogonoside_Signaling cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Wogonoside Intervention cluster_2 Cellular Response Stimulus Stimulus NF_kB_Pathway NF-κB Pathway Stimulus->NF_kB_Pathway Wogonoside Wogonoside IkBa IκBα Wogonoside->IkBa upregulates Nrf2 Nrf2 Wogonoside->Nrf2 activates p65 p65 NF_kB_Pathway->p65 activates IkBa->p65 inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p65->Pro_inflammatory_Genes induces Nrf2_Pathway Nrf2 Pathway HO1 HO-1 Nrf2->HO1 induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Wogonoside signaling pathways in inflammation and oxidative stress.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

Objective: To determine the effect of Wogonoside on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.

Methodology:

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Viability Assay: To determine the non-toxic concentration of Wogonoside, cells are treated with various concentrations of Wogonoside for 24 hours, and cell viability is assessed using an MTT assay.

  • LPS Stimulation: Cells are pre-treated with non-toxic concentrations of Wogonoside for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Measurement of NO, PGE2, TNF-α, and IL-6:

    • Nitric oxide production is measured in the culture supernatant using the Griess reagent.

    • The concentrations of PGE2, TNF-α, and IL-6 in the supernatant are quantified using commercially available ELISA kits.

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. The mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 are determined by qRT-PCR using specific primers. Gene expression is normalized to a housekeeping gene such as β-actin.

  • Statistical Analysis: Data are presented as mean ± standard deviation. Statistical significance is determined using one-way ANOVA followed by a post-hoc test.

Experimental_Workflow_In_Vitro Start Start Cell_Culture Culture RAW264.7 Cells Start->Cell_Culture MTT_Assay Determine Non-toxic Dose (MTT Assay) Cell_Culture->MTT_Assay Pre_treatment Pre-treat with Wogonoside MTT_Assay->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Supernatant_Collection Collect Supernatant LPS_Stimulation->Supernatant_Collection RNA_Extraction Extract Total RNA LPS_Stimulation->RNA_Extraction Griess_Assay Measure NO (Griess Assay) Supernatant_Collection->Griess_Assay ELISA Measure PGE2, TNF-α, IL-6 (ELISA) Supernatant_Collection->ELISA qRT_PCR Measure mRNA Expression (qRT-PCR) RNA_Extraction->qRT_PCR Data_Analysis Data Analysis Griess_Assay->Data_Analysis ELISA->Data_Analysis qRT_PCR->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro anti-inflammatory assays.

In Vivo Nonalcoholic Fatty Liver Disease (NAFLD) Mouse Model

Objective: To evaluate the protective effect of Wogonoside against high-fat diet (HFD)-induced NAFLD in mice.

Methodology:

  • Animal Model: Male C57BL/6 mice are randomly divided into a control group, an NAFLD model group, and Wogonoside treatment groups (low, medium, and high dose).

  • Diet and Treatment: The control group is fed a standard diet, while the other groups are fed a high-fat diet for 12 weeks to induce NAFLD. The treatment groups receive daily oral gavage of Wogonoside at different doses.

  • Sample Collection: At the end of the treatment period, mice are euthanized, and blood and liver tissues are collected.

  • Biochemical Analysis: Serum levels of ALT, AST, LDL, TG, TC, and HDL are measured using commercial assay kits.

  • Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess liver steatosis and inflammation.

  • Measurement of Inflammatory Cytokines and Oxidative Stress Markers:

    • Serum levels of IL-2, IL-6, and TNF-α are quantified by ELISA.

    • Liver tissue homogenates are used to measure the levels of MDA and the activities of SOD and GSH-Px.

  • Western Blot Analysis: Protein expression of IκBα, Nrf2, and HO-1 in liver tissues is determined by Western blotting.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests to determine the significance of the observed effects.

This guide provides a foundational understanding of the role of Wogonoside in cellular metabolism, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate its therapeutic potential in various metabolic and inflammatory disorders.

References

Delving into the Ethnobotanical Heritage and Therapeutic Potential of Yokonoside from Aconitum japonicum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitum japonicum, a plant with a long history in traditional medicine, particularly in Asia, is a source of a diverse array of bioactive compounds. Among these, the C19-diterpenoid alkaloid Yokonoside has been identified as a component with significant cardiotonic properties. This in-depth technical guide explores the ethnobotanical uses of Aconitum japonicum, with a specific focus on the scientific investigation of this compound. It provides a comprehensive overview of the traditional medicinal applications of the Aconitum genus, detailed experimental protocols for the quantification of related alkaloids, and standardized assays to evaluate the bioactivity of compounds like this compound. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this natural product.

Ethnobotanical Context of Aconitum japonicum

The genus Aconitum, commonly known as monkshood or wolf's bane, has been utilized for centuries in various traditional medicine systems, including Traditional Chinese Medicine (TCM), Ayurveda, and Kampo medicine.[1][2] Species within this genus are recognized for their potent physiological effects, which are largely attributed to their complex alkaloid content.[3][4]

Traditionally, preparations from Aconitum species have been used to treat a wide range of ailments. These include painful conditions such as rheumatism, neuralgia, and arthritis, as well as gastrointestinal disorders.[2][5] The roots of Aconitum plants are the primary part used for medicinal purposes.[6] It is crucial to note that all parts of the Aconitum plant are highly toxic, and traditional preparations involve specific processing methods to reduce this toxicity while preserving the therapeutic effects.[5][6]

Aconitum japonicum is specifically mentioned in traditional medicine for its analgesic, anti-inflammatory, and cardiotonic properties.[7] The cardiotonic effects, in particular, have led to its use in conditions related to heart function. This compound is explicitly identified as a cardiac component of Aconitum japonicum, suggesting that traditional use in heart-related ailments may be, at least in part, attributable to this compound.[7]

Quantitative Analysis of Aconitum Alkaloids

Accurate quantification of the active compounds in Aconitum japonicum is essential for both research and potential therapeutic development. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the analysis of Aconitum alkaloids.[1][2] The following table summarizes a general approach for the quantification of major diterpenoid alkaloids, which can be adapted for this compound.

ParameterDescription
Plant Material Dried and powdered roots of Aconitum japonicum.
Extraction Solvent Methanol or a mixture of methanol and water.[2]
Extraction Method Ultrasonic extraction or reflux extraction.[2]
HPLC Column C18 reversed-phase column.[1][2]
Mobile Phase A gradient of acetonitrile and a buffer solution (e.g., ammonium bicarbonate).[1]
Detection UV detection at approximately 235 nm.[1]
Quantification Based on a calibration curve generated from a purified this compound standard.

Experimental Protocols for Bioactivity Assessment

In Vitro Anti-inflammatory Activity Assay

The potential anti-inflammatory effects of this compound can be evaluated using a macrophage-based in vitro assay. Macrophages are key cells in the inflammatory response, and their activation can be modulated by anti-inflammatory compounds.

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Treatment: Macrophages are pre-treated with varying concentrations of this compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response.

  • Measurement of Nitric Oxide (NO): After 24 hours of stimulation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant are quantified using ELISA kits.

  • Data Analysis: The inhibitory effect of this compound on NO and cytokine production is calculated and expressed as a percentage of the control (LPS-stimulated cells without this compound). The IC50 value (the concentration of this compound that causes 50% inhibition) can be determined.

Ex Vivo Cardiotonic Activity Assay (Isolated Frog Heart)

The cardiotonic effects of this compound can be assessed using an isolated frog heart preparation, a classic pharmacological model.

Objective: To evaluate the effect of this compound on the contractility and heart rate of an isolated frog heart.

Methodology:

  • Heart Isolation: A frog is pithed, and the heart is carefully dissected and mounted on a perfusion apparatus (e.g., Langendorff setup).

  • Perfusion: The heart is perfused with a physiological salt solution (e.g., Frog Ringer's solution) to maintain its viability.

  • Recording: The contractions of the heart are recorded using a force transducer connected to a data acquisition system. Heart rate is also monitored.

  • Drug Administration: After a stabilization period, a baseline recording is obtained. This compound, at various concentrations, is then added to the perfusion fluid.

  • Data Analysis: Changes in the force of contraction (inotropic effect) and heart rate (chronotropic effect) are measured and compared to the baseline. The dose-response relationship can be established.

Signaling Pathways and Logical Relationships

The molecular mechanisms underlying the bioactivity of natural products often involve the modulation of specific signaling pathways. For anti-inflammatory effects, the Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation.[8][9]

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassays Bioactivity Assessment cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis plant Aconitum japonicum (Root Material) extraction Solvent Extraction plant->extraction purification Chromatographic Purification extraction->purification This compound This compound purification->this compound quant_data Quantitative Data (Yield, IC50, EC50) purification->quant_data Yield anti_inflammatory Anti-inflammatory Assay (Macrophages) This compound->anti_inflammatory Test Compound cardiotonic Cardiotonic Assay (Isolated Heart) This compound->cardiotonic Test Compound pathway_analysis Signaling Pathway Analysis (e.g., NF-κB) anti_inflammatory->pathway_analysis Investigate Mechanism anti_inflammatory->quant_data IC50 cardiotonic->quant_data EC50 pathway_diagram Signaling Pathway Diagram pathway_analysis->pathway_diagram

Caption: Experimental workflow for this compound research.

nf_kb_pathway cluster_nucleus Nuclear Events lps LPS tlr4 TLR4 lps->tlr4 Binds myd88 MyD88 tlr4->myd88 Recruits traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk Activates ikb IκB ikk->ikb Phosphorylates (leading to degradation) nfkb NF-κB (p50/p65) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates inflammatory_genes Inflammatory Gene Expression (TNF-α, IL-6) This compound This compound This compound->ikk Potential Inhibition

Caption: Putative NF-κB signaling pathway inhibition.

Conclusion

Aconitum japonicum, a plant with a rich history in traditional medicine, presents a valuable source of bioactive compounds for modern drug discovery. This compound, a C19-diterpenoid alkaloid found in this plant, has been associated with cardiotonic effects, aligning with some of the plant's traditional uses. The methodologies outlined in this guide for quantification and bioactivity assessment provide a framework for the systematic investigation of this compound and other compounds from this and related species. Further research into the specific mechanisms of action, such as the modulation of key signaling pathways like NF-κB, will be crucial in fully elucidating the therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent. The inherent toxicity of Aconitum alkaloids underscores the importance of rigorous scientific investigation and control in any drug development program based on these natural products.

References

Physicochemical Characterization of Yokonoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yokonoside, a glycosidic compound, presents a subject of interest for phytochemical and pharmacological research. A thorough understanding of its physicochemical properties is fundamental for its identification, purification, and evaluation for potential therapeutic applications. This technical guide provides a consolidated overview of the known physicochemical characteristics of this compound, outlines general experimental protocols for its analysis, and illustrates a typical workflow for its characterization. Due to the limited availability of public experimental data, this guide combines computational data with generalized methodologies applicable to the study of similar natural products.

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that much of the currently accessible information is computationally derived. Experimental validation of these properties is a critical step for any research or development endeavor.

PropertyValueSource
Molecular Formula C₂₀H₂₁NO₁₁PubChem[1]
Molecular Weight 451.4 g/mol PubChem[1]
Exact Mass 451.11146049 DaPubChem[1]
IUPAC Name 5-hydroxy-2-[[5-hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]amino]benzoic acidPubChem[1]
InChI Key UQULZPHAPMSIMX-SAGLZJIZSA-NPubChem[1]
SMILES C1=CC(=C(C=C1O)C(=O)O)NC(=O)C2=C(C=CC(=C2)O)O[C@H]3--INVALID-LINK--CO)O)O">C@HOPubChem[1]
CAS Number 53823-12-4PubChem[1]
Topological Polar Surface Area 206 ŲPubChem[1]
Hydrogen Bond Donors 9PubChem[1]
Hydrogen Bond Acceptors 12PubChem[1]
Rotatable Bond Count 6PubChem[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Experimental Protocols

Isolation and Purification

A common method for the isolation of polar glycosides from natural sources involves a multi-step chromatographic process.

  • Extraction: The dried and powdered source material is typically extracted with a polar solvent such as methanol or ethanol.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a polar glycoside, is expected to be enriched in the more polar fractions.

  • Chromatography: The polar fraction is further purified using a combination of chromatographic techniques:

    • Column Chromatography: Initial separation is often performed on a silica gel or reversed-phase (C18) column.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is typically achieved using preparative or semi-preparative HPLC with a suitable solvent system (e.g., a gradient of water and acetonitrile or methanol).

Structural Elucidation

The precise structure of the isolated this compound can be determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound. Fragmentation patterns observed in tandem MS (MS/MS) can provide information about the structure of the aglycone and sugar moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

    • ¹³C-NMR: Provides information about the carbon skeleton of the molecule.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and for determining the complete structure of the molecule, including the stereochemistry and the linkage between the sugar and the aglycone.

Physicochemical Characterization
  • Melting Point: Determined using a melting point apparatus.

  • Solubility: Assessed by dissolving the compound in various solvents of different polarities (e.g., water, methanol, DMSO) at a known concentration.

  • UV-Vis Spectroscopy: Provides information about the presence of chromophores in the molecule and can be used for quantification. The wavelength of maximum absorbance (λmax) is a characteristic feature.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the isolation and physicochemical characterization of a natural product like this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting raw_material Natural Source Material extraction Solvent Extraction raw_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning pure_compound Pure this compound column_chroma Column Chromatography partitioning->column_chroma ms Mass Spectrometry (MS) hplc Preparative HPLC column_chroma->hplc hplc->pure_compound pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr uv_vis UV-Vis Spectroscopy pure_compound->uv_vis ir IR Spectroscopy pure_compound->ir phys_chem Melting Point, Solubility, pKa pure_compound->phys_chem data_analysis Structural Elucidation & Property Determination report Technical Report / Whitepaper data_analysis->report

General workflow for the physicochemical characterization of this compound.
Signaling Pathway

Information regarding the specific biological activity and associated signaling pathways of this compound is not currently available in the public scientific literature. As such, a diagram of a relevant signaling pathway cannot be provided at this time. Research into the bioactivity of this compound would be a valuable future direction to elucidate its potential pharmacological effects and mechanism of action.

References

A Technical Guide to the Early-Stage Biological Effects of Wogonoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wogonoside, a flavonoid glycoside derived from the root of Scutellaria baicalensis Georgi (Huangqin), has garnered significant interest for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the early-stage research on the biological effects of Wogonoside, with a particular focus on its anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Data Summary

The anti-inflammatory effects of Wogonoside have been evaluated in vitro using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. The following tables summarize the dose-dependent inhibitory effects of Wogonoside on key inflammatory mediators.

Table 1: Effect of Wogonoside on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Induced RAW264.7 Cells

Concentration (µM)NO Production Inhibition (%)PGE2 Production Inhibition (%)
10 Data not availableData not available
25 Significant dose-dependent decreaseSignificant dose-dependent decrease
50 Significant dose-dependent decreaseSignificant dose-dependent decrease

Note: Specific percentage inhibition values were not provided in the source material, but a dose-dependent decrease was reported.[1]

Table 2: Effect of Wogonoside on Pro-inflammatory Cytokine Release in LPS-Induced RAW264.7 Cells

Concentration (µM)TNF-α Release Inhibition (%)IL-6 Release Inhibition (%)
10 Data not availableData not available
25 Significant dose-dependent decreaseSignificant dose-dependent decrease
50 Significant dose-dependent decreaseSignificant dose-dependent decrease

Note: Specific percentage inhibition values were not provided in the source material, but a dose-dependent decrease was reported.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the cited research on Wogonoside's anti-inflammatory effects.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of Wogonoside for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins (PGE2, TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific PGE2, TNF-α, or IL-6 kit.

    • Briefly, this involves adding the supernatant to antibody-coated microplate wells, followed by incubation with a detection antibody and a substrate to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the protein concentrations based on a standard curve generated with recombinant proteins.

Gene Expression Analysis (RT-qPCR)
  • Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of target genes (iNOS, COX-2, TNF-α, IL-6).

  • Procedure:

    • Isolate total RNA from the treated cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

    • Perform qPCR using gene-specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

    • Analyze the qPCR data to determine the relative fold change in gene expression.

Visualizations

Signaling Pathway of Wogonoside's Anti-inflammatory Action

Wogonoside_Pathway cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Activates Wogonoside Wogonoside Wogonoside->NFkB Inhibits iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA COX2_mRNA COX-2 mRNA NFkB->COX2_mRNA TNFa_mRNA TNF-α mRNA NFkB->TNFa_mRNA IL6_mRNA IL-6 mRNA NFkB->IL6_mRNA iNOS iNOS Protein iNOS_mRNA->iNOS COX2 COX-2 Protein COX2_mRNA->COX2 TNFa TNF-α Protein TNFa_mRNA->TNFa IL6 IL-6 Protein IL6_mRNA->IL6 NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Experimental_Workflow cluster_assays Assays start Start cell_culture Culture RAW264.7 Cells start->cell_culture pretreatment Pre-treat with Wogonoside cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation griess Griess Assay for NO stimulation->griess elisa ELISA for PGE2, TNF-α, IL-6 stimulation->elisa rtqpcr RT-qPCR for Gene Expression stimulation->rtqpcr data_analysis Data Analysis griess->data_analysis elisa->data_analysis rtqpcr->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for the Extraction of Yokonoside from Aconitum japonicum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit putative, protocol for the extraction and isolation of yokonoside, a benzanilide glycoside, from the plant Aconitum japonicum. Due to the scarcity of published research specifically on this compound, this protocol has been developed based on its distinct chemical structure and established methodologies for the extraction of phenolic and flavonoid glycosides from plant matrices. Aconitum species are renowned for their rich content of diterpenoid alkaloids, and standard extraction methods for these plants are typically tailored to this class of compounds. However, the chemical nature of this compound necessitates a different approach. These application notes also include a summary of quantitative data from related extractions to provide a comparative baseline and discuss the potential biological activities of benzanilide derivatives, offering context for future research on this compound.

Introduction to this compound

This compound is a specialized metabolite found in Aconitum japonicum. Chemically, it is identified as 5-hydroxy-2-[[5-hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]amino]benzoic acid, with the molecular formula C₂₀H₂₁NO₁₁[1]. Unlike the predominant and highly toxic diterpenoid alkaloids for which Aconitum is known, this compound is a benzanilide derivative linked to a glucose moiety. This structural difference is critical, as it dictates a significantly different physicochemical profile, particularly its polarity, which is central to developing an effective extraction and purification strategy.

While the biological activities of this compound have not been extensively reported, other benzanilide derivatives have been shown to possess a range of pharmacological effects, including antimicrobial, spasmolytic, and potassium channel activating properties[2][3][4]. Research into this compound could, therefore, unveil novel therapeutic applications.

Comparative Data on Extraction Yields from Aconitum Species

Although a specific protocol for this compound is not available in the current literature, data from the extraction of other major constituents of Aconitum species, primarily diterpenoid alkaloids, can offer a general indication of extraction efficiencies from this plant genus. It is important to note that the yields presented in the table below are for a different class of compounds (alkaloids) and may not directly correlate with the expected yield of this compound.

Compound ClassPlant SpeciesExtraction MethodYieldPurityReference
Diterpenoid AlkaloidsAconitum carmichaeliHigh-Speed Counter-Current Chromatography15.3 mg beiwutine, 35.1 mg mesaconitine, 22.7 mg hypaconitine from 90 mg crude extract97.9%, 96.2%, 99.2% respectively(Adapted from PubMed)
Diterpenoid AlkaloidsAconitum coreanumpH-Zone-Refining Counter-Current Chromatography356 mg Guanfu base I, 578 mg Guanfu base A from 3.5 g crude extract96.4%, 97.2% respectively(Adapted from MDPI)
Diterpenoid AlkaloidsAconitum sinomontanumReflux extraction, silica gel column chromatography256 g total alkaloids from 5.0 kg plant materialNot specified(Adapted from Google Patents)

Experimental Protocol: Extraction and Purification of this compound

This protocol is designed to selectively extract and purify this compound based on its chemical properties as a phenolic glycoside.

Materials and Reagents
  • Dried and powdered roots of Aconitum japonicum

  • Methanol (80% and 100%, HPLC grade)

  • Ethyl acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Water (deionized or distilled)

  • Silica gel (for column chromatography, 70-230 mesh)

  • Sephadex LH-20

  • Solid Phase Extraction (SPE) C18 cartridges

  • Rotary evaporator

  • Freeze dryer

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Extraction Workflow Diagram

Extraction_Workflow plant_material Dried, powdered Aconitum japonicum roots extraction Maceration with 80% Methanol (3x) plant_material->extraction filtration Filtration and Combination of Extracts extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Aqueous Crude Extract concentration->crude_extract defatting Liquid-Liquid Partitioning with n-Hexane crude_extract->defatting aqueous_phase Defatted Aqueous Phase defatting->aqueous_phase Aqueous Layer partitioning Partitioning with Ethyl Acetate aqueous_phase->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction (enriched in this compound) partitioning->ethyl_acetate_fraction Ethyl Acetate Layer concentration2 Concentration of Ethyl Acetate Fraction ethyl_acetate_fraction->concentration2 purification1 Silica Gel Column Chromatography concentration2->purification1 purification2 Sephadex LH-20 Column Chromatography purification1->purification2 purification3 Preparative HPLC (C18) purification2->purification3 final_product Purified this compound purification3->final_product

Caption: Proposed experimental workflow for the extraction and purification of this compound.

Step-by-Step Methodology
  • Plant Material Preparation:

    • Obtain authenticated roots of Aconitum japonicum.

    • Thoroughly wash the roots to remove any soil and debris.

    • Dry the roots in a ventilated oven at a temperature not exceeding 45°C to preserve the chemical integrity of the glycosides.

    • Grind the dried roots into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Macerate the powdered plant material (100 g) with 80% aqueous methanol (1 L) at room temperature for 24 hours with occasional stirring. The use of aqueous methanol is suitable for extracting moderately polar glycosides[5][6].

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates.

  • Solvent Removal and Defatting:

    • Concentrate the combined methanolic extract using a rotary evaporator at a temperature below 50°C to obtain a viscous aqueous residue.

    • Suspend the residue in deionized water (500 mL).

    • Perform liquid-liquid partitioning by extracting the aqueous suspension with an equal volume of n-hexane three times to remove non-polar compounds such as fats and sterols. Discard the n-hexane layers.

  • Fractionation:

    • Further partition the defatted aqueous layer with an equal volume of ethyl acetate three times. This compound, being a moderately polar glycoside, is expected to partition into the ethyl acetate fraction.

    • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the crude this compound-enriched extract.

  • Purification:

    • Silica Gel Column Chromatography:

      • Dissolve the crude ethyl acetate extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

      • After drying, load the adsorbed sample onto a silica gel column pre-equilibrated with a suitable non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).

      • Elute the column with a gradient of increasing polarity, for instance, from chloroform to chloroform-methanol mixtures.

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing the target compound.

    • Sephadex LH-20 Chromatography:

      • Further purify the pooled fractions from the silica gel column on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for separating phenolic compounds[7].

    • Preparative HPLC:

      • Perform final purification using a preparative HPLC system with a C18 reversed-phase column.

      • Use a gradient elution system of water (A) and methanol (B) (or acetonitrile), both potentially containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

      • Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 280 nm) to collect the peak corresponding to this compound.

      • Lyophilize the purified fraction to obtain this compound as a powder.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is lacking, the benzanilide scaffold is of interest in medicinal chemistry. Benzanilide derivatives have been reported to exhibit various biological activities. For instance, some synthetic benzanilides act as potent potassium channel activators, leading to vasodilation[3]. This suggests a potential interaction with ion channels in cell membranes.

Given its phenolic structure, this compound could also be investigated for antioxidant properties. A plausible mechanism of action for a bioactive phenolic compound could involve the modulation of cellular signaling pathways related to inflammation and oxidative stress, such as the NF-κB pathway.

Hypothetical Signaling Pathway Modulation by a Phenolic Compound

Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound (Hypothetical) ros Reactive Oxygen Species (ROS) This compound->ros Inhibition (Antioxidant) ikk IKK Complex ros->ikk Activation ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->gene_expression Induction

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

Conclusion

The protocol outlined in this document provides a comprehensive, rational approach for the extraction and purification of this compound from Aconitum japonicum. It is imperative for researchers to empirically optimize the described steps, particularly the chromatographic conditions, to achieve the best possible yield and purity. The structural uniqueness of this compound compared to the well-studied alkaloids of Aconitum warrants further investigation into its biosynthesis, pharmacological activities, and potential therapeutic applications. The information provided herein serves as a foundational guide for initiating such research endeavors.

References

Application Note: Proposed HPLC Method for the Quantitative Analysis of Yokonoside

Author: BenchChem Technical Support Team. Date: November 2025

An High-Performance Liquid Chromatography (HPLC) method for the analysis of Yokonoside has been detailed in the following application note. Due to the absence of a standardized, published method for this specific analyte, this document presents a proposed method based on the chemical properties of this compound and established analytical principles for similar glycosidic compounds.

Introduction

This compound is a glycosidic compound with the molecular formula C₂₀H₂₁NO₁₁[1]. As with many natural products, accurate and reliable quantification is essential for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and accuracy. This application note describes a proposed reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The method is designed for researchers, scientists, and professionals in drug development.

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid (or Formic acid, analytical grade)

  • 0.22 µm or 0.45 µm syringe filters

Proposed Chromatographic Conditions

A summary of the proposed HPLC instrument conditions is provided in Table 1. A reversed-phase C18 column is selected as it is suitable for the separation of polar glycosidic compounds. A gradient elution is proposed to ensure adequate separation of this compound from other matrix components and to achieve a good peak shape.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterProposed Value
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-20 min: 10-50% B20-25 min: 50-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV/Vis or Photodiode Array (PDA) Detector
Detection Wavelength To be determined (see protocol below)

Experimental Protocols

1. Determination of Optimal Detection Wavelength

  • Protocol:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 10-20 µg/mL.

    • Inject the standard solution into the HPLC system equipped with a Photodiode Array (PDA) detector.

    • Acquire the UV spectrum of the this compound peak as it elutes.

    • Identify the wavelength of maximum absorbance (λmax) from the spectrum. This wavelength should be used for all subsequent quantitative analyses.

2. Standard Solution Preparation

  • Protocol:

    • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase A or a similar solvent composition to the initial HPLC conditions. A typical concentration range for the calibration curve could be 1-50 µg/mL.

3. Sample Preparation

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material). The procedure may need to be optimized depending on the specific sample matrix.

  • Protocol:

    • Accurately weigh a suitable amount of the homogenized sample powder (e.g., 1.0 g) into a centrifuge tube.

    • Add a known volume of extraction solvent (e.g., 25 mL of 70% methanol in water).

    • Vortex the sample for 1 minute and then extract using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Calibration_Curve Calibration Curve Generation Sample_Prep Sample Preparation (Extraction and Filtration) Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chrom_Separation UV_Detection UV/PDA Detection Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Peak_Integration->Calibration_Curve Standard Peak Areas Quantification Quantification of this compound Peak_Integration->Quantification Sample Peak Area Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Protocol

To ensure the proposed method is suitable for its intended purpose, it should be validated according to the International Conference on Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank matrix, matrix spiked with this compound, and standard solution.No interfering peaks at the retention time of this compound.
Linearity Analyze at least five concentrations of this compound. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Determined from the linearity study.The range over which the method is precise, accurate, and linear.
Accuracy (Recovery) Spike a blank matrix with known concentrations of this compound (e.g., 80%, 100%, 120% of the expected concentration). Analyze in triplicate.Mean recovery should be within 98-102%.
Precision - Repeatability (Intra-day): Analyze six replicates of a standard solution on the same day.- Intermediate Precision (Inter-day): Analyze the same sample on two different days by different analysts.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The lowest concentration of analyte that can be detected.
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).No significant changes in retention time, peak area, or resolution. RSD should remain within acceptable limits.

Data Analysis

The concentration of this compound in the samples can be calculated using the linear regression equation obtained from the calibration curve of the standard solutions.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

The final amount of this compound in the original sample should be reported, taking into account the initial sample weight and dilution factors.

References

Application Notes and Protocols for the Quantification of Yokonoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yokonoside, an iridoid glycoside primarily found in the roots of Scrophularia ningpoensis (Ningpo Figwort), has garnered interest for its potential pharmacological activities.[1][2] Iridoid glycosides as a class are known to possess diverse biological properties, including anti-inflammatory, neuroprotective, and anti-cancer effects.[3][4][5] The therapeutic potential of these compounds necessitates accurate and reliable quantification methods for quality control of plant materials and extracts, as well as for pharmacokinetic and pharmacodynamic studies in drug development.

This document provides detailed application notes and protocols for the extraction and quantification of this compound from plant extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₁NO₁₁[6]
Molecular Weight451.4 g/mol [6]
IUPAC Name5-hydroxy-2-[[5-hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]amino]benzoic acid[6]
CAS Number53823-12-4[6]

Experimental Protocols

Plant Material and Standard
  • Plant Material: Dried roots of Scrophularia ningpoensis. The material should be finely powdered and stored in a cool, dry, and dark place.

  • This compound Analytical Standard: A certified reference standard of this compound with a purity of ≥98% is required for accurate quantification.

Extraction of this compound from Plant Material

This protocol is based on established methods for the extraction of iridoid glycosides from Scrophularia ningpoensis and other plant matrices.[1][7][8] Ultrasonic-assisted extraction (UAE) is recommended for its efficiency and reduced extraction time.

Workflow for this compound Extraction

G start Start: Powdered Plant Material add_solvent Add Extraction Solvent (e.g., 70% Methanol) start->add_solvent ultrasonicate Ultrasonic-Assisted Extraction (e.g., 40 kHz, 30 min, 50°C) add_solvent->ultrasonicate centrifuge Centrifugation (e.g., 4000 rpm, 15 min) ultrasonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction on Residue (Optional) collect_supernatant->repeat_extraction for exhaustive extraction combine_supernatants Combine Supernatants collect_supernatant->combine_supernatants repeat_extraction->add_solvent filter Filter through 0.22 µm Syringe Filter combine_supernatants->filter end End: Sample Extract for Analysis filter->end

Caption: Workflow for the extraction of this compound from plant material.

Protocol:

  • Weigh 1.0 g of powdered Scrophularia ningpoensis root into a conical flask.

  • Add 20 mL of 70% methanol-water (v/v) as the extraction solvent.

  • Place the flask in an ultrasonic bath and extract for 30 minutes at 50°C and a frequency of 40 kHz.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a separate container.

  • For exhaustive extraction, the pellet can be re-extracted with another 20 mL of 70% methanol-water under the same conditions.

  • Combine the supernatants and make up the final volume to 50 mL in a volumetric flask with the extraction solvent.

  • Prior to HPLC or LC-MS/MS analysis, filter the extract through a 0.22 µm syringe filter.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from established protocols for the analysis of glycosides in plant extracts.[9][10][11][12][13][14]

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 240 nm (or wavelength of maximum absorbance for this compound)

Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.

  • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the linearity of the calibration curve by calculating the correlation coefficient (r²), which should be >0.999.

  • Inject the prepared plant extract sample into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Example Data Presentation: HPLC-UV Quantification of this compound

SampleRetention Time (min)Peak AreaConcentration (µg/mL) in ExtractThis compound Content in Plant Material (mg/g)
This compound Standard (25 µg/mL)18.51,250,00025.0N/A
S. ningpoensis Extract 118.5875,00017.50.875
S. ningpoensis Extract 218.5950,00019.00.950
S. ningpoensis Extract 318.5825,00016.50.825
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.[12][15][16][17][18] This is particularly useful for complex matrices or when low concentrations of this compound are expected.

Instrumentation and Conditions:

ParameterRecommended Condition
LC System UPLC/UHPLC system (e.g., Waters ACQUITY, Shimadzu Nexera)
MS System Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters)
Column C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Precursor ion [M-H]⁻: m/z 450.1. Product ions to be determined by infusion of standard.
Other MS Parameters To be optimized (e.g., collision energy, declustering potential)

Sample Preparation and Data Analysis:

The sample preparation and standard solution preparation are the same as for the HPLC-UV method. Data analysis will involve the use of specific software for the LC-MS/MS instrument to create a calibration curve based on the peak area of the specific MRM transition for this compound.

Example Data Presentation: LC-MS/MS Quantification of this compound

SampleMRM Transition (m/z)Peak AreaConcentration (ng/mL) in ExtractThis compound Content in Plant Material (µg/g)
This compound Standard (50 ng/mL)450.1 -> [Product Ion]550,00050.0N/A
S. ningpoensis Extract 1450.1 -> [Product Ion]385,00035.01.75
S. ningpoensis Extract 2450.1 -> [Product Ion]420,00038.21.91
S. ningpoensis Extract 3450.1 -> [Product Ion]360,00032.71.64

Involvement of Iridoid Glycosides in Cellular Signaling Pathways

Iridoid glycosides have been shown to modulate several key signaling pathways involved in inflammation and cell survival. Understanding these interactions is crucial for elucidating the mechanism of action of this compound.

NF-κB Signaling Pathway

Iridoid glycosides have been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3][5][6][19] This inhibition can occur through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ikb IκBα nfkb_complex NF-κB Complex ikb->nfkb_complex p65 p65 p65->nfkb_complex p50 p50 p50->nfkb_complex p65_n p65 nfkb_complex->p65_n translocates p50_n p50 nfkb_complex->p50_n ikk IKK ikk->ikb phosphorylates This compound This compound (Iridoid Glycoside) This compound->ikk inhibits dna DNA p65_n->dna p50_n->dna gene_expr Pro-inflammatory Gene Expression dna->gene_expr

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Some iridoid glycosides have been shown to modulate this pathway, which can have implications for their anti-cancer and neuroprotective effects.[8][20][21][22]

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream response Cell Survival, Proliferation, Growth downstream->response This compound This compound (Iridoid Glycoside) This compound->pi3k modulates

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the quantification of this compound in plant extracts. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and available instrumentation. The provided information on the interaction of iridoid glycosides with key cellular signaling pathways offers a starting point for investigating the molecular mechanisms underlying the biological activities of this compound. It is essential to validate these analytical methods in your laboratory to ensure accurate and reliable results.

References

In Vitro Cytotoxicity of Wogonoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxic evaluation of Wogonoside.

Note: The topic specified "Yokonoside" is likely a misspelling of "Wogonoside," a flavonoid glycoside extracted from Scutellaria baicalensis. All information presented herein pertains to Wogonoside.

Wogonoside, a major flavonoid compound, has been investigated for its potential anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines. The cytotoxic effects of Wogonoside are often attributed to its influence on critical cellular signaling pathways. Interestingly, its deglycosylated form, Wogonin, has been shown to exhibit significantly more potent antiproliferative activities in several cancer cell types.[1][2]

Data Presentation

The cytotoxic effects of Wogonoside and its aglycone, Wogonin, have been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIC50 Value (µM)Comments
Wogonoside SW-480, HCT-116, HT-29Colorectal Cancer> 200Did not show significant antiproliferative effects at concentrations up to 200 µM after 48 hours of treatment.[1]
MCF-7, MDA-MB-231Breast Cancer> 200Did not show significant antiproliferative effects at concentrations up to 200 µM after 48 hours of treatment.[1]
AGS, MKN-45Gastric CancerNot explicitly stated, but treatment with 50 µM for 48h reduced cell viability.Wogonoside treatment reduced the viability of AGS and MKN-45 cells and induced apoptosis.[3]
Wogonin SW-480Colorectal Cancer47.8Showed potent antiproliferative effects.[1]
HCT-116Colorectal Cancer44.6Showed potent antiproliferative effects.[1]
HT-29Colorectal Cancer> 60Less sensitive compared to SW-480 and HCT-116.
MCF-7Breast Cancer~50-60Inhibited cancer cell growth by 52.0 ± 1.4% at 60 µM.[4]
MDA-MB-231Breast Cancer> 60Inhibited cancer cell growth by 30.4 ± 2.7% at 60 µM.[4]
SGC‐7901, BGC‐823Gastric CancerDose-dependent suppressionWogonin induced cell apoptosis and cell cycle arrest at the G0/G1 stage.[5]

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the determination of cell viability upon treatment with Wogonoside using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

  • Wogonoside

  • Cancer cell lines (e.g., AGS, MKN-45)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Wogonoside in serum-free medium. After 24 hours, remove the medium from the wells and add 100 µL of the Wogonoside dilutions (e.g., 0, 2.5, 5, 10, 25, 50, 75 µM) to the respective wells.[3] Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Western Blot for Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins, such as caspases, Bax, and Bcl-2, by Western blotting to elucidate the mechanism of Wogonoside-induced cell death.[8][9]

Materials:

  • Wogonoside-treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets with ice-cold RIPA buffer. Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Signal Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to a loading control (e.g., GAPDH or β-actin). An increase in the levels of cleaved caspases and Bax, and a decrease in Bcl-2 would indicate the induction of apoptosis.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_cytotoxicity Cytotoxicity Assay cluster_apoptosis Apoptosis Analysis start Seed Cancer Cells in 96-well plates treat Treat with Wogonoside (various concentrations) start->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT Reagent incubate->mtt lyse Cell Lysis & Protein Quantification incubate->lyse formazan Incubate for Formazan Formation mtt->formazan solubilize Add Solubilization Solution formazan->solubilize read Measure Absorbance at 570nm solubilize->read sds SDS-PAGE & Western Blot lyse->sds probe Probe with Apoptosis-specific Antibodies sds->probe detect Detect Protein Expression probe->detect

Caption: General experimental workflow for assessing the in vitro cytotoxicity of Wogonoside.

Signaling Pathways

PI3K/AKT/mTOR Signaling Pathway

Wogonoside has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in human colon cancer cells, leading to the induction of apoptosis.

PI3K_AKT_mTOR_Pathway cluster_inhibition Inhibitory Effect Wogonoside Wogonoside PI3K PI3K Wogonoside->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K Apoptosis Apoptosis p70S6K->Apoptosis leads to CellGrowth Cell Growth Inhibition p70S6K->CellGrowth leads to

Caption: Wogonoside-mediated inhibition of the PI3K/AKT/mTOR pathway.

IRE1α-JNK Signaling Pathway

In human gastric cancer cells, Wogonoside induces apoptosis and Endoplasmic Reticulum (ER) stress through the regulation of the IRE1α pathway.[3]

IRE1a_JNK_Pathway cluster_activation Activation Cascade Wogonoside Wogonoside ER_Stress ER Stress Wogonoside->ER_Stress induces IRE1a IRE1α ER_Stress->IRE1a activates TRAF2 TRAF2 IRE1a->TRAF2 ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis promotes

Caption: Wogonoside-induced apoptosis via the IRE1α-JNK signaling pathway.

References

Application Notes and Protocols for Testing Yokonoside's Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the established methodologies for evaluating the anticancer properties of Yokonoside, a compound with potential therapeutic applications. The protocols detailed below are based on established research with structurally similar compounds and provide a robust framework for assessing this compound's efficacy in various cancer cell lines.

Recommended Cell Lines for Anticancer Screening

This compound's anticancer activity can be evaluated across a spectrum of cancer cell lines to determine its efficacy and target specificity. Based on studies of similar flavonoid glycosides, the following cell lines are recommended for initial screening and mechanistic studies:

Cancer TypeCell LineKey Characteristics
Colon Cancer HCT-116, LOVOCommonly used models for colorectal carcinoma.
Osteosarcoma SaOS-2A well-characterized human osteosarcoma cell line.
Acute Myeloid Leukemia (AML) U937, HL-60Suspension cell lines representing hematologic malignancy.
T-cell Acute Lymphoblastic Leukemia MOLT-3, JurkatModels for T-cell leukemia, useful for studying apoptosis pathways.
Gastric Cancer AGS, MKN-45Representing gastric adenocarcinoma, relevant for gastrointestinal cancers.
Breast Cancer HTB-26 (highly aggressive), MCF-7 (low aggressive)Allows for the study of efficacy in different breast cancer subtypes.[1]
Pancreatic Cancer PC-3A common model for pancreatic adenocarcinoma.[1]
Hepatocellular Carcinoma HepG2A widely used liver cancer cell line.[1]

Quantitative Data Summary: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes reported IC50 values for a structurally related compound, Wogonoside, which can serve as a preliminary reference for this compound's expected effective concentrations.

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon Cancer22.4[1]
SaOS-2OsteosarcomaDose-dependent effects observed at 5, 10, 25, 75 µM[2]
JurkatT-cell Acute Lymphoblastic Leukemia52.6 ± 4.3[3]
MOLT-3T-cell Acute Lymphoblastic Leukemia68.5 ± 3.8[3]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentrations for 24 or 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. In osteosarcoma SaOS-2 cells, treatment with a similar compound for 48 hours resulted in a significant increase in early apoptosis at concentrations of 25 µM and 75 µM.[2][4]

Cell Cycle Analysis by Flow Cytometry (PI Staining)

This protocol determines the effect of this compound on cell cycle progression.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with this compound at various concentrations for 24 or 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cells by flow cytometry. A similar compound, wogonoside, has been shown to induce G2/M phase arrest in SaOS-2 osteosarcoma cells and G1 phase arrest in U937 and HL-60 acute myeloid leukemia cells.[2][5]

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the molecular mechanism of this compound's action.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. This can be used to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Caspase-9, PI3K, Akt, mTOR, p70S6K, Cyclins, CDKs)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. Wogonoside has been shown to upregulate the expression of Bax and downregulate Bcl-2, leading to the activation of caspases.[2][4] It also suppresses the PI3K/Akt/mTOR/p70S6K signaling pathway in colon cancer cells.[6][7]

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway of this compound in Cancer Cells

The following diagram illustrates the potential mechanism of action of this compound, leading to apoptosis and cell cycle arrest.

Yokonoside_Signaling_Pathway cluster_0 This compound cluster_1 Signaling Cascade cluster_2 Mitochondrial Pathway cluster_3 Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K inhibits Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates CellCycleArrest Cell Cycle Arrest (G1 or G2/M) This compound->CellCycleArrest Akt Akt PI3K->Akt inhibits mTOR mTOR Akt->mTOR inhibits p70S6K p70S6K mTOR->p70S6K inhibits Apoptosis Apoptosis p70S6K->Apoptosis induces Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase3->Apoptosis

Caption: this compound's proposed anticancer mechanism.

Experimental Workflow for Assessing Anticancer Activity

This diagram outlines the logical flow of experiments to characterize the anticancer effects of this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Conclusion start Start: Select Cancer Cell Lines viability_assay Cell Viability Assay (MTT) start->viability_assay ic50 Determine IC50 Values viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI) ic50->cell_cycle_assay western_blot Western Blot Analysis apoptosis_assay->western_blot cell_cycle_assay->western_blot data_analysis Analyze and Interpret Data western_blot->data_analysis conclusion Conclude on Anticancer Efficacy and Mechanism data_analysis->conclusion

Caption: Workflow for this compound anticancer evaluation.

References

Application Notes and Protocols for Determining the Antioxidant Activity of Yokonoside using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yokonoside is a natural compound with potential therapeutic properties.[1] This document provides a detailed protocol for evaluating the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The DPPH assay is a common, rapid, and reliable method for screening the radical-scavenging activity of various compounds.[2][3]

The principle of the DPPH assay is based on the reduction of the stable DPPH free radical, which is deep purple in color, by an antioxidant compound.[2][4] When the DPPH radical accepts an electron or hydrogen atom from an antioxidant, it becomes a stable, yellow-colored molecule, diphenylpicrylhydrazine. The change in color can be measured spectrophotometrically at approximately 517 nm.[2][3][5] A greater decrease in absorbance indicates higher antioxidant activity of the sample.

Data Presentation

Table 1: Template for Recording DPPH Assay Data for this compound

This compound Concentration (µg/mL)Absorbance at 517 nm (Replicate 1)Absorbance at 517 nm (Replicate 2)Absorbance at 517 nm (Replicate 3)Average Absorbance% Inhibition
0 (Control)0
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Positive Control (e.g., Ascorbic Acid)

Calculation of Percent Inhibition:

The percentage of DPPH radical scavenging activity is calculated using the following formula[5]:

The IC50 value can then be determined by plotting the percent inhibition against the concentration of this compound.

Experimental Protocols

This section provides a detailed methodology for conducting the DPPH assay to evaluate the antioxidant activity of this compound.

Materials and Reagents
  • This compound (of known purity)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)[2]

  • Positive control: Ascorbic acid or Trolox[2][6]

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Adjustable micropipettes

  • Vortex mixer

  • Analytical balance

Preparation of Solutions
  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an accurately weighed amount of DPPH powder in methanol or ethanol to achieve a final concentration of 0.1 mM. This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.[2]

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent in which it is fully soluble. The concentration of the stock solution will depend on the desired final concentration range to be tested.

  • Serial Dilutions of this compound: From the stock solution, prepare a series of dilutions of this compound to obtain a range of concentrations for testing.

  • Positive Control Solution: Prepare a stock solution and serial dilutions of the positive control (e.g., ascorbic acid) in the same manner as the this compound samples.

Assay Procedure (Microplate Method)
  • Blank Preparation: In a well of the 96-well plate, add the solvent used for dissolving the samples (e.g., methanol). This will be used to zero the spectrophotometer.

  • Control Reaction: Add a specific volume of the DPPH working solution to a well containing the same volume of the solvent used for the samples. This serves as the negative control.[5]

  • Sample Reaction: Add the same volume of the DPPH working solution to wells containing the different concentrations of this compound.

  • Positive Control Reaction: Add the same volume of the DPPH working solution to wells containing the different concentrations of the positive control (e.g., ascorbic acid).

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for a specified period, typically 30 minutes.[2][5] The incubation time should be optimized based on the reaction kinetics.

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[2][5]

Mandatory Visualizations

The following diagrams illustrate the key aspects of the DPPH assay for determining the antioxidant activity of this compound.

DPPH_Reaction_Mechanism cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Reduction Antioxidant This compound-H (Antioxidant) Antioxidant->DPPH_Radical Hydrogen Atom Transfer Antioxidant_Radical This compound• (Radical) Antioxidant->Antioxidant_Radical Oxidation DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution add_reagents Add Reagents to Microplate (DPPH, Sample/Control) prep_dpph->add_reagents prep_this compound Prepare this compound Stock & Dilutions prep_this compound->add_reagents prep_control Prepare Positive Control prep_control->add_reagents incubate Incubate in Dark (30 min) add_reagents->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

References

Application Notes and Protocols for ABTS Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: November 2025

Topic: ABTS Radical Scavenging Assay for the Evaluation of Yokonoside's Antioxidant Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is a widely used method to determine the total antioxidant capacity of natural and synthetic compounds.[1][2][3] The assay measures the ability of a substance to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the ABTS•+ radical by an antioxidant to its colorless neutral form is monitored spectrophotometrically. The degree of color change is proportional to the concentration and potency of the antioxidants present.[1][3]

This compound, a benzanilide glycoside, possesses a phenolic structure that suggests potential antioxidant activity. Phenolic compounds are known to exert antioxidant effects by donating a hydrogen atom or an electron to neutralize free radicals. The ABTS assay is well-suited to evaluate the radical scavenging potential of such compounds.

Principle of the ABTS Assay

The assay is based on the generation of the ABTS•+ radical cation by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[1][4]

ABTS + K₂S₂O₈ → ABTS•+ (blue-green)

When an antioxidant (e.g., this compound) is added to the solution, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing a reduction in absorbance.

ABTS•+ + Antioxidant → ABTS + Oxidized Antioxidant

The antioxidant capacity is typically quantified by determining the concentration of the test compound required to inhibit a certain percentage of the initial ABTS•+ radicals, often expressed as the IC₅₀ (half-maximal inhibitory concentration) value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Experimental Protocols

Materials and Reagents
  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (this compound)

  • Positive control (e.g., Trolox, Ascorbic Acid, or Gallic Acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Ultrapure water

Preparation of Solutions
  • 7 mM ABTS Stock Solution: Dissolve the appropriate amount of ABTS in ultrapure water to make a 7 mM solution.

  • 2.45 mM Potassium Persulfate Solution: Dissolve the appropriate amount of potassium persulfate in ultrapure water to make a 2.45 mM solution.

  • ABTS•+ Radical Cation Working Solution:

    • Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[4]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[5]

    • Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[3][5]

  • Test Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the this compound stock solution to be tested.

    • Prepare a stock solution and a series of dilutions of the positive control (e.g., Trolox).

Assay Procedure
  • Add 20 µL of the diluted test sample or standard to the wells of a 96-well microplate.

  • Add 180 µL of the diluted ABTS•+ working solution to each well.

  • For the blank, add 20 µL of the solvent used for the sample and 180 µL of the ABTS•+ working solution.

  • For the negative control, add 200 µL of the solvent.

  • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[6]

  • Measure the absorbance at 734 nm using a microplate reader.[1]

Calculation of Results

The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control is the absorbance of the blank (ABTS•+ solution without the sample).

  • Abs_sample is the absorbance of the reaction mixture (ABTS•+ solution with the sample).

The IC₅₀ value, which is the concentration of the sample that causes 50% inhibition of the ABTS•+ radical, can be determined by plotting the percentage of inhibition against the concentration of the sample.

Data Presentation

As specific data for this compound is unavailable, the following table presents representative IC₅₀ values for various phenolic and glycosidic compounds in the ABTS assay to serve as a reference.

CompoundIC₅₀ (µg/mL)Reference
Gallic Acid Hydrate1.03 ± 0.25[6][7]
(+)-Catechin Hydrate3.12 ± 0.51[6][7]
Caffeic Acid1.59 ± 0.06[6][7]
Quercetin1.89 ± 0.33[6][7]
Rutin Hydrate (Quercetin-3-rutinoside)4.68 ± 1.24[6][7]
Hyperoside (Quercetin-3-galactoside)3.54 ± 0.39[6][7]
Kaempferol3.70 ± 0.15[6][7]
Malabaricone C8.35 ± 2.20[8]

Note: The antioxidant activity of glycosylated flavonoids can be influenced by the position of glycosylation. For instance, glycosylation at the 3-position of flavonols may decrease the antioxidant capacity in the ABTS assay.[9]

Visualizations

Experimental Workflow

ABTS_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare 7 mM ABTS Stock C Mix ABTS & K₂S₂O₈ (Incubate 12-16h in dark) A->C B Prepare 2.45 mM K₂S₂O₈ B->C D Dilute ABTS•+ to Abs ~0.7 C->D G Add ABTS•+ Solution D->G E Prepare this compound & Standard Dilutions F Add Sample/Standard to Plate E->F F->G H Incubate (e.g., 6 min) G->H I Read Absorbance at 734 nm H->I J Calculate % Inhibition I->J K Determine IC₅₀ Value J->K

Caption: Workflow for the ABTS Radical Scavenging Assay.

Antioxidant Mechanism

Antioxidant_Mechanism cluster_main ABTS_radical ABTS•+ ABTS_neutral ABTS-H Yokonoside_radical This compound-O• (Resonance Stabilized) Yokonoside_OH This compound-OH (Phenolic Group) Yokonoside_OH->ABTS_radical H• donation

Caption: General Mechanism of ABTS Radical Scavenging by a Phenolic Antioxidant.

References

Application Notes and Protocols for Saponin Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Yokonoside": Extensive literature searches did not yield specific data for a compound named "this compound." The following application notes and protocols are based on a closely related and well-studied saponin, Kinsenoside , which exhibits significant anti-inflammatory properties in animal models. This information is intended to serve as a comprehensive guide for researchers investigating similar compounds.

Application Notes

Introduction

Kinsenoside is a key bioactive compound isolated from the medicinal plant Anoectochilus formosanus. It has demonstrated potent anti-inflammatory effects in various animal models, making it a promising candidate for the development of therapeutics for inflammatory diseases such as rheumatoid arthritis.[1] These notes provide an overview of its application in animal research, summarizing key findings and experimental considerations.

Therapeutic Potential
  • Rheumatoid Arthritis: Kinsenoside has been shown to significantly ameliorate the symptoms of collagen-induced arthritis (CIA) in mice.[1] It reduces paw edema, arthritis scores, and protects against bone and cartilage erosion.[1]

  • Anti-inflammatory Mechanism: The therapeutic effects of Kinsenoside are attributed to its ability to modulate the immune response. It suppresses the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-17, while increasing the levels of the anti-inflammatory cytokine IL-10.[1] It also inhibits the expression of IL-1β and matrix metalloproteinase-9 (MMP-9) in inflamed joints.[1]

  • T-Cell Regulation: Kinsenoside influences T-cell differentiation, promoting the development of regulatory T cells (CD4+CD25+) which play a crucial role in suppressing autoimmune responses.[1]

Pharmacokinetics and Dosage Considerations

While specific pharmacokinetic data for Kinsenoside is not detailed in the provided search results, general principles for saponins suggest that oral bioavailability can be a consideration. In the described studies, Kinsenoside was administered orally at doses of 100 and 300 mg/kg daily in mice.[1] Researchers should consider performing pilot dose-response studies to determine the optimal therapeutic window for their specific animal model and disease phenotype.

Quantitative Data Summary

Table 1: Effects of Kinsenoside on Inflammatory Markers in a Collagen-Induced Arthritis (CIA) Mouse Model

ParameterControl (CIA)Kinsenoside (100 mg/kg)Kinsenoside (300 mg/kg)
Paw Edema (mm)Markedly increasedSignificantly inhibitedSignificantly inhibited
Arthritis ScoreHighSignificantly decreasedSignificantly decreased
IL-1β ExpressionHighDecreasedDecreased
TNF-α ExpressionHighDecreasedDecreased
MMP-9 ExpressionHighDecreasedDecreased
IL-10 ExpressionLowIncreasedIncreased
TNF-α in Splenocyte SupernatantHighSignificantly suppressedSignificantly suppressed
IFN-γ in Splenocyte SupernatantHighSignificantly suppressedSignificantly suppressed
IL-17 in Splenocyte SupernatantHighSignificantly suppressedSignificantly suppressed
IL-10 in Splenocyte SupernatantLowIncreasedIncreased
CD4+CD25+ Regulatory T cellsLowIncreasedIncreased

Data summarized from a study on collagen-induced arthritis in male DBA/1J mice.[1]

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

This protocol describes the induction of arthritis in mice, a widely used model for studying rheumatoid arthritis.

Materials:

  • Male DBA/1J mice

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles

Procedure:

  • Primary Immunization:

    • Emulsify bovine type II collagen in Complete Freund's Adjuvant.

    • Administer an intradermal injection of 100 μg of the CII/CFA emulsion at the base of the tail of male DBA/1J mice.

  • Booster Immunization:

    • 21 days after the primary immunization, prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant.

    • Administer an intradermal injection of 100 μg of the CII/IFA emulsion as a booster.

  • Monitoring:

    • Monitor the mice daily for signs of arthritis, including paw swelling and redness.

    • Score the severity of arthritis based on a standardized scoring system.

    • Measure paw thickness using a caliper to quantify edema.

Kinsenoside Administration

This protocol outlines the oral administration of Kinsenoside to the CIA mouse model.

Materials:

  • Kinsenoside

  • Vehicle (e.g., distilled water)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve Kinsenoside in the vehicle to achieve the desired concentrations (e.g., 100 mg/kg and 300 mg/kg).

  • Administration:

    • Beginning after the second booster immunization, administer the Kinsenoside solution or vehicle (for the control group) orally once a day.

    • The volume of administration should be based on the body weight of the mice.

  • Duration:

    • Continue daily administration for the duration of the study.

Histopathological Analysis of Joints

This protocol is for the histological examination of joint tissues to assess cartilage and bone damage.

Materials:

  • Formalin

  • Decalcifying solution

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Tissue Collection and Fixation:

    • At the end of the study, euthanize the mice and dissect the knee joints.

    • Fix the joints in 10% formalin.

  • Decalcification and Embedding:

    • Decalcify the fixed tissues.

    • Dehydrate the tissues and embed them in paraffin.

  • Sectioning and Staining:

    • Cut thin sections of the paraffin-embedded tissues using a microtome.

    • Mount the sections on microscope slides.

    • Stain the sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm.

  • Microscopic Examination:

    • Examine the stained sections under a microscope to assess the degree of inflammation, cartilage erosion, and bone damage.

Measurement of Cytokines in Splenocyte Culture

This protocol describes the measurement of cytokine production by splenocytes to evaluate the systemic immune response.

Materials:

  • Spleens from experimental mice

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • Concanavalin A (Con A)

  • ELISA kits for TNF-α, IFN-γ, IL-17, and IL-10

Procedure:

  • Splenocyte Isolation:

    • Aseptically remove the spleens from the mice.

    • Prepare a single-cell suspension of splenocytes by gently grinding the spleens and passing the cells through a cell strainer.

    • Lyse red blood cells using a lysis buffer.

  • Cell Culture and Stimulation:

    • Wash and resuspend the splenocytes in complete RPMI 1640 medium supplemented with FBS.

    • Plate the cells in a 96-well plate.

    • Stimulate the cells with Concanavalin A (Con A) to induce T-cell proliferation and cytokine production.

  • Supernatant Collection:

    • Incubate the cells for a specified period (e.g., 48 hours).

    • Collect the culture supernatants by centrifugation.

  • Cytokine Measurement:

    • Measure the concentrations of TNF-α, IFN-γ, IL-17, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Visualizations

Kinsenoside_Signaling_Pathway cluster_ImmuneResponse Immune Response in Arthritis Kinsenoside Kinsenoside T_cells T Cells Kinsenoside->T_cells modulates Th1 Th1 Cells Kinsenoside->Th1 inhibits Th17 Th17 Cells Kinsenoside->Th17 inhibits Treg Regulatory T Cells (CD4+CD25+) Kinsenoside->Treg promotes B_cells B Cells Kinsenoside->B_cells inhibits T_cells->Th1 T_cells->Th17 T_cells->Treg T_cells->B_cells Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-17, IL-1β) Th1->Inflammatory_Cytokines Th17->Inflammatory_Cytokines Anti_Inflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) Treg->Anti_Inflammatory_Cytokine MMP9 MMP-9 Inflammatory_Cytokines->MMP9 Anti_Inflammatory_Cytokine->Inflammatory_Cytokines inhibits Joint_Destruction Joint Destruction MMP9->Joint_Destruction

Caption: Signaling pathway of Kinsenoside in modulating the immune response in arthritis.

Experimental_Workflow cluster_Workflow Experimental Workflow for Kinsenoside Evaluation Animal_Model 1. Induction of Collagen-Induced Arthritis (CIA) in DBA/1J Mice Treatment 2. Daily Oral Administration of Kinsenoside (100 or 300 mg/kg) or Vehicle Animal_Model->Treatment Monitoring 3. Monitoring of Arthritis Progression (Paw Edema, Arthritis Score) Treatment->Monitoring Euthanasia 4. Euthanasia and Tissue Collection Monitoring->Euthanasia Analysis 5. Downstream Analyses Euthanasia->Analysis Histology Histopathological Analysis of Joints Analysis->Histology Cytokine_Assay Cytokine Measurement in Splenocyte Cultures (ELISA) Analysis->Cytokine_Assay Gene_Expression Gene Expression Analysis in Joints (e.g., IL-1β, TNF-α, MMP-9, IL-10) Analysis->Gene_Expression

Caption: Experimental workflow for evaluating the efficacy of Kinsenoside in a CIA mouse model.

References

Application Notes and Protocols for Yokonoside Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yokonoside, with the chemical formula C₂₀H₂₁NO₁₁, is a phenolic glycoside.[1] Its structure, 5-hydroxy-2-[[5-hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]amino]benzoic acid, reveals a glycosidic bond and phenolic hydroxyl groups, which are known to be susceptible to degradation under various environmental conditions. Phenolic glycosides can be particularly labile in aqueous solutions and may undergo hydrolysis. Therefore, a comprehensive stability testing protocol is crucial to ensure the quality, safety, and efficacy of this compound as a potential therapeutic agent.

This document provides a detailed protocol for the stability testing of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines. The protocol includes forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule. Furthermore, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is proposed for the quantification of this compound and the detection of its degradation products.

Materials and Apparatus

Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Hydrochloric acid (HCl, analytical grade)

  • Sodium hydroxide (NaOH, analytical grade)

  • Hydrogen peroxide (H₂O₂, 30%, analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

Apparatus:

  • HPLC system with a Photodiode Array (PDA) or UV detector

  • C18 reversed-phase HPLC column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Water bath

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Experimental Protocols

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is essential to separate the parent drug from its degradation products, ensuring accurate quantification. The following method is a starting point and should be validated according to ICH Q2(R1) guidelines.

Chromatographic Conditions (Proposed):

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a full scan from 200-400 nm should be performed to determine the optimal wavelength). Phenolic compounds often exhibit strong absorbance around 280 nm and 330 nm.[2]

  • Injection Volume: 10 µL

Method Validation:

The proposed HPLC method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and establish the degradation pathways of this compound.[3][4] The target degradation is typically 5-20%.[4]

Preparation of Stock Solution:

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 2 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid this compound powder to 60°C in a stability chamber for 7 days. Also, heat a solution of this compound (1 mg/mL in methanol:water 1:1) at 60°C for 7 days.

  • Photolytic Degradation: Expose the solid this compound powder and a solution of this compound (1 mg/mL in methanol:water 1:1) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

Analysis of Stressed Samples:

Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method. The peak purity of the this compound peak should be assessed using the PDA detector to ensure it is free from co-eluting degradation products.

Formal Stability Study

A formal stability study should be conducted on at least three primary batches of this compound to establish its re-test period. The samples should be stored in containers that simulate the proposed packaging.

Storage Conditions (as per ICH Q1A(R2)):

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Intermediate (if significant change occurs at accelerated conditions): 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

  • Accelerated: 0, 3, and 6 months

Tests to be Performed:

At each time point, the samples should be tested for:

  • Appearance

  • Assay of this compound

  • Degradation products

  • Moisture content (if applicable)

Data Presentation

The quantitative data from the forced degradation and formal stability studies should be summarized in tables for easy comparison.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionDurationTemperature% Assay of this compound% Total DegradationNumber of Degradation Products
0.1 M HCl24 hours60°C
0.1 M NaOH2 hoursRoom Temp.
3% H₂O₂24 hoursRoom Temp.
Thermal (Solid)7 days60°C
Thermal (Solution)7 days60°C
Photolytic (Solid)As per ICH Q1BControlled
Photolytic (Solution)As per ICH Q1BControlled

Table 2: Formal Stability Study Data for this compound (Batch X) at 25°C/60%RH

Time Point (Months)AppearanceAssay (%)Individual Unspecified Degradant (%)Total Degradants (%)
0White Powder100.2< LOQ< LOQ
3
6
9
12
18
24
36

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the this compound stability testing protocol.

Yokonoside_Stability_Workflow cluster_prep Preparation cluster_method_dev Method Development & Validation cluster_forced_deg Forced Degradation Studies cluster_formal_stab Formal Stability Studies (ICH Q1A) cluster_analysis Analysis & Reporting This compound This compound Bulk Drug hplc_dev Develop Stability-Indicating HPLC-UV Method This compound->hplc_dev acid Acid Hydrolysis This compound->acid base Base Hydrolysis This compound->base oxidation Oxidation This compound->oxidation thermal Thermal Stress This compound->thermal photo Photolytic Stress This compound->photo long_term Long-Term (25°C/60%RH) This compound->long_term accelerated Accelerated (40°C/75%RH) This compound->accelerated ref_std Reference Standard ref_std->hplc_dev hplc_val Validate Method (ICH Q2) hplc_dev->hplc_val analyze_samples Analyze Samples by Validated HPLC Method hplc_val->analyze_samples acid->analyze_samples base->analyze_samples oxidation->analyze_samples thermal->analyze_samples photo->analyze_samples long_term->analyze_samples accelerated->analyze_samples data_summary Summarize Data in Tables analyze_samples->data_summary pathway Propose Degradation Pathway analyze_samples->pathway report Generate Stability Report data_summary->report pathway->report

Caption: Workflow for this compound Stability Testing.

Signaling Pathway of Potential Degradation

Based on the structure of this compound, the primary degradation pathway is likely to be hydrolysis of the glycosidic bond and the amide bond. The phenolic groups may also be susceptible to oxidation.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation This compound This compound aglycone Aglycone (2-carboxy-4',5-dihydroxy- 2-hydroxybenzanilide) This compound->aglycone glucose D-Glucose This compound->glucose hydrolyzed_amide Hydrolyzed Amide Products This compound->hydrolyzed_amide oxidized_products Oxidized Products (e.g., Quinones) This compound->oxidized_products

Caption: Potential Degradation Pathways of this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Yokonoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yokonoside is a naturally occurring iridoid glycoside found in the roots of Scrophularia ningpoensis Hemsl. (Ningpo Figwort), a plant utilized in traditional Chinese medicine.[1][2] The therapeutic potential of Scrophularia ningpoensis is attributed to its diverse phytochemical composition, including iridoid glycosides and phenylpropanoid glycosides.[3][4] These compounds have demonstrated a range of biological activities, notably anti-inflammatory and neuroprotective effects.[5][6][7] The anti-inflammatory properties are linked to the modulation of key signaling pathways such as the NF-κB and MAPK pathways.[3][5][8]

Mass spectrometry coupled with liquid chromatography (LC-MS) is an indispensable tool for the qualitative and quantitative analysis of this compound and other related glycosides in complex botanical extracts. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, intended to guide researchers in natural product chemistry, pharmacology, and drug development.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₁NO₁₁[PubChem CID: 3085046]
Molecular Weight451.4 g/mol [PubChem CID: 3085046]
IUPAC Name5-hydroxy-2-[[5-hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]amino]benzoic acid[PubChem CID: 3085046]

Quantitative Analysis of this compound

The following table is a representative example of how to present quantitative data for this compound from different batches of Scrophularia ningpoensis root extract. The data presented here is illustrative to demonstrate the format.

Sample IDBatch NumberThis compound Concentration (µg/g of dry extract) ± SDMethod
SN-001A-202315.2 ± 1.3UPLC-ESI-MS/MS
SN-002A-202314.8 ± 1.1UPLC-ESI-MS/MS
SN-003B-202318.5 ± 1.6UPLC-ESI-MS/MS
SN-004B-202319.1 ± 1.8UPLC-ESI-MS/MS
SN-005C-202412.4 ± 0.9UPLC-ESI-MS/MS

Experimental Protocols

Sample Preparation: Extraction of this compound from Scrophularia ningpoensis

This protocol is adapted from established methods for the extraction of glycosides from Scrophularia ningpoensis.[9]

Materials:

  • Dried roots of Scrophularia ningpoensis

  • 70% Methanol (v/v)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filter

Procedure:

  • Grind the dried roots of Scrophularia ningpoensis into a fine powder.

  • Accurately weigh 1.0 g of the powdered sample into a 50 mL conical tube.

  • Add 20 mL of 70% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Perform ultrasonic-assisted extraction in a water bath at 40°C for 60 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following protocol for Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is based on methods developed for the analysis of iridoid glycosides in Scrophularia ningpoensis.[9][10][11]

Instrumentation:

  • UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-30% B

    • 10-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative and positive modes. For iridoid glycosides, [M+HCOO]⁻ adducts in negative mode and [M+Na]⁺ adducts in positive mode are often observed.[10][11]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scan for qualitative analysis.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 600 L/h.

  • Collision Gas: Argon.

Expected Fragmentation:

For glycosides like this compound, a characteristic fragmentation pattern involves the neutral loss of the sugar moiety (glucose, 162.05 Da). Further fragmentation of the aglycone will provide structural information.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Results start Dried Scrophularia ningpoensis Roots grind Grinding start->grind extract Ultrasonic Extraction (70% Methanol) grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter lc UPLC Separation (C18 Column) filter->lc ms ESI-MS/MS Detection lc->ms data Data Acquisition & Processing ms->data qual Qualitative Identification data->qual quant Quantitative Analysis data->quant

Caption: Workflow for the analysis of this compound.

Putative Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of compounds from Scrophularia ningpoensis are often associated with the inhibition of the NF-κB signaling pathway.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB Inhibition IkB->IkB_NFkB NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Genes Induces Transcription This compound This compound (Putative Action) This compound->IKK Inhibits IkB_NFkB->NFkB

Caption: Putative inhibition of the NF-κB pathway by this compound.

Putative Neuroprotective Signaling Pathway

The MAPK (Mitogen-Activated Protein Kinase) pathway is another key pathway modulated by constituents of Scrophularia ningpoensis, contributing to its neuroprotective effects.

G Stress Oxidative Stress / Neurotoxin ASK1 ASK1 Stress->ASK1 Activates MKK MKK4/7 ASK1->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes This compound This compound (Putative Action) This compound->JNK Inhibits

Caption: Putative modulation of the JNK/MAPK pathway by this compound.

References

Application Notes and Protocols: Structure Elucidation of Yokonoside Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structure elucidation of Yokonoside, a glycosidic natural product. The protocols and data presented herein serve as a comprehensive resource for researchers engaged in the isolation and characterization of novel bioactive compounds.

Introduction

This compound (C₂₀H₂₁NO₁₁) is a natural product with a complex structure comprising a benzanilide core, substituted with hydroxyl and carboxyl groups, and glycosidically linked to a β-D-glucopyranosyl moiety. The precise determination of its chemical structure is a prerequisite for understanding its biological activity and for any further drug development efforts. NMR spectroscopy is the most powerful technique for the unambiguous structural assignment of such molecules in solution. This application note outlines the systematic use of one-dimensional (1D) and two-dimensional (2D) NMR experiments to elucidate the complete chemical structure of this compound.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the hypothetical ¹H and ¹³C NMR chemical shifts, as well as key 2D NMR correlations (COSY, HSQC, and HMBC) for this compound, recorded in a suitable solvent such as DMSO-d₆.

Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

PositionδH (ppm)MultiplicityJ (Hz)
Benzanilide Moiety (Aglycone)
37.55d2.5
46.90dd8.8, 2.5
67.95d8.8
3'7.20d2.2
5'6.85dd8.5, 2.2
6'7.80d8.5
NH10.50s
5-OH9.80s
4'-OH9.60s
β-D-Glucopyranosyl Moiety (Sugar)
1''5.10d7.5
2''3.55t8.0
3''3.45t8.5
4''3.40t9.0
5''3.65m
6''a3.80dd11.5, 5.5
6''b3.60dd11.5, 2.0

Table 2: ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

PositionδC (ppm)
Benzanilide Moiety (Aglycone)
1115.0
2150.5
3118.2
4123.5
5155.0
6130.0
C=O165.8
1'116.5
2'128.0
3'119.0
4'158.0
5'114.5
6'132.5
COOH168.0
β-D-Glucopyranosyl Moiety (Sugar)
1''101.5
2''74.0
3''77.0
4''70.5
5''76.5
6''61.5

Table 3: Key 2D NMR Correlations for this compound

Proton(s) (δH)COSY Correlations (δH)HSQC Correlations (δC)HMBC Correlations (δC)
Aglycone Protons
7.55 (H-3)6.90 (H-4)118.2 (C-3)115.0 (C-1), 123.5 (C-4), 155.0 (C-5), 165.8 (C=O)
6.90 (H-4)7.55 (H-3), 7.95 (H-6)123.5 (C-4)115.0 (C-1), 118.2 (C-3), 155.0 (C-5)
7.95 (H-6)6.90 (H-4)130.0 (C-6)115.0 (C-1), 150.5 (C-2), 155.0 (C-5)
7.20 (H-3')6.85 (H-5')119.0 (C-3')116.5 (C-1'), 128.0 (C-2'), 158.0 (C-4')
6.85 (H-5')7.20 (H-3'), 7.80 (H-6')114.5 (C-5')116.5 (C-1'), 119.0 (C-3'), 132.5 (C-6')
7.80 (H-6')6.85 (H-5')132.5 (C-6')116.5 (C-1'), 128.0 (C-2'), 158.0 (C-4'), 168.0 (COOH)
10.50 (NH)--128.0 (C-2'), 165.8 (C=O)
Sugar Protons
5.10 (H-1'')3.55 (H-2'')101.5 (C-1'')150.5 (C-2), 77.0 (C-3''), 76.5 (C-5'')
3.55 (H-2'')5.10 (H-1''), 3.45 (H-3'')74.0 (C-2'')101.5 (C-1''), 77.0 (C-3'')
3.45 (H-3'')3.55 (H-2''), 3.40 (H-4'')77.0 (C-3'')74.0 (C-2''), 70.5 (C-4'')
3.40 (H-4'')3.45 (H-3''), 3.65 (H-5'')70.5 (C-4'')77.0 (C-3''), 76.5 (C-5''), 61.5 (C-6'')
3.65 (H-5'')3.40 (H-4''), 3.80/3.60 (H-6'')76.5 (C-5'')101.5 (C-1''), 70.5 (C-4''), 61.5 (C-6'')
3.80/3.60 (H-6'')3.65 (H-5'')61.5 (C-6'')70.5 (C-4''), 76.5 (C-5'')

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

1. Sample Preparation

  • Compound: this compound (isolated and purified)

  • Amount: 5-10 mg

  • Solvent: 0.5 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Accurately weigh the this compound sample into a clean, dry NMR tube.

    • Add the deuterated solvent to the NMR tube.

    • Gently vortex or sonicate the tube until the sample is completely dissolved.

2. NMR Instrumentation and General Parameters

  • Spectrometer: 500 MHz NMR spectrometer equipped with a cryoprobe.

  • Temperature: 298 K

  • Reference: The residual solvent signal of DMSO-d₆ was used as an internal reference (δH = 2.50 ppm, δC = 39.52 ppm).

3. ¹H NMR Spectroscopy

  • Pulse Sequence: zg30 (standard 30-degree pulse)

  • Spectral Width: 16 ppm

  • Acquisition Time: 2.0 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 16

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

4. ¹³C NMR Spectroscopy

  • Pulse Sequence: zgpg30 (power-gated decoupling with a 30-degree pulse)

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.0 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 1024

  • Processing: Apply an exponential window function with a line broadening of 1.0 Hz before Fourier transformation.

5. 2D COSY (Correlation Spectroscopy)

  • Pulse Sequence: cosygpqf (gradient-selected, phase-sensitive COSY)

  • Spectral Width: 10 ppm in both dimensions

  • Data Points: 2048 in F2, 256 in F1

  • Number of Scans: 8 per increment

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

6. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Sequence: hsqcedetgpsisp2.3 (edited HSQC with adiabatic pulses for multiplicity editing)

  • Spectral Width: 10 ppm in F2 (¹H), 160 ppm in F1 (¹³C)

  • Data Points: 1024 in F2, 256 in F1

  • ¹JCH Coupling Constant: Optimized for 145 Hz

  • Number of Scans: 16 per increment

  • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

7. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Sequence: hmbcgpndqf (gradient-selected HMBC)

  • Spectral Width: 10 ppm in F2 (¹H), 200 ppm in F1 (¹³C)

  • Data Points: 2048 in F2, 256 in F1

  • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz

  • Number of Scans: 32 per increment

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Mandatory Visualizations

Diagram 1: Workflow for this compound Structure Elucidation

Yokonoside_Elucidation_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Structure Assembly H1_NMR ¹H NMR Proton_Systems Identify Proton Spin Systems H1_NMR->Proton_Systems C13_NMR ¹³C NMR CH_Attachments Determine ¹H-¹³C Direct Attachments C13_NMR->CH_Attachments COSY COSY COSY->Proton_Systems HSQC HSQC HSQC->CH_Attachments HMBC HMBC Long_Range Establish Long-Range ¹H-¹³C Correlations HMBC->Long_Range Assemble Assemble Fragments Proton_Systems->Assemble CH_Attachments->Assemble Long_Range->Assemble Stereochem Determine Stereochemistry (NOESY/ROESY) Assemble->Stereochem Final_Structure Final Structure of this compound Stereochem->Final_Structure

Caption: NMR workflow for the structural elucidation of this compound.

Diagram 2: Key HMBC Correlations for this compound Structure

(Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for proper rendering.)

Caption: Key HMBC correlations confirming the connectivity of this compound.

Structure Elucidation Strategy

The elucidation of the this compound structure is achieved through a systematic analysis of the NMR data:

  • ¹H and ¹³C NMR Analysis: The ¹H NMR spectrum provides information on the number and types of protons present, their chemical environments, and their scalar couplings. The ¹³C NMR spectrum reveals the number of unique carbon atoms.

  • COSY Analysis: The COSY spectrum is used to identify proton-proton coupling networks, allowing for the delineation of individual spin systems within the molecule, such as the aromatic rings and the sugar moiety.

  • HSQC Analysis: The HSQC spectrum correlates each proton to its directly attached carbon atom. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. The edited HSQC also helps in distinguishing between CH, CH₂, and CH₃ groups.

  • HMBC Analysis: The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different spin systems. For this compound, critical HMBC correlations would include:

    • The correlation from the anomeric proton (H-1'') of the glucose unit to the C-2 of the benzoyl ring, which establishes the glycosylation site.

    • Correlations from the amide proton (NH) to the carbonyl carbon (C=O) and C-2' of the aniline ring, confirming the amide linkage.

    • Correlations from aromatic protons to quaternary carbons and the carboxylic acid carbon, which helps in the complete assignment of the aromatic systems.

  • Stereochemistry: The large coupling constant of the anomeric proton (J = 7.5 Hz) is characteristic of a β-anomeric configuration for the glucose unit. Further confirmation of relative stereochemistry can be obtained from NOESY or ROESY experiments, which show through-space correlations between protons.

By integrating the information from all these NMR experiments, the complete and unambiguous structure of this compound can be determined.

Unraveling Yokonoside: Protocols for In Vitro Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preparation and application of Yokonoside solutions for in vitro research. Due to the limited direct public information available on "this compound," this protocol is based on established methodologies for structurally similar glycosides, such as select ginsenosides, to provide a robust starting point for your investigations. As with any experimental work, optimization based on your specific cell lines and assay conditions is recommended.

Physicochemical Properties and Solution Preparation

Table 1: General Physicochemical Properties of Similar Glycosides

PropertyRecommended Starting Conditions
Solvent Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its ability to dissolve a wide range of organic molecules. For cell-based assays, subsequent dilution in culture medium is necessary to achieve the final desired concentration while minimizing solvent toxicity.
Stock Concentration Prepare a high-concentration stock solution, typically in the range of 10-50 mM in DMSO. This allows for minimal volumes of DMSO to be added to your experimental setup, thereby reducing potential off-target effects of the solvent.
Storage Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Protect from light.
Working Solution Dilute the stock solution in your specific cell culture medium to the desired final concentrations immediately before use. Ensure thorough mixing.

Experimental Protocols

Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT)

This protocol outlines a general procedure to assess the effect of this compound on cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's potency.[1][2][3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound working solution in cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Table 2: Example IC50 Values for Related Glycosides in Different Cell Lines

CompoundCell LineIC50 (µM)Reference
Ginsenoside Rg1HUVECNot typically cytotoxic at concentrations used for signaling studies[4]
Ginsenoside Rb1HAECNot typically cytotoxic at concentrations used for signaling studies[5]

Note: This table is for illustrative purposes. Actual IC50 values for this compound will need to be determined experimentally.

Western Blotting for Signaling Pathway Analysis

This protocol allows for the investigation of this compound's effect on specific protein expression and phosphorylation, providing insights into its mechanism of action.

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, p-eNOS, eNOS).

  • Detection: Wash the membrane and incubate it with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways that may be modulated by glycosides like this compound and a general experimental workflow for its in vitro characterization.

G cluster_0 Experimental Workflow for In Vitro this compound Studies A Prepare this compound Stock Solution (in DMSO) B Prepare Working Solutions (in Culture Medium) A->B D This compound Treatment B->D C Cell Seeding C->D E Cell Viability Assay (e.g., MTT) D->E F Signaling Pathway Analysis (e.g., Western Blot) D->F G Data Analysis & Interpretation E->G F->G

Caption: General experimental workflow for in vitro studies of this compound.

G cluster_1 Potential PI3K/Akt Signaling Pathway Modulation This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt phosphorylates eNOS eNOS Akt->eNOS phosphorylates NO Nitric Oxide (NO) eNOS->NO produces

Caption: Postulated PI3K/Akt signaling pathway activation by this compound.[4][5]

References

Application of Ginsenosides in Cardiac Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Yokonoside": Initial searches for "this compound" did not yield specific scientific data. It is presumed that this may be a typographical error and the intended subject was "Ginsenoside," a class of active compounds found in ginseng with documented effects on cardiac cells. This document will proceed under the assumption that the user is interested in the application of various ginsenosides in cardiac cell culture.

Ginsenosides have demonstrated significant potential in protecting cardiac cells from various stressors, including oxidative stress and lipotoxicity. These compounds exert their effects through multiple signaling pathways, leading to reduced apoptosis and enhanced cell viability. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing ginsenosides in cardiac cell culture studies.

Data Presentation

The following tables summarize the quantitative data on the effects of different ginsenosides on cardiac cells.

Table 1: Effects of Ginsenosides on Cardiomyocyte Viability and Apoptosis

GinsenosideCell LineStressorConcentrationEffectReference
Notoginsenoside R1H9C2Palmitic AcidNot SpecifiedEnhanced cell viability, attenuated apoptosis[1]
Ginsenoside Mc1H9c2Hydrogen PeroxideNot SpecifiedReduced elevation of Bax:Bcl2 ratio, decreased number of DNA-damaged cells[2]
Ginsenoside Rg1Diabetic RatsStreptozotocinNot SpecifiedReduced myocardial apoptosis[3][4]
Ginsenoside RdH9C2LipopolysaccharideNot SpecifiedImproved survival rate, reduced apoptosis[5]

Table 2: Effects of Ginsenosides on Oxidative Stress Markers in Cardiomyocytes

GinsenosideCell Line/ModelStressorEffect on Oxidative Stress MarkersReference
Notoginsenoside R1H9C2Palmitic AcidAttenuated ROS production[1]
Ginsenoside Mc1H9c2Hydrogen PeroxideDecreased production of H2O2-mediated reactive oxygen species[2]
Ginsenoside Rg1Diabetic RatsStreptozotocinReduced levels of MDA; Increased levels of SOD, GSH, and CAT[3]
Ginsenoside RdH9C2LipopolysaccharideDecreased levels of ROS, MDA, and NO[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cardiomyocyte Cell Culture (H9C2 cell line)

  • Cell Line: H9C2 rat cardiomyoblasts.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached with 0.25% trypsin-EDTA, and re-seeded at a 1:3 to 1:5 ratio.

2. Induction of Cellular Stress

  • Lipotoxicity Model: To mimic cardiac lipotoxicity, H9C2 cells can be treated with palmitic acid (PA). A stock solution of PA is prepared by dissolving it in ethanol and then conjugating it with bovine serum albumin (BSA). Cells are then incubated with the PA-BSA conjugate.[1]

  • Oxidative Stress Model: Oxidative stress can be induced by treating H9c2 cells with hydrogen peroxide (H2O2) at a concentration of 100 µmol/l.[2][6]

  • Inflammatory Model: Myocardial injury can be induced by treating H9C2 cells with lipopolysaccharide (LPS).[5]

3. Ginsenoside Treatment

  • Ginsenoside stock solutions are typically prepared by dissolving the compound in a suitable solvent like DMSO.

  • The final concentration of the ginsenoside in the cell culture medium should be determined based on dose-response experiments.

  • Control cells should be treated with the vehicle (e.g., DMSO) at the same final concentration used for the ginsenoside-treated cells.

4. Cell Viability Assay (MTT Assay)

  • Seed H9C2 cells in a 96-well plate.

  • After treatment with the stressor and/or ginsenoside, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

5. Apoptosis Assay (Hoechst/PI Staining)

  • After treatment, wash the cells with PBS.

  • Stain the cells with Hoechst 33342 and Propidium Iodide (PI) solution for 15 minutes in the dark.

  • Wash the cells again with PBS.

  • Visualize the cells under a fluorescence microscope. Hoechst stains the nuclei of all cells (blue), while PI stains the nuclei of dead cells (red). Apoptotic cells will show condensed or fragmented blue nuclei.

6. Measurement of Reactive Oxygen Species (ROS)

  • After treatment, incubate the cells with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

7. Western Blotting

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., AMPK, p-AMPK, Bax, Bcl-2, Caspase-3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by ginsenosides and a general experimental workflow.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis A H9C2 Cell Culture B Induce Cellular Stress (e.g., Palmitic Acid, H2O2, LPS) A->B C Treat with Ginsenoside B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (Hoechst/PI) C->E F ROS Measurement (DCFH-DA) C->F G Western Blotting (Protein Expression) C->G ampk_signaling_pathway Ginsenoside Ginsenoside (e.g., Notoginsenoside R1, Mc1) AMPK AMPK Activation Ginsenoside->AMPK OxidativeStress Reduced Oxidative Stress (↓ ROS, ↑ Antioxidants) AMPK->OxidativeStress Apoptosis Inhibition of Apoptosis (↑ Bcl-2/Bax ratio, ↓ Caspase-3) AMPK->Apoptosis CellViability Increased Cell Viability and Protection OxidativeStress->CellViability Apoptosis->CellViability mapk_nfkb_pathway GinsenosideRd Ginsenoside Rd MAPK MAPK Pathway (↓ p-JNK, ↓ p-p38) GinsenosideRd->MAPK NFkB NF-κB Pathway (↓ p-p65) GinsenosideRd->NFkB Inflammation Reduced Inflammation MAPK->Inflammation OxidativeStress Reduced Oxidative Stress MAPK->OxidativeStress Apoptosis Reduced Apoptosis MAPK->Apoptosis NFkB->Inflammation NFkB->OxidativeStress NFkB->Apoptosis Cardioprotection Cardioprotection Inflammation->Cardioprotection OxidativeStress->Cardioprotection Apoptosis->Cardioprotection

References

Application Notes and Protocols: Wogonoside-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wogonoside, a flavonoid glycoside extracted from the root of Scutellaria baicalensis, has demonstrated significant potential as an anti-cancer agent. Accumulating evidence reveals its capacity to inhibit proliferation and induce programmed cell death, or apoptosis, in a variety of cancer cell lines. These application notes provide a comprehensive overview of the mechanisms of Wogonoside-induced apoptosis and detailed protocols for its investigation in a laboratory setting.

Wogonoside exerts its pro-apoptotic effects primarily through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol. Subsequently, a caspase cascade is initiated, marked by the activation of caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[1][3] Furthermore, Wogonoside has been shown to induce cell cycle arrest, often at the G2/M phase, further contributing to its anti-proliferative activity.[2] The PI3K/AKT/mTOR and IRE1α signaling pathways have also been identified as key players in Wogonoside's mechanism of action.[1][3]

Data Presentation

Table 1: IC50 Values of Wogonoside in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Wogonoside in different human cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)Reference
JurkatT-cell leukemia52.6 ± 4.3[4]
MOLT-3T-cell leukemia68.5 ± 3.8[4]
Bel-7402Hepatocellular Carcinoma~8[2]
AGSGastric Cancer~50[1]
MKN-45Gastric Cancer~50[1]
LOVOColon Cancer~31.25 - 62.50[3]
Table 2: Apoptosis Rates Induced by Wogonoside in Cancer Cell Lines

The percentage of apoptotic cells was determined by Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry analysis after 48 hours of treatment.

Cell LineWogonoside Concentration (µM)Percentage of Apoptotic Cells (%)Reference
AGS50Significantly Increased vs. Control[1]
MKN-4550Significantly Increased vs. Control[1]
LOVO31.25Significantly Increased vs. Control[3]
LOVO62.50Significantly Increased vs. Control[3]
Table 3: Effect of Wogonoside on Apoptosis-Related Protein Expression

The expression levels of key apoptosis-regulating proteins were assessed by Western blotting after 48 hours of treatment with Wogonoside.

Cell LineWogonoside Concentration (µM)Bax ExpressionBcl-2 ExpressionCleaved Caspase-3Cleaved Caspase-9Reference
Bel-74028IncreasedDecreasedNot ReportedNot Reported[2]
AGS50UpregulatedDownregulatedIncreasedIncreased[1]
MKN-4550UpregulatedDownregulatedIncreasedIncreased[1]
LOVO31.25IncreasedDecreasedIncreasedIncreased[3]
LOVO62.50IncreasedDecreasedIncreasedIncreased[3]

Signaling Pathway and Experimental Workflow Diagrams

G Wogonoside Wogonoside PI3K PI3K Wogonoside->PI3K Inhibits Bcl2 Bcl-2 Wogonoside->Bcl2 Downregulates Bax Bax Wogonoside->Bax Upregulates AKT AKT PI3K->AKT Inhibits mTOR mTOR AKT->mTOR Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Wogonoside-induced apoptotic signaling pathway.

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis & Viability Assays cluster_2 Mechanism Analysis Seed_Cells Seed Cancer Cells Treat_Wogonoside Treat with Wogonoside Seed_Cells->Treat_Wogonoside MTT_Assay MTT Assay (Viability) Treat_Wogonoside->MTT_Assay Annexin_V_PI Annexin V/PI Staining (Apoptosis) Treat_Wogonoside->Annexin_V_PI Western_Blot Western Blot (Protein Expression) Treat_Wogonoside->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treat_Wogonoside->Cell_Cycle MMP_Assay Mitochondrial Potential (JC-1 Assay) Treat_Wogonoside->MMP_Assay

Caption: Experimental workflow for investigating Wogonoside.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Wogonoside on cancer cells.

Materials:

  • Cancer cell lines (e.g., Caov-3, A2780)

  • Wogonoside (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells into 96-well plates at a density of 2 x 10^5 cells/well and incubate for 12 hours at 37°C.[5]

  • Treat the cells with various concentrations of Wogonoside (e.g., 10, 20, 50, 100, 150, 200 µM) and a vehicle control (DMSO) for 48 or 72 hours.[5]

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5][6]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Harvest cells (both adherent and floating) after treatment with Wogonoside for 48 hours.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis

This protocol is for detecting the expression levels of apoptosis-related proteins.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-caspase-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.

  • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control to normalize protein expression.[7][8][9]

Cell Cycle Analysis

This protocol is for determining the effect of Wogonoside on cell cycle distribution.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment with Wogonoside for 48 hours.[10]

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[11]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[5]

  • Analyze the cell cycle distribution by flow cytometry. The DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Mitochondrial Membrane Potential (MMP) Assay

This protocol is for assessing the effect of Wogonoside on mitochondrial integrity.

Materials:

  • Treated and untreated cancer cells

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) dye

  • Cell culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in appropriate culture plates or dishes.

  • Treat cells with Wogonoside for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Remove the culture medium and wash the cells with PBS.

  • Incubate the cells with JC-1 staining solution (prepared according to the manufacturer's instructions) for 15-30 minutes at 37°C.[13]

  • Wash the cells with assay buffer.

  • Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in MMP.[14]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Yokonoside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the extraction of Yokonoside and related isoflavonoids from its primary source, Puerariae Lobatae Radix (Kudzu root).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is an isoflavonoid glycoside, a class of compounds known for their potential pharmacological activities. The primary plant source for compounds like this compound is the tuberous root of Pueraria lobata, commonly known as Kudzu root or Puerariae lobatae Radix[1][2]. This root is rich in various isoflavonoids, including puerarin, daidzin, and daidzein, which are structurally and functionally related to this compound[2][3].

Q2: What are the major factors influencing the yield of this compound during extraction?

A2: The final yield of this compound is influenced by a combination of factors related to the plant material, chosen extraction method, and process parameters. Key factors include:

  • Plant Material: The quality, geographical source, age, and harvesting time of the Puerariae lobatae Radix can significantly affect the concentration of active compounds[4]. The drying and storage conditions are also critical to prevent degradation[4][5].

  • Particle Size: Reducing the particle size of the raw material increases the surface area for solvent interaction, which generally enhances extraction efficiency[4].

  • Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than conventional methods like maceration or Soxhlet extraction[2][6][7].

  • Solvent System: The type, polarity, and concentration of the solvent are crucial. Polar solvents such as ethanol and methanol are effective for extracting isoflavonoid glycosides[2][8].

  • Extraction Parameters: Key parameters like temperature, time, pH, and the solvent-to-solid ratio must be optimized to maximize yield while minimizing compound degradation[2][9].

Q3: Which solvent system is best for this compound extraction?

A3: The choice of solvent is critical for selectively and efficiently extracting this compound.

  • Conventional Solvents: Aqueous ethanol solutions (typically 70-95%) are widely used and have proven effective.[2] Methanol is also a common choice due to its high polarity.[8][10]

  • Advanced Solvents: Natural Deep Eutectic Solvents (NADES) have emerged as green and highly efficient alternatives, in some cases showing significantly higher extraction yields for puerarin (a related isoflavonoid) compared to traditional solvents.[2][11] For instance, a NADES composed of L-proline and malic acid achieved a puerarin yield of 98.7 mg/g, which was 2.2 times higher than extraction with water[11].

Q4: How can I determine if this compound is degrading during extraction?

A4: Flavonoids and their glycosides can be susceptible to degradation, especially with prolonged exposure to high temperatures or extreme pH levels[12][13]. Signs of degradation can include a noticeable change in the extract's color. The most reliable way to confirm degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC). A compromised sample will often show a decrease in the peak area of the target compound (this compound) and the appearance of new, smaller peaks corresponding to degradation products[12].

Q5: What are the most efficient modern extraction methods for this compound?

A5: Modern, energy-assisted extraction techniques generally offer higher yields in shorter times compared to conventional methods[7].

  • Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration. It has been shown to increase flavonoid extraction rates by up to 2.5 times compared to solvent extraction alone[2].

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction. It is recognized for its high efficiency and reduced processing time[6][14].

  • Pressurized Solvent Extraction (PSE): PSE uses elevated temperatures and pressures to increase extraction efficiency. Studies have shown that increasing the temperature from 60°C to 100°C in a PSE system can increase the yield of related isoflavonoids by 1.4 to 3.7 times[2].

Section 2: Troubleshooting Guide for Low Yield

Problem: My extraction yield is consistently low across all experiments.

  • Possible Cause: Poor quality or improperly prepared raw material.

  • Solution:

    • Verify Plant Material: Ensure you are using authenticated Puerariae lobatae Radix from a reputable supplier. The concentration of active compounds can vary based on the plant's origin and harvest time[4].

    • Check Storage and Drying: The plant material should be stored in a cool, dry place away from direct sunlight to prevent photochemical degradation[4]. Shade-drying is often preferred over sun-drying to preserve phytochemical integrity.

    • Optimize Particle Size: The raw material should be ground to a uniform, fine powder. This increases the surface area for extraction, allowing for better solvent penetration[4].

Problem: The yield is significantly lower than what is reported in the literature for the same method.

  • Possible Cause: Sub-optimal extraction parameters or inefficient solvent system.

  • Solution:

    • Review Solvent-to-Solid Ratio: An insufficient volume of solvent will result in incomplete extraction. A higher ratio (e.g., 20:1 or 50:1 mL/g) often leads to better yields, as it creates a larger concentration gradient for mass transfer[9][15].

    • Optimize Temperature and Time: For methods like hot reflux or UAE, temperature and time are critical. However, excessively high temperatures or long durations can cause thermal degradation of this compound[5][12]. Perform a time-course or temperature-gradient experiment to find the optimal balance. For UAE, extraction rates may peak and then decline after a certain point (e.g., 30 minutes)[2].

    • Check Solvent Purity and Concentration: Ensure the solvent is of high purity and the correct concentration. For aqueous ethanol extractions, a 70% solution is often a good starting point[2][10].

Problem: I observe a persistent emulsion or poor phase separation during liquid-liquid partitioning.

  • Possible Cause: High concentrations of surfactant-like compounds (e.g., saponins, lipids) in the crude extract[16].

  • Solution:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the mechanical energy that promotes emulsion formation[16].

    • "Salting Out": Add a saturated sodium chloride (brine) solution to the funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion by forcing surfactant-like molecules into one of the layers[16].

    • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can often force the layers to separate.

Section 3: Data Presentation: Comparison of Extraction Methods for Isoflavonoids from Puerariae Radix

Extraction MethodSolvent SystemKey ParametersCompound MeasuredYieldReference
Hot Reflux90% Ethanol90°C, 2 h, 1:6 solid-liquid ratioPuerarinOptimized Condition[2]
Ultrasound-Assisted (UAE)80% Ethanol80°C, 3 h, 40 KHzTotal Flavonoids7.26 g / 100 g[2]
Enzyme-Microwave AssistedWater450 W, 7 s, 190 U/g enzymePuerarin8.87 mg / 100 g[10]
Natural Deep Eutectic Solvent (NADES)Choline chloride:Urea80°C, 2 h, 180 W (ultrasonic)Puerarin10.1 mg / g[2]
Natural Deep Eutectic Solvent (NADES)L-proline:Malic acid40°C, 30 min, 60% NADESPuerarin98.7 mg / g[11]
Microwave-Assisted (MAE)Water145°C, 15 min, 1600 WRare Ginsenosides*Significantly Increased[14]

*Note: Data for a different class of compounds is included to illustrate the effectiveness of the MAE method.

Section 4: Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on efficient methods reported for extracting flavonoids from Puerariae Radix[2].

  • Preparation of Plant Material: Weigh 10 g of finely powdered, dried Puerariae lobatae Radix.

  • Solvent Addition: Place the powder in a 500 mL Erlenmeyer flask and add 200 mL of 80% ethanol (a 1:20 solid-to-liquid ratio).

  • Ultrasonication: Place the flask in an ultrasonic bath operating at a frequency of 40 kHz. Set the temperature to 60°C.

  • Extraction: Sonicate the mixture for 30-45 minutes. Swirl the flask occasionally.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.

  • Storage: Store the dried crude extract at 4°C for further purification and analysis.

Protocol 2: Purification of this compound using Macroporous Resin

This protocol is adapted from methods used for purifying flavonoids from crude extracts[17].

  • Resin Preparation: Pre-treat HPD200A (or similar) macroporous resin by soaking it in 95% ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains. Pack the activated resin into a glass column.

  • Sample Loading: Dissolve the crude this compound extract in deionized water to a concentration of approximately 0.25 g/mL (based on initial crude drug weight).

  • Adsorption: Load the dissolved extract onto the prepared column at a slow flow rate. Collect the flow-through.

  • Washing: Wash the column with 2 bed volumes (BV) of deionized water to remove unbound impurities like sugars and salts.

  • Elution: Elute the adsorbed this compound and other flavonoids from the resin using 4 BV of 30% ethanol. Collect the eluate.

  • Concentration: Concentrate the 30% ethanol eluate using a rotary evaporator to remove the ethanol, yielding a purified flavonoid fraction. Lyophilize to obtain a dry powder.

Protocol 3: Quantification of this compound using HPLC-UV

This protocol provides a general framework for quantifying this compound based on standard HPLC methods for isoflavones[8][18][19].

  • Standard Preparation: Prepare a stock solution of a this compound or puerarin reference standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh a portion of the purified extract, dissolve it in methanol, and dilute it to fall within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is often used. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile.

    • Gradient Program: Start with a low percentage of B, gradually increasing it over 15-20 minutes to elute the compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (typically around 250-260 nm for isoflavones).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the concentration of this compound in the samples.

Section 5: Visual Guides

experimental_workflow cluster_prep Preparation cluster_extraction Extraction & Separation cluster_purification Purification & Analysis raw_material Raw Plant Material (Puerariae Radix) grinding Grinding & Sieving raw_material->grinding extraction Extraction (e.g., UAE, Reflux) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (Macroporous Resin) concentration->purification analysis Quantification (HPLC-UV) purification->analysis final_product Purified this compound analysis->final_product troubleshooting_flowchart cluster_material Raw Material Issues cluster_process Process Parameter Issues cluster_solvent Solvent & Degradation Issues start Low Yield Observed check_material Check Raw Material start->check_material check_params Verify Parameters start->check_params check_solvent Assess Solvent System start->check_solvent material_quality Poor Quality? (Source, Age) check_material->material_quality material_prep Improper Prep? (Particle Size, Drying) check_material->material_prep solution Optimize & Re-run material_quality->solution material_prep->solution params_time_temp Sub-optimal Time & Temperature? check_params->params_time_temp params_ratio Incorrect Solvent to Solid Ratio? check_params->params_ratio params_time_temp->solution params_ratio->solution solvent_type Wrong Polarity or Concentration? check_solvent->solvent_type degradation Compound Degradation? (Check HPLC for extra peaks) check_solvent->degradation solvent_type->solution degradation->solution

References

Technical Support Center: Improving the Purity of Yokonoside Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Yokonoside, a saponin glycoside.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound extracts?

A1: Crude plant extracts containing this compound are complex mixtures. Common impurities include:

  • Other Saponins: Plants often produce a variety of structurally similar saponins, which can co-elute during chromatography.

  • Polysaccharides: These are often co-extracted with saponins and can interfere with purification.[1]

  • Proteins: Plant proteins can also be present in the initial extract.[1]

  • Phenolic Compounds: Pigments and other phenolic compounds are common contaminants.

  • Fatty Acids and Lipids: Non-polar compounds that are typically removed in initial extraction steps but can persist.

Q2: What analytical techniques are recommended for assessing the purity of this compound isolates?

A2: A combination of methods is often necessary for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for initial purity checks and for monitoring the progress of purification.[2][3]

  • High-Performance Liquid Chromatography (HPLC): The most common method for quantitative purity analysis. A well-developed HPLC method can separate this compound from closely related impurities.[2][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the isolated compound and any impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural confirmation and to detect impurities, even those without a chromophore for UV detection in HPLC. Quantitative NMR (qNMR) can also determine purity without a reference standard.[2]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the purity of crystalline solids by analyzing their melting behavior.[2]

Q3: How can I remove stubborn polysaccharide contaminants from my this compound isolate?

A3: Polysaccharides can be challenging to remove. Here are a few strategies:

  • Solvent Precipitation: Saponins can sometimes be precipitated from an aqueous solution by adding a large volume of a polar organic solvent like acetone.[5]

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be effective in removing large polysaccharide molecules.

  • Macroporous Resin Chromatography: Certain resins can selectively adsorb saponins, allowing polysaccharides to be washed away.[6]

Troubleshooting Guides

Column Chromatography (Silica Gel/Reversed-Phase)
Problem Possible Cause Solution
Poor Separation of this compound from other Saponins The solvent system lacks selectivity.Systematically vary the solvent polarity. For normal phase, try different combinations of chloroform, methanol, ethyl acetate, and water. For reversed-phase, optimize the gradient of acetonitrile/methanol and water. Adding a small amount of acid (e.g., formic acid) or base (e.g., ammonia) can sometimes improve peak shape and resolution.
This compound is not Eluting from the Column The eluting solvent is not polar enough (normal phase) or too polar (reversed-phase). The compound may have degraded on the silica gel.Increase the polarity of the mobile phase in a stepwise manner. For suspected degradation on silica, a 2D TLC test can check for stability.[7] If unstable, consider using a less acidic stationary phase like alumina or a reversed-phase column.
Co-elution of Polar Impurities The initial extract contains highly polar compounds like sugars that are not retained.Pre-purify the crude extract using liquid-liquid partitioning. For example, partition the extract between n-butanol and water; saponins tend to favor the butanol layer, leaving more polar impurities in the aqueous layer.[8]
Sample Precipitation on the Column The sample is not fully soluble in the mobile phase.Load the sample onto the column by adsorbing it onto a small amount of silica gel first (dry loading).[9] This can prevent precipitation at the top of the column.
Recrystallization
Problem Possible Cause Solution
No Crystal Formation Upon Cooling Too much solvent was used. The compound is highly soluble even at low temperatures. The cooling process was too rapid.Evaporate some of the solvent to increase the concentration and try cooling again. If crystals still do not form, try adding an anti-solvent (a solvent in which this compound is insoluble but is miscible with the crystallization solvent). Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[10]
Low Recovery of this compound The chosen solvent is not ideal (this compound has some solubility at low temperatures). Too much solvent was used for washing the crystals.Select a solvent where this compound has high solubility at high temperatures and very low solubility at low temperatures.[10][11] Always use a minimal amount of ice-cold solvent to wash the crystals.[12]
Oily Precipitate Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent. Impurities are preventing crystal lattice formation.Choose a lower-boiling point solvent. Try a different solvent or a mixture of solvents. The oil may crystallize upon standing or after trituration with a poor solvent.
Impurities are Trapped in the Crystals The cooling process was too fast.Allow the solution to cool slowly and undisturbed to allow for the formation of a pure crystal lattice.[12]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Problem Possible Cause Solution
Poor Resolution Between Peaks The analytical method was not properly scaled up. The column is overloaded.Ensure the preparative column has the same stationary phase chemistry as the analytical column.[13] Reduce the sample load.[14] A shallower gradient may improve the separation of closely eluting peaks.[15]
Broad, Tailing Peaks The sample solvent is too strong. Secondary interactions with the stationary phase.Dissolve the sample in the initial mobile phase if possible. Adding a modifier to the mobile phase (e.g., a small amount of trifluoroacetic acid for reversed-phase) can improve peak shape.
Low Recovery of this compound The compound may be precipitating on the column or in the tubing. The compound is adsorbing to the system.Ensure the sample is fully dissolved before injection. Sometimes adding a small percentage of a stronger solvent to the sample can help. Passivating the system with a strong acid or base wash (depending on the nature of the compound and column) may be necessary.
Column Clogging/High Backpressure Particulate matter in the sample or mobile phase. Sample precipitation.Filter all samples and mobile phases through a 0.45 µm filter before use. If the sample is precipitating, it may need to be diluted or the solvent composition adjusted.

Experimental Protocols

Protocol 1: Column Chromatography for Initial Purification
  • Stationary Phase Selection: Based on preliminary TLC analysis, choose either silica gel (for normal phase) or C18-bonded silica (for reversed-phase).

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase to ensure a homogenous bed.

  • Sample Preparation: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase. If solubility is low, use the dry loading method by adsorbing the extract onto a small amount of silica gel.[9]

  • Elution: Begin elution with a low polarity solvent (normal phase) or high polarity solvent (reversed-phase). Gradually increase the solvent strength (gradient elution) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization for Final Purification
  • Solvent Selection: Test the solubility of the partially purified this compound in various solvents at room temperature and at their boiling points to find a suitable solvent (high solubility when hot, low solubility when cold).[16]

  • Dissolution: Dissolve the this compound isolate in a minimal amount of the chosen hot solvent to form a saturated solution.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel to remove them.[10]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12][17]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[12]

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification Stages cluster_analysis Purity Analysis plant_material Plant Material crude_extract Crude this compound Extract plant_material->crude_extract Solvent Extraction column_chromatography Column Chromatography crude_extract->column_chromatography partially_pure Partially Pure this compound column_chromatography->partially_pure tlc TLC column_chromatography->tlc Fraction Monitoring recrystallization Recrystallization partially_pure->recrystallization prep_hplc Preparative HPLC partially_pure->prep_hplc Alternative Final Step pure_this compound >95% Pure this compound recrystallization->pure_this compound Final Product hplc HPLC recrystallization->hplc Purity Check prep_hplc->pure_this compound lcms LC-MS/NMR pure_this compound->lcms Structural Confirmation

Caption: General workflow for the isolation and purification of this compound.

troubleshooting_logic cluster_actions Corrective Actions start Low Purity after Initial Column check_tlc Analyze by TLC/HPLC start->check_tlc many_impurities Multiple Impurities Present check_tlc->many_impurities Broad Impurity Profile one_major_impurity One Major Impurity check_tlc->one_major_impurity Distinct Impurity Peaks rerun_column Optimize Column Conditions (Solvent, Stationary Phase) many_impurities->rerun_column no_separation Co-elution with this compound one_major_impurity->no_separation If Rf/RT is very close recrystallize Attempt Recrystallization one_major_impurity->recrystallize If structurally different prep_hplc Use Preparative HPLC no_separation->prep_hplc

Caption: Decision tree for troubleshooting low purity of this compound isolates.

References

Yokonoside Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding Yokonoside is limited. The following guidance is based on established principles for the stability of similar saponin compounds, such as ginsenosides. All experimental data and protocols are provided as illustrative examples.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?

A1: Cloudiness or precipitation of this compound in an aqueous solution can be attributed to several factors:

  • Poor Solubility: this compound, like many saponins, may have limited solubility in neutral aqueous solutions.

  • pH Shift: Changes in the pH of the solution can significantly impact the solubility of this compound.

  • Degradation: Over time, this compound may degrade into less soluble products.

  • Low Temperature: Storage at low temperatures can decrease the solubility of the compound, leading to precipitation.

Troubleshooting:

  • Confirm the pH of your solution and adjust it to a more suitable range if necessary. Based on analogous compounds, a slightly acidic to neutral pH is often preferred.

  • Consider using a co-solvent, such as ethanol or propylene glycol, to improve solubility.

  • Ensure the solution is stored at a consistent, appropriate temperature.

  • Filter the solution through a 0.22 µm filter to remove any existing precipitate before use.

Q2: I am observing a loss of this compound potency in my experiments. What are the likely degradation pathways?

A2: The loss of potency is likely due to the chemical degradation of this compound. The primary degradation pathways for similar saponin compounds in aqueous solutions are hydrolysis and oxidation.[1]

  • Hydrolysis: This is a common degradation route for saponins, particularly in acidic or alkaline conditions.[2][3] The glycosidic bonds are susceptible to cleavage, leading to the formation of aglycones and free sugars.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the oxidative degradation of this compound.[1]

Troubleshooting:

  • Control the pH of your solution. Buffering the solution can help maintain a stable pH and minimize hydrolysis.[4]

  • To prevent oxidation, consider de-gassing your solvent before preparing the solution or blanketing the solution with an inert gas like nitrogen or argon.[4]

  • Store solutions protected from light, as photo-degradation can also occur.

Q3: What are the optimal storage conditions for aqueous solutions of this compound?

A3: To ensure the stability of this compound in aqueous solutions, the following storage conditions are recommended:

  • Temperature: Store at a controlled room temperature or refrigerated (2-8 °C), depending on the desired shelf-life. Avoid freezing, as this can cause precipitation.

  • pH: Maintain the solution at a slightly acidic to neutral pH (e.g., pH 5-7) using a suitable buffer system.

  • Light: Protect the solution from light by using amber vials or storing it in the dark.

  • Atmosphere: For long-term storage, consider preparing the solution under an inert atmosphere to minimize oxidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue 1: Inconsistent Results in Biological Assays

Possible Cause: Degradation of this compound in the assay medium.

Troubleshooting Workflow:

A Inconsistent Assay Results B Prepare fresh this compound stock solution A->B C Analyze stock solution purity by HPLC B->C D Incubate this compound in assay medium (without cells/reagents) at 37°C C->D E Analyze samples at different time points (e.g., 0, 2, 4, 8, 24h) by HPLC D->E F Determine degradation rate in medium E->F G Significant Degradation? F->G H Yes: Modify assay protocol (e.g., shorter incubation, add antioxidant) G->H >10% loss I No: Investigate other experimental variables G->I <10% loss A Unknown peaks in HPLC B Review solution preparation and storage conditions (pH, temp, light, time) A->B C Perform forced degradation studies (acid, base, peroxide, heat, light) B->C D Compare retention times of unknown peaks with peaks from forced degradation samples C->D E Match Found? D->E F Yes: Tentatively identify degradation pathway E->F Yes H No: Consider contamination or interaction with excipients E->H No G Isolate and characterize unknown peaks (e.g., using LC-MS, NMR) F->G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Nrf2_nucleus->ARE Binds to

References

Technical Support Center: Optimizing HPLC Parameters for Yokonoside Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC separation of Yokonoside.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound separation?

A1: For initial analysis of this compound, a reversed-phase HPLC method is recommended. This compound is a saponin, and related compounds are often successfully separated using a C18 column with a mobile phase consisting of a gradient of acetonitrile and water. Detection at a low UV wavelength, such as 203-205 nm, is a suitable starting point, as many saponins lack a strong chromophore.[1][2][3] An Evaporative Light Scattering Detector (ELSD) can also be employed for universal detection.[4][5]

Q2: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A2: Peak tailing for saponins like this compound can be caused by several factors. One common reason is secondary interactions between the analyte and active sites on the silica packing material. To address this, consider adding a small amount of a competing agent, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase at a low concentration (e.g., 0.1%). Another potential cause is column overload; try reducing the injection volume or the sample concentration.[6] Additionally, ensure that the mobile phase pH is appropriate for this compound's chemical properties.

Q3: I am observing poor resolution between this compound and an impurity. How can I improve the separation?

A3: To improve the resolution between closely eluting peaks, you can modify several HPLC parameters. Adjusting the mobile phase composition is often the most effective strategy. You can try altering the gradient slope to a more shallow gradient, which can enhance separation.[7] Alternatively, you can experiment with a different organic modifier, such as methanol, in place of acetonitrile. Changing the column temperature can also affect selectivity; try adjusting the temperature in increments of 5°C.[6] If these adjustments are insufficient, a column with a different stationary phase chemistry may be necessary.

Q4: The retention time for my this compound peak is not consistent between injections. What should I check?

A4: Retention time variability can stem from several issues within the HPLC system. First, ensure your mobile phase is properly prepared and degassed, as dissolved gases can cause pressure fluctuations and affect retention.[8] Check for any leaks in the system, from the pump to the detector. Inconsistent column temperature can also lead to shifts in retention time, so ensure your column oven is functioning correctly.[6] Finally, verify that the column is properly equilibrated with the initial mobile phase conditions before each injection.[6]

Q5: I am experiencing high backpressure in my HPLC system. What are the common causes and how can I resolve it?

A5: High backpressure is a frequent issue in HPLC. The primary culprits are often blockages in the system. Check for and replace any clogged frits in your column or guard column.[9] Particulate matter from your sample can also be a source of blockage; ensure your samples are filtered through a 0.22 µm or 0.45 µm filter before injection. A blockage in the injector or tubing is another possibility. To troubleshoot, systematically disconnect components starting from the detector and working backward to identify the source of the high pressure.[10]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during this compound analysis.

Problem: Poor Peak Shape (Tailing or Fronting)

G start Poor Peak Shape (Tailing/Fronting) check_overload Is the column overloaded? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_ph Is mobile phase pH appropriate? check_overload->check_ph No end Good Peak Shape reduce_conc->end adjust_ph Adjust pH with an additive (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_column Is the column degraded? check_ph->check_column Yes adjust_ph->end replace_column Replace column check_column->replace_column Yes check_column->end No replace_column->end

Problem: Unstable Baseline (Noise or Drift)

G start Unstable Baseline (Noise/Drift) check_mobile_phase Is the mobile phase fresh and degassed? start->check_mobile_phase prepare_fresh Prepare fresh mobile phase and degas check_mobile_phase->prepare_fresh No check_pump Are there air bubbles in the pump? check_mobile_phase->check_pump Yes end Stable Baseline prepare_fresh->end purge_pump Purge the pump check_pump->purge_pump Yes check_detector Is the detector lamp failing? check_pump->check_detector No purge_pump->end replace_lamp Replace detector lamp check_detector->replace_lamp Yes check_detector->end No replace_lamp->end

Experimental Protocols

Recommended HPLC Method for this compound Separation

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV or ELSD detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas for at least 15 minutes.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 205 nm or ELSD (Drift Tube: 50°C, Nebulizer Gas: 1.5 L/min)

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
206040
251090
301090
319010
409010

4. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol).

  • Use sonication to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Effect of Mobile Phase Modifier on Peak Tailing
Mobile Phase CompositionTailing Factor of this compound Peak
Acetonitrile / Water1.8
Acetonitrile / Water with 0.1% Formic Acid1.2
Acetonitrile / Water with 0.1% TFA1.1
Table 2: Influence of Column Temperature on Resolution
Column Temperature (°C)Resolution between this compound and Impurity
251.3
301.6
351.8
401.7

References

Avoiding degradation of Yokonoside during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Yokonoside during storage and throughout experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, this compound should be stored at 2°C - 8°C in a tightly sealed container, protected from light. For short-term storage, such as during experimental use, solutions should be kept on ice and used as quickly as possible.

Q2: What are the primary factors that can cause this compound degradation?

Based on its chemical structure, which includes a glycosidic bond, phenolic hydroxyl groups, and a benzanilide core, this compound is susceptible to degradation by:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic linkage.

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.

  • Light: As a phenolic compound, this compound is prone to photodegradation.

  • Oxidizing agents: The phenolic hydroxyl groups are susceptible to oxidation.

Q3: What are the likely degradation products of this compound?

The primary degradation pathway is expected to be the hydrolysis of the glycosidic bond, which would yield the aglycone (2'-carboxy-4',5-dihydroxy-2-hydroxybenzanilide) and D-glucose. Further degradation of the aglycone could occur under harsh conditions, potentially leading to the cleavage of the amide bond.

Q4: How can I monitor the stability of my this compound sample?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, for better peak shape) is a good starting point. Detection is typically done using a UV detector at a wavelength where this compound shows maximum absorbance.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound peak intensity in HPLC analysis of a stored sample. Degradation of this compound.Verify storage conditions (temperature, light protection). Prepare fresh standards and re-analyze. If degradation is confirmed, consider performing a forced degradation study to identify the degradation products and optimize storage.
Appearance of new peaks in the chromatogram. Formation of degradation products.Attempt to identify the new peaks using LC-MS. Compare the retention times with those of suspected degradation products (e.g., the aglycone).
Variability in experimental results. Inconsistent stability of this compound in the experimental buffer or medium.Assess the stability of this compound in the specific experimental medium by incubating it for the duration of the experiment and analyzing for degradation. If unstable, adjust the pH or add antioxidants if appropriate.
Precipitation of the sample upon storage. Poor solubility or degradation leading to less soluble products.Ensure the storage solvent is appropriate and the concentration is below the solubility limit at the storage temperature. If degradation is suspected, analyze the precipitate.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Stress Conditions for this compound

Stress Condition Potential Degradation Pathway Expected Degradation Products Recommended Test Conditions
Acid Hydrolysis Cleavage of the O-glycosidic bond.Aglycone + D-glucose0.1 M HCl at 60°C for 2, 4, 8, 24 hours
Base Hydrolysis Cleavage of the O-glycosidic bond and potential hydrolysis of the amide bond.Aglycone + D-glucose, Benzoic acid derivative, Aniline derivative0.1 M NaOH at 60°C for 2, 4, 8, 24 hours
Oxidation Oxidation of phenolic hydroxyl groups.Quinone-type structures3% H₂O₂ at room temperature for 2, 4, 8, 24 hours
Thermal Degradation General acceleration of hydrolysis and oxidation.Mixture of hydrolytic and oxidative productsSolid state: 80°C for 24, 48, 72 hours. Solution: 60°C for 24, 48, 72 hours
Photodegradation Photolytic cleavage and oxidation.Complex mixture of degradation productsExposure to UV light (254 nm) and fluorescent light for 24, 48, 72 hours (solid and solution)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.2 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.2 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Take samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation (Solution): Dilute the stock solution with the analytical mobile phase to a suitable concentration. Incubate at 60°C, protected from light. Take samples at 0, 24, 48, and 72 hours.

  • Thermal Degradation (Solid): Place a known amount of solid this compound in a vial and store it in an oven at 80°C. Dissolve samples in the mobile phase at 0, 24, 48, and 72 hours for analysis.

  • Photodegradation: Expose a solution of this compound and a thin layer of solid this compound to a UV lamp (254 nm) and a fluorescent lamp. Take samples at 0, 24, 48, and 72 hours.

3. Sample Analysis: Analyze all samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at the wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to separate the main peak from the degradation product peaks generated in the forced degradation study.

Visualizations

Yokonoside_Degradation_Pathway cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation This compound This compound Aglycone Aglycone This compound->Aglycone Glycosidic Bond Cleavage Glucose D-Glucose This compound->Glucose Glycosidic Bond Cleavage Oxidized_Products Oxidized Products (e.g., Quinones) This compound->Oxidized_Products Oxidation of Phenolic Groups

Caption: Proposed degradation pathways for this compound.

Forced_Degradation_Workflow start This compound Sample (Solid or Solution) stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sampling Collect Samples at Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Evaluate Peak Purity, Identify Degradants, Assess Mass Balance analysis->data end Determine Degradation Profile and Pathways data->end

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Synthesis of Yokonoside Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Yokonoside derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound derivatives?

The synthesis of this compound derivatives presents several key challenges primarily centered around the glycosylation of the polyhydroxylated benzanilide aglycone. These include:

  • Regioselectivity: The aglycone possesses multiple hydroxyl groups, and achieving selective glycosylation at the desired position without protecting the other hydroxyl groups is a significant hurdle.

  • Stereoselectivity: Controlling the anomeric stereochemistry during glycosylation to obtain the desired β-glycoside linkage, as found in the natural product, can be difficult. The formation of the α-anomer is a common side product.

  • Protecting Group Strategy: The extensive use of protecting groups on the sugar moiety is necessary to prevent side reactions. The selection of appropriate protecting groups that can be installed and removed under mild conditions without affecting the benzanilide core or the glycosidic bond is crucial.

  • Low Yields: Glycosylation reactions involving phenolic acceptors, especially sterically hindered ones, can often result in low yields of the desired product.

  • Purification: The separation of the desired glycosylated product from unreacted starting materials, the other anomer, and other byproducts can be challenging due to the similar polarities of these compounds.

Q2: Which glycosylation methods are commonly used for the synthesis of phenolic glycosides like this compound derivatives?

Several glycosylation methods can be employed for the synthesis of O-aryl glycosides. The choice of method often depends on the specific substrate and the desired stereochemical outcome. Commonly used methods include:

  • Koenigs-Knorr Glycosylation: This classical method involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.[1][2] While widely used, it can suffer from the need for stoichiometric amounts of often toxic heavy metal salts.[3]

  • Schmidt Glycosylation: This method utilizes glycosyl trichloroacetimidates as donors, which are activated by a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2). It is a popular method due to its high yields and stereoselectivity.

  • Glycosyl Fluorides: The use of glycosyl fluorides as donors, promoted by a suitable activator, offers another efficient method for O-glycosylation.[4]

Q3: How can I improve the β-selectivity during the glycosylation step?

Achieving high β-selectivity is a common challenge. Here are some strategies:

  • Neighboring Group Participation: The use of a participating protecting group, such as an acetyl or benzoyl group, at the C-2 position of the glycosyl donor can promote the formation of a 1,2-trans-glycoside, which corresponds to the β-anomer for glucose derivatives.[1][5] The participating group forms a cyclic intermediate that blocks the α-face, directing the incoming nucleophile to the β-face.

  • Solvent Effects: The choice of solvent can influence the anomeric selectivity. Nitrile solvents like acetonitrile can sometimes favor the formation of β-glycosides through the "nitrile effect".

  • Promoter/Catalyst: The nature of the promoter or catalyst used in the glycosylation reaction can also impact the stereochemical outcome.

Troubleshooting Guides

Problem 1: Low Yield of the Glycosylated Product
Possible Cause Troubleshooting Suggestion
Low reactivity of the phenolic hydroxyl group. Increase the reaction temperature or use a more reactive glycosyl donor (e.g., a glycosyl triflate).
Steric hindrance around the reaction site. Employ a less bulky protecting group on the aglycone or a smaller glycosyl donor if possible.
Decomposition of the glycosyl donor or product. Use milder reaction conditions (lower temperature, less acidic catalyst). Ensure all reagents and solvents are anhydrous.
Inefficient activation of the glycosyl donor. Increase the amount of promoter/catalyst or switch to a more powerful activating system.
Problem 2: Poor Anomeric Selectivity (Formation of α- and β-isomers)
Possible Cause Troubleshooting Suggestion
Lack of neighboring group participation. Ensure a participating protecting group (e.g., acetyl, benzoyl) is present at the C-2 position of the glycosyl donor.
Reaction proceeding through an SN1-like mechanism. Use a less polar solvent to favor an SN2-like mechanism. Lowering the reaction temperature can also improve selectivity.
Anomerization of the glycosyl donor before coupling. Use a pre-activation protocol where the glycosyl donor is activated at low temperature before the addition of the acceptor.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Suggestion
Similar polarity of the product and starting materials. Use a different chromatographic technique. High-Performance Liquid Chromatography (HPLC), especially reverse-phase HPLC, is often effective for separating phenolic glycosides.[6] High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for the purification of polar compounds.[6]
Co-elution of anomeric isomers. Optimize the chromatographic conditions (e.g., solvent gradient, column type) for better separation. Sometimes, derivatization of the anomers can facilitate their separation.
Presence of multiple byproducts. Re-evaluate the reaction conditions to minimize side reactions. A cleaner reaction will simplify the purification process.

Experimental Protocols

General Protocol for Koenigs-Knorr Glycosylation of a Phenolic Aglycone

This protocol provides a general guideline. The specific conditions may need to be optimized for your particular this compound derivative.

  • Preparation of the Glycosyl Donor: Prepare the per-O-acetylated or per-O-benzoylated glycosyl bromide from the corresponding peracylated sugar.

  • Glycosylation Reaction:

    • Dissolve the phenolic aglycone (1 equivalent) and a suitable acid scavenger (e.g., powdered 4 Å molecular sieves) in an anhydrous solvent (e.g., dichloromethane or acetonitrile).

    • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

    • Add the silver promoter (e.g., silver(I) carbonate or silver(I) oxide, 1.5-2 equivalents).

    • Slowly add a solution of the glycosyl bromide (1.2-1.5 equivalents) in the same anhydrous solvent.

    • Stir the reaction mixture in the dark at the specified temperature until the reaction is complete (monitor by TLC).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the silver salts.

    • Wash the Celite pad with the reaction solvent.

    • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Deprotection aglycone This compound Aglycone (Polyhydroxylated Benzanilide) glycosylation Glycosylation (e.g., Koenigs-Knorr) aglycone->glycosylation donor Protected Glycosyl Donor (e.g., Glycosyl Bromide) donor->glycosylation protected_product Protected this compound Derivative glycosylation->protected_product crude_purification Crude Purification (Column Chromatography) protected_product->crude_purification deprotection Deprotection crude_purification->deprotection final_purification Final Purification (HPLC/HSCCC) deprotection->final_purification final_product This compound Derivative final_purification->final_product

Caption: General workflow for the synthesis of this compound derivatives.

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Conditions: - Anhydrous? - Temperature? - Stoichiometry? start->check_reaction check_reagents Verify Reagent Purity: - Aglycone - Glycosyl Donor - Promoter start->check_reagents optimize_glycosylation Optimize Glycosylation: - Change promoter/catalyst - Vary solvent - Adjust temperature check_reaction->optimize_glycosylation check_reagents->optimize_glycosylation optimize_purification Optimize Purification: - Different column? - Gradient elution? - Alternative technique (HPLC)? optimize_glycosylation->optimize_purification failure Re-evaluate Synthetic Strategy optimize_glycosylation->failure success Successful Synthesis optimize_purification->success optimize_purification->failure

Caption: Troubleshooting flowchart for this compound derivative synthesis.

References

Technical Support Center: Refining Cytotoxicity Assay Protocols for Yokonoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining cytotoxicity assay protocols for Yokonoside and other novel natural products.

Troubleshooting Guide

This guide addresses specific issues that may arise during cytotoxicity experiments with this compound.

Question: My MTT assay results for this compound show high variability between replicate wells. What are the common causes and solutions?

Answer: High well-to-well variability in MTT assays can obscure the true cytotoxic effect of this compound. Several factors, from technical errors to the properties of the compound itself, can contribute to this issue.

Potential Causes and Recommended Solutions:

Potential IssueCommon CausesRecommended Solutions
Inconsistent Cell Seeding - Uneven cell distribution in the suspension. - Pipetting errors during cell plating.- Ensure a homogenous single-cell suspension before seeding by gentle pipetting. - Use calibrated pipettes and practice consistent, smooth pipetting techniques.[1]
"Edge Effects" - Increased evaporation from wells on the perimeter of the 96-well plate, leading to changes in media concentration.- Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[1]
Incomplete Solubilization of Formazan - Insufficient volume of the solubilizing agent (e.g., DMSO). - Inadequate mixing after adding the solubilizing agent.- Ensure the formazan crystals are completely dissolved by using an adequate volume of an appropriate solvent like DMSO or a buffered SDS solution.[1] - Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes.[1]
Compound Precipitation - this compound may have limited solubility in the culture medium, leading to uneven distribution.- Initially dissolve this compound in a small amount of a suitable solvent (e.g., DMSO) before creating serial dilutions in the culture medium. - Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%) and is consistent across all wells, including vehicle controls.[1]

Question: I am observing low absorbance values in my cytotoxicity assay, suggesting low cytotoxicity, even at high concentrations of this compound. What could be the problem?

Answer: Low absorbance values that do not correlate with expected cytotoxicity can be due to several factors related to cell health, assay conditions, or the compound's properties.

Potential Causes and Recommended Solutions:

Potential IssueCommon CausesRecommended Solutions
Low Cell Density - Seeding too few cells at the beginning of the experiment.- Optimize the initial cell seeding density to ensure that the cells are in their exponential growth phase during the assay.[2]
Suboptimal Incubation Times - The incubation period with this compound may be too short to induce a cytotoxic effect. - The incubation time with the assay reagent (e.g., MTT) may not be sufficient for optimal signal development.- Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for this compound.[3] - Optimize the incubation time with the specific assay reagent for your cell line.
Compound Degradation - this compound may be unstable in the culture medium over the course of the experiment.- Assess the stability of this compound in your culture medium under experimental conditions. Consider preparing fresh compound dilutions for each experiment.

Question: My positive control is not showing the expected level of cell death. How should I proceed?

Answer: A failing positive control invalidates the results of the assay, as it indicates a problem with the assay system itself.

Potential Causes and Recommended Solutions:

Potential IssueCommon CausesRecommended Solutions
Positive Control Degradation - The positive control compound (e.g., doxorubicin, staurosporine) may have lost its activity due to improper storage or repeated freeze-thaw cycles.- Prepare fresh aliquots of the positive control from a reliable stock and store them appropriately.[4]
Incorrect Concentration - Errors in calculating the concentration of the positive control.- Double-check all calculations and ensure accurate dilution of the positive control.
Cell Line Resistance - The cell line may have developed resistance to the specific positive control being used.- Consider using a different positive control compound or a higher concentration to induce the expected level of cytotoxicity.[4]

Frequently Asked Questions (FAQs)

Q1: Which cytotoxicity assay is most suitable for a novel natural product like this compound?

A1: The choice of assay depends on the anticipated mechanism of action and potential interferences. It is often recommended to use multiple assays to confirm results.

  • MTT/MTS/XTT Assays: These colorimetric assays measure metabolic activity and are a good initial choice for screening.[5] However, some natural products can directly reduce the tetrazolium salts or interfere with the absorbance reading, leading to false results.[1][6] It is crucial to run a cell-free control to test for this.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating necrosis or late apoptosis.[7][8] It is less prone to interference from colored compounds.

  • Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity): If you hypothesize that this compound induces apoptosis, these assays can provide more mechanistic insights. Annexin V staining detects early apoptotic cells, while caspase activity assays measure the activation of key apoptosis-executing enzymes.[9][10]

Q2: How can I be sure that this compound itself is not interfering with the assay?

A2: This is a critical consideration for natural products. You should always include a "cell-free" control. This involves incubating this compound with the assay reagents in the culture medium without any cells.[1] If you observe a color change or signal generation, it indicates direct interference with the assay components.

Q3: What are the essential controls to include in my cytotoxicity assay plate?

A3: A well-designed plate layout with proper controls is essential for reliable data.

  • Untreated Control: Cells cultured in medium only, representing 100% viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to ensure the solvent itself is not causing cytotoxicity.[3]

  • Positive Control: Cells treated with a compound known to be cytotoxic to your cell line (e.g., doxorubicin) to confirm the assay is working correctly.[4]

  • Blank Control: Medium without cells to measure the background absorbance.[1]

  • Cell-Free Compound Control: this compound in medium without cells to check for interference with the assay reagents.[6]

Q4: My dose-response curve for this compound is not a classic sigmoidal shape. What could this mean?

A4: Non-sigmoidal dose-response curves can occur for several reasons. A "bell-shaped" curve, for instance, might be due to the compound precipitating at higher concentrations or having complex biological effects. It's important to carefully examine the solubility of this compound at the concentrations tested.

Quantitative Data Summary

As there is no publicly available cytotoxicity data for this compound, the following table presents hypothetical IC₅₀ values to illustrate how such data can be structured.

Table 1: Hypothetical IC₅₀ Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
MCF-7Breast Adenocarcinoma4825.5
A549Lung Carcinoma4842.1
HeLaCervical Cancer4833.8
HepG2Hepatocellular Carcinoma7218.9

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

The following table presents actual cytotoxicity data for other glycosides to provide a real-world example of data presentation.

Table 2: Experimentally Determined IC₅₀ Values for Selected Glycoside Compounds

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
A Spirostanol GlycosideA549Lung Carcinoma2.97[11]
A Spirostanol GlycosideHSC-2Oral Squamous Carcinoma8.25[11]
A Furostanol GlycosideHL-60Promyelocytic Leukemia0.96[11]
Lanceotoxin BNeuro-2aNeuroblastoma4.4 - 5.5[12]
ActeosideOVCAR-3Ovarian Cancer~200[13]
PlantamajosideU138-MGGlioblastoma~300[13]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a widely used method for assessing cell viability based on the metabolic activity of mitochondria.[5][14]

Materials:

  • This compound stock solution (in an appropriate solvent like DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Mix thoroughly and measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[16]

Materials:

  • This compound stock solution

  • 96-well plates

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (containing lysis buffer, reaction mixture, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[16]

  • Sample Collection: At the end of the treatment period, centrifuge the plate at 250 x g for 10 minutes.[4]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.[4]

  • Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light. Add 50 µL of stop solution (if required by the kit). Measure the absorbance at 490 nm.[4]

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer, which typically involves subtracting the spontaneous release from the sample release and normalizing to the maximum release.

Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • This compound stock solution

  • 6-well plates or T25 flasks

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture vessels and treat with this compound for the desired time.[9]

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding vessel.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[9]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[17] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[17]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution seed_cells Seed Cells in Multi-Well Plates treat_cells Treat Cells with Serial Dilutions seed_cells->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubate->add_reagent read_plate Measure Signal (Absorbance) add_reagent->read_plate calc_ic50 Calculate % Viability and IC50 Value read_plate->calc_ic50

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

troubleshooting_workflow start Inconsistent Cytotoxicity Results check_pipetting Review Pipetting Technique & Calibration start->check_pipetting check_cells Verify Cell Health & Seeding Density start->check_cells check_controls Examine Controls (Positive, Vehicle, Blank) start->check_controls decision_tech Technical Error? check_pipetting->decision_tech decision_bio Biological Variability? check_cells->decision_bio check_controls->decision_tech check_interference Run Cell-Free Compound Control decision_comp Compound Interference? check_interference->decision_comp decision_tech->decision_bio No solution_tech Refine Protocol: - Standardize Pipetting - Use Inner Wells Only decision_tech->solution_tech Yes decision_bio->check_interference No solution_bio Optimize Assay: - Adjust Cell Number - Check for Contamination decision_bio->solution_bio Yes decision_comp->solution_bio No solution_comp Switch Assay Method: (e.g., MTT to LDH) decision_comp->solution_comp Yes

Caption: A logical workflow for troubleshooting inconsistent cytotoxicity assay results.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 bcl2_family Bcl-2 Family (Bax/Bak) caspase8->bcl2_family (via Bid) caspase3 Caspase-3 (Executioner) caspase8->caspase3 This compound This compound (Stress Signal) This compound->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A generalized diagram of apoptosis signaling pathways.

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Saponin Glycoside Extracts (e.g., Yokonoside)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yokonoside and other saponin glycoside extracts. The primary focus is to address and minimize batch-to-batch variability to ensure consistent product quality and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the yield and purity of our this compound extract from one batch to another. What are the primary causes?

A1: Batch-to-batch variability in botanical extracts is a common challenge stemming from several factors.[1][2][3] The primary sources of variation include:

  • Raw Material Inconsistency: The chemical composition of the source plant material can fluctuate due to genetics, geographical origin, climate, harvest time, and storage conditions.[1][3][4]

  • Extraction Process Parameters: Minor deviations in extraction solvent, temperature, time, and solid-to-liquid ratio can significantly impact the efficiency and selectivity of the extraction, altering the final composition of the extract.[5]

  • Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability if not strictly controlled.

Q2: How can we better control the quality of our raw plant material?

A2: Implementing robust quality control for raw materials is a critical first step.[4] This includes:

  • Supplier Qualification: Partner with certified suppliers who can provide detailed information on the plant's origin and harvesting practices.

  • Macroscopic and Microscopic Identification: Verify the identity of the plant material upon receipt.

  • Chemical Fingerprinting: Utilize techniques like High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC) to create a chemical fingerprint of the raw material. This allows for comparison against a qualified reference standard.

  • Moisture Content Analysis: Variations in moisture content can affect extraction efficiency and the final concentration of active compounds.

Q3: What are the recommended analytical methods for quantifying this compound and assessing batch consistency?

A3: For quantitative analysis and consistency evaluation, the following methods are widely used for saponin glycosides like ginsenosides, which can be adapted for this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or Evaporative Light Scattering Detector (ELSD) is a common and reliable method for separating and quantifying individual saponins.[6]

  • Proton Nuclear Magnetic Resonance (¹H-NMR): This technique provides a rapid and comprehensive quantitative analysis of major constituents in an extract without the need for extensive separation.[7]

  • Multivariate Statistical Analysis: This approach uses data from chromatographic fingerprints (e.g., from HPLC) to evaluate the overall similarity between different batches, providing a holistic assessment of consistency.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete extraction.Optimize extraction parameters such as solvent polarity, temperature, and time. Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction.[8]
Degradation of this compound during processing.Avoid excessive heat and exposure to light during extraction and concentration.
Poor quality of raw material.Perform quality control on raw materials to ensure they meet specifications for active compound content.
Inconsistent this compound Concentration Across Batches Variability in raw material.Implement stringent raw material qualification and blending strategies to normalize starting material.
Fluctuations in extraction process.Strictly control all extraction parameters. Utilize process analytical technology (PAT) and multivariate data analysis to monitor and control the process in real-time.[1]
Presence of Impurities in the Final Extract Non-selective extraction solvent.Experiment with different solvent systems to improve the selectivity for this compound.
Inefficient purification process.Employ chromatographic purification steps, such as column chromatography with macroporous resins, to remove impurities.[9]
Color and Odor Differences Between Batches Natural variation in the raw material.While some variation is normal for natural products, significant differences may indicate a change in the chemical profile.[10] Correlate these physical differences with chemical analysis to determine if they affect quality.
Differences in processing conditions.Ensure that drying and storage conditions are consistent for all batches.

Experimental Protocols

Protocol 1: Extraction of Saponin Glycosides (e.g., this compound) from Plant Material

This protocol is a general guideline and should be optimized for the specific plant material and target compound.

  • Material Preparation: Dry the plant material at a controlled temperature (e.g., 50-60°C) to a constant weight. Grind the dried material to a uniform powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered material into a flask.

    • Add 100 mL of 70% ethanol (or another optimized solvent).

    • Perform extraction using one of the following methods:

      • Maceration: Shake the flask at room temperature for 24 hours.

      • Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath at a controlled temperature (e.g., 40°C) for 30-60 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with a small volume of the extraction solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Drying: Dry the concentrated extract to a constant weight in a vacuum oven.

Protocol 2: Quantification of this compound by HPLC-UV
  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh a portion of the dried extract and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: As determined by the UV spectrum of this compound (e.g., 203 nm for ginsenosides).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak based on retention time compared to the standard. Quantify the amount of this compound in the sample using the calibration curve generated from the standards.

Visualizations

Extraction_Workflow cluster_raw_material Raw Material Qualification cluster_extraction Extraction Process cluster_analysis Quality Analysis RawMaterial Plant Material QC Quality Control (Macroscopic, Microscopic, HPTLC) RawMaterial->QC Extraction Extraction (e.g., UAE with 70% EtOH) QC->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Drying Drying (Vacuum Oven) Concentration->Drying FinalExtract Final this compound Extract Drying->FinalExtract HPLC HPLC-UV Analysis (Purity & Potency) FinalExtract->HPLC MVDA Multivariate Data Analysis (Batch-to-Batch Consistency) HPLC->MVDA

Caption: Workflow for this compound extraction and quality control.

Troubleshooting_Logic Start Inconsistent Batches Detected CheckRaw Review Raw Material QC Data Start->CheckRaw CheckProcess Analyze Extraction Process Parameters Start->CheckProcess CheckAnalysis Verify Analytical Method Start->CheckAnalysis RawVar Raw Material Variability Identified CheckRaw->RawVar ProcessVar Process Deviation Identified CheckProcess->ProcessVar AnalysisErr Analytical Error Identified CheckAnalysis->AnalysisErr RawVar->CheckProcess No SolRaw Action: Qualify New Supplier or Implement Material Blending RawVar->SolRaw Yes ProcessVar->CheckAnalysis No SolProcess Action: Tighten Process Controls (PAT) ProcessVar->SolProcess Yes SolAnalysis Action: Re-validate Analytical Method AnalysisErr->SolAnalysis Yes

Caption: Troubleshooting logic for batch-to-batch variability.

References

Technical Support Center: Analysis of Saponins from Ardisia japonica

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of saponins from Ardisia japonica. It addresses common issues related to interfering compounds that may be encountered during extraction and chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the major classes of interfering compounds in Ardisia japonica that can affect saponin analysis?

A1: Ardisia japonica contains a complex mixture of phytochemicals that can interfere with the accurate quantification of saponins. These include, but are not limited to: flavonoids, coumarins, catechins, phenylpropanoids, other terpenes, quinones, steroids, and carboxylic acids.[1][2][3][4] These compounds can co-elute with saponins, cause matrix effects in mass spectrometry, or lead to high background noise in UV detection.

Q2: I am observing poor peak shape and resolution for my target saponins. What could be the cause?

A2: Poor peak shape, such as tailing or fronting, and inadequate resolution are common issues in the HPLC analysis of complex plant extracts. Potential causes related to interfering compounds include:

  • Column Overload: Injecting a sample that is too concentrated with co-extracted materials can lead to broad and asymmetric peaks.

  • Matrix Effects: High concentrations of interfering compounds can alter the interaction of your target saponins with the stationary phase.

  • Co-elution: Structurally similar compounds or other compounds present in high abundance may elute at or very near the retention time of your saponin of interest, leading to unresolved or shouldering peaks.

Q3: My baseline is very noisy, making it difficult to integrate the peaks of my target saponins accurately. What can I do?

A3: A noisy baseline can be caused by several factors, often related to the complexity of the sample matrix.

  • UV-Absorbing Interferences: Many of the interfering compounds in Ardisia japonica, such as flavonoids and coumarins, have strong UV absorbance.[1][2] If they are present in your sample and mobile phase, they can contribute to a high and noisy baseline.

  • Insufficient Sample Clean-up: The presence of highly retained or late-eluting compounds from a previous injection can bleed off the column in subsequent runs, causing baseline instability.

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can also contribute to baseline noise.

Q4: I am using LC-MS for analysis and suspect ion suppression or enhancement. How can I confirm and mitigate this?

A4: Ion suppression or enhancement is a common matrix effect in LC-MS analysis of complex samples.

  • Confirmation: To confirm matrix effects, you can perform a post-column infusion experiment. Infuse a standard solution of your target saponin at a constant rate into the mobile phase flow after the analytical column. Inject a blank extract of Ardisia japonica (prepared without the saponin). A dip or rise in the baseline signal at the retention times of the interfering compounds indicates ion suppression or enhancement, respectively.

  • Mitigation:

    • Dilution: Diluting the sample extract can often reduce the concentration of interfering compounds to a level where their effect on ionization is minimized.

    • Improved Sample Preparation: Employing a more rigorous sample clean-up method, such as solid-phase extraction (SPE), can selectively remove interfering compounds.

    • Chromatographic Separation: Optimizing your HPLC method to better separate the target saponins from the interfering compounds is crucial.

    • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Troubleshooting Guide

Issue 1: Low Recovery of Saponins After Extraction
Potential Cause Troubleshooting Step
Incomplete extraction from plant material.Increase extraction time or use a higher ratio of solvent to plant material. Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
Inefficient partitioning.During liquid-liquid extraction (e.g., with n-butanol and water), ensure vigorous mixing and allow adequate time for phase separation. Multiple partitioning steps may be necessary.[5]
Adsorption of saponins to glassware or other surfaces.Silanize glassware to reduce active sites for adsorption.
Degradation of saponins.Avoid high temperatures and extreme pH during extraction and processing. Store extracts at low temperatures and protect from light.
Issue 2: Presence of Interfering Peaks in Chromatogram
Potential Cause Troubleshooting Step
Co-extraction of interfering compounds.Optimize the extraction solvent. While methanol is effective for saponins, it also extracts a wide range of other compounds.[5] Consider a preliminary extraction with a less polar solvent like hexane to remove non-polar interferences.
Inadequate sample clean-up.Implement a solid-phase extraction (SPE) step. C18 or other reversed-phase sorbents can be used to fractionate the extract and remove compounds with significantly different polarities from your target saponins.
Carryover from previous injections.Implement a thorough needle wash program on your autosampler. Run blank injections between samples to check for carryover. Increase the column wash time at the end of each run.

Experimental Protocols

Protocol 1: General Extraction of Saponins from Ardisia japonica
  • Sample Preparation: Air-dry the whole plant material of Ardisia japonica and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 80% methanol at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process with fresh solvent two more times.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Partitioning:

    • Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • The saponins will typically be enriched in the n-butanol fraction.[5]

  • Further Purification (Optional):

    • The n-butanol fraction can be subjected to further chromatographic purification using methods like column chromatography on silica gel or reversed-phase C18 material.

Protocol 2: HPLC-DAD Analysis of Saponins
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 5% A

    • 5-40 min: 5% to 60% A

    • 40-45 min: 60% to 100% A

    • 45-50 min: 100% A

    • 50.1-55 min: 5% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) monitoring at a wavelength suitable for saponins (e.g., 203 nm), as they often lack a strong chromophore.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

G cluster_extraction Sample Preparation and Extraction cluster_cleanup Sample Clean-up cluster_analysis Analysis plant_material Ardisia japonica (powdered) extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., n-Butanol/Water) crude_extract->partitioning spe Solid-Phase Extraction (SPE) partitioning->spe Enriched Saponin Fraction hplc HPLC-DAD/MS Analysis spe->hplc data Data Acquisition and Processing hplc->data

Caption: Workflow for the extraction and analysis of saponins from Ardisia japonica.

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Poor Peak Resolution in HPLC cause1 Column Overload problem->cause1 cause2 Co-elution with Interfering Compounds (e.g., Flavonoids) problem->cause2 cause3 Inappropriate Mobile Phase Gradient problem->cause3 solution1 Dilute Sample cause1->solution1 solution2 Improve Sample Clean-up (SPE) cause2->solution2 solution4 Change Column Chemistry cause2->solution4 solution3 Optimize Gradient Program cause3->solution3

Caption: Troubleshooting logic for poor peak resolution in saponin analysis.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Yokonoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of Yokonoside, a model compound representative of poorly water-soluble natural product glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

A1: The primary challenges stem from its low aqueous solubility and potentially poor membrane permeability. Being a glycoside, its hydrophilic sugar moiety can hinder passive diffusion across the lipophilic intestinal epithelium. Furthermore, it may be susceptible to enzymatic degradation in the gastrointestinal (GI) tract and first-pass metabolism in the liver.

Q2: What are the initial formulation strategies to consider for improving this compound bioavailability?

A2: Initial strategies should focus on improving its dissolution rate and solubility.[1] These include:

  • Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[2]

  • Amorphous solid dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and enhance dissolution.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and facilitate absorption via the lymphatic pathway.[1][3][4]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[3]

Q3: How can I assess the potential for P-glycoprotein (P-gp) efflux of this compound?

A3: An in vitro Caco-2 cell permeability assay is the standard method. By comparing the bidirectional transport of this compound (apical-to-basolateral vs. basolateral-to-apical), you can determine the efflux ratio. An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters like P-gp.

Q4: Should I be concerned about potential drug-drug interactions with this compound?

A4: Yes, it is crucial to evaluate the potential for drug-drug interactions.[5][6] In vitro studies using human liver microsomes can assess the inhibitory or inductive effects of this compound on major cytochrome P450 (CYP450) enzymes.[7] This is important if this compound is intended to be co-administered with other drugs.[8]

Troubleshooting Guide

Issue 1: Low and Variable In Vitro Dissolution Rate

Question: My this compound raw material shows a very low and inconsistent dissolution rate in vitro, making it difficult to proceed with formulation development. What could be the cause and how can I improve it?

Answer:

Potential Causes:

  • High crystallinity: The crystalline form of this compound may have very low solubility.

  • Poor wettability: The powder may be hydrophobic, leading to poor dispersion in the dissolution medium.

  • Particle aggregation: Small particles may clump together, reducing the effective surface area.

Troubleshooting Steps & Experimental Protocols:

  • Characterize the Solid State:

    • Protocol: Use X-ray powder diffraction (XRPD) to determine the crystallinity and differential scanning calorimetry (DSC) to assess its melting point and thermal behavior.

  • Improve Wettability:

    • Protocol: Incorporate a small amount (0.1-1.0% w/v) of a surfactant (e.g., sodium lauryl sulfate, Tween® 80) into the dissolution medium. This can reduce the surface tension and improve the wetting of the this compound powder.

  • Particle Size Reduction:

    • Protocol for Nanocrystal Formulation:

      • Prepare a suspension of this compound in a stabilizer solution (e.g., 1% w/v Poloxamer 188).

      • Use a high-pressure homogenizer or a wet bead mill to reduce the particle size to the nanometer range.

      • Monitor particle size using dynamic light scattering (DLS).

      • Perform in vitro dissolution testing on the resulting nanosuspension compared to the original microsuspension.

Issue 2: Poor Permeability in Caco-2 Cell Assays

Question: I have improved the dissolution of this compound, but it still shows low permeability across Caco-2 cell monolayers. What are the next steps?

Answer:

Potential Causes:

  • Low passive diffusion: The physicochemical properties of this compound may not be favorable for passive transport across the cell membrane.

  • Active efflux: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cells.[8]

Troubleshooting Steps & Experimental Protocols:

  • Investigate P-gp Mediated Efflux:

    • Protocol for Bidirectional Caco-2 Permeability Assay:

      • Seed Caco-2 cells on Transwell® inserts and culture until a confluent monolayer is formed (typically 21 days).

      • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

      • For the apical-to-basolateral (A-B) transport study, add this compound solution to the apical side and sample from the basolateral side at various time points.

      • For the basolateral-to-apical (B-A) transport study, add this compound to the basolateral side and sample from the apical side.

      • To confirm P-gp involvement, repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil).

      • Quantify this compound concentrations using a validated LC-MS/MS method.

      • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.

Issue 3: High In Vivo Variability in Pharmacokinetic Studies

Question: My in vivo pharmacokinetic data in rats shows high inter-individual variability in the plasma concentrations of this compound. How can I address this?

Answer:

Potential Causes:

  • Food effect: The absorption of this compound may be significantly influenced by the presence of food in the GI tract.

  • Gut microbiota metabolism: The glycosidic bond of this compound might be cleaved by gut bacteria, leading to variable absorption of the aglycone form.

  • Formulation instability: The formulation may not be robust, leading to inconsistent in vivo performance.

Troubleshooting Steps & Experimental Protocols:

  • Assess the Food Effect:

    • Protocol for a Fed vs. Fasted In Vivo Study:

      • Divide the study animals (e.g., Sprague-Dawley rats) into two groups.

      • The "fasted" group should be fasted overnight prior to dosing.

      • The "fed" group should be given a standard high-fat meal a set time before dosing.

      • Administer the this compound formulation orally to both groups.

      • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

      • Analyze plasma concentrations and compare the pharmacokinetic parameters (Cmax, Tmax, AUC) between the two groups.

  • Investigate the Role of Gut Microbiota:

    • Protocol for In Vitro Fecal Fermentation:

      • Collect fresh fecal samples from the study animal species.

      • Prepare a fecal slurry in an anaerobic medium.

      • Incubate the this compound solution with the fecal slurry under anaerobic conditions.

      • Take samples at different time points and analyze for the disappearance of this compound and the appearance of its aglycone metabolite.

    • Consider Fermentation of this compound: Fermenting this compound with specific bacterial strains (e.g., Lactobacillus) prior to administration can convert it to a more readily absorbable form, as has been shown for some ginsenosides.[9][10]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations Following Oral Administration in Rats (50 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Micronized)150 ± 354.01200 ± 250100 (Reference)
Nanocrystal Suspension450 ± 902.03600 ± 500300
Self-Emulsifying Drug Delivery System (SEDDS)800 ± 1501.57200 ± 900600
This compound-Cyclodextrin Complex650 ± 1202.05800 ± 750483

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 In Vitro Characterization cluster_2 Formulation Development cluster_3 In Vivo Evaluation a Low Oral Bioavailability b Solubility & Dissolution Testing a->b c Caco-2 Permeability Assay b->c d Nanocrystals c->d e SEDDS c->e f Solid Dispersions c->f g Pharmacokinetic Study in Rats d->g e->g f->g h Data Analysis g->h

Caption: Experimental workflow for enhancing this compound bioavailability.

metabolic_pathway cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation / Liver This compound This compound (Glycoside) aglycone This compound Aglycone This compound->aglycone Gut Microbiota (Hydrolysis) metabolite1 Phase I Metabolite (e.g., Hydroxylation) aglycone->metabolite1 CYP450 Enzymes metabolite2 Phase II Metabolite (e.g., Glucuronidation) metabolite1->metabolite2 UGT Enzymes

Caption: Potential metabolic pathway of this compound.

sedds_mechanism cluster_0 In Capsule cluster_1 In GI Fluid cluster_2 Absorption sedds SEDDS Formulation (this compound in Oil/Surfactant) emulsion Fine Oil-in-Water Emulsion (<200 nm droplets) sedds->emulsion Dispersion absorption Enhanced Absorption (Increased Surface Area & Lymphatic Uptake) emulsion->absorption Presentation to Enterocytes

Caption: Mechanism of SEDDS for enhancing bioavailability.

References

Technical Support Center: Method Validation for Yokonoside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for Yokonoside quantification.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for validating a quantification method for this compound?

A1: A comprehensive method validation for this compound quantification should assess several key parameters to ensure the reliability and accuracy of the results. These parameters typically include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components, such as impurities, degradation products, or matrix components.

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of this compound within a given range.[1]

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies.[2][3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.[1]

  • Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.[1][4]

  • Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.[1][4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Stability: The chemical stability of this compound in a given solvent or matrix under specific storage conditions.

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are commonly employed for the quantification of saponins like this compound.[2][4] HPLC-UV is a robust and widely available technique suitable for routine analysis.[2][3] UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices or when very low concentrations of this compound need to be measured.[4][5]

Q3: What is a forced degradation study and why is it important for this compound?

A3: A forced degradation or stress study is designed to intentionally degrade the this compound sample using more severe conditions than in accelerated stability studies.[6][7] These studies are crucial for:

  • Identifying potential degradation products.[6]

  • Elucidating the degradation pathways of this compound.[6][8]

  • Assessing the intrinsic stability of the molecule.[6]

  • Demonstrating the specificity of the analytical method by showing that the method can separate this compound from its degradation products.[6]

Common stress conditions include exposure to acid, base, oxidation, heat, and light (photostability).[6][7]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
  • Question: My chromatogram for this compound shows a tailing or asymmetrical peak. What could be the cause and how can I fix it?

  • Answer:

    • Possible Causes:

      • Column Overload: Injecting too high a concentration of the analyte.

      • Secondary Interactions: Silanol groups on the silica-based column interacting with the analyte.

      • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing.

      • Column Degradation: The stationary phase may be degrading.

      • Extraneous Column Effects: Issues with fittings, tubing, or the guard column.

    • Troubleshooting Steps:

      • Dilute the Sample: Reduce the concentration of the injected sample to see if the peak shape improves.

      • Modify the Mobile Phase: Add a competing base (e.g., triethylamine) or an acidic modifier to the mobile phase to minimize secondary interactions. Adjust the pH to ensure this compound is in a single ionic form.

      • Check the Column: Replace the guard column or try a new analytical column. Consider using a column with end-capping to reduce silanol interactions.

      • Inspect the System: Ensure all fittings are secure and that the tubing is not blocked or kinked.

Issue 2: Inconsistent or Low Recovery in Sample Preparation
  • Question: I am experiencing low and variable recovery of this compound during sample extraction from a complex matrix. What should I do?

  • Answer:

    • Possible Causes:

      • Incomplete Extraction: The chosen solvent may not be efficiently extracting this compound from the matrix.

      • Analyte Degradation: this compound may be degrading during the extraction process.

      • Matrix Effects (for LC-MS/MS): Co-eluting matrix components can suppress or enhance the ionization of this compound.

      • Improper pH: The pH of the extraction solvent may not be optimal for this compound solubility and stability.

    • Troubleshooting Steps:

      • Optimize Extraction Solvent: Experiment with different solvents or solvent mixtures of varying polarity. Sonication or vortexing time and temperature can also be optimized.

      • Assess Analyte Stability: Perform stability tests of this compound in the extraction solvent and under the extraction conditions to check for degradation.

      • Mitigate Matrix Effects: Dilute the sample extract, use a more efficient sample cleanup method (e.g., solid-phase extraction), or use a matrix-matched calibration curve. An internal standard can also help to compensate for matrix effects.[4]

      • Adjust pH: Evaluate the effect of pH on extraction efficiency and adjust the extraction solvent accordingly.

Quantitative Data Summary

The following tables provide illustrative quantitative data for a typical HPLC-UV method validation for a compound like this compound. These values should be established for your specific method.

Table 1: Linearity and Range

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Regression Equationy = 12345x + 678

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
2.0 (Low QC)98.51.8
50.0 (Mid QC)101.21.2
80.0 (High QC)99.31.5

Table 3: Precision

QC Level (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18 over 3 days)
2.0 (Low QC)2.12.8
50.0 (Mid QC)1.52.0
80.0 (High QC)1.21.9

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)0.3
Limit of Quantitation (LOQ)1.0

Experimental Protocols

Protocol 1: HPLC-UV Method Validation
  • Specificity:

    • Analyze blank matrix, a standard solution of this compound, and a sample spiked with this compound.

    • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).

    • Demonstrate that the peak for this compound is well-resolved from any other peaks.

  • Linearity:

    • Prepare a series of at least five concentrations of this compound standard spanning the expected range of the samples.[1]

    • Inject each concentration in triplicate.

    • Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998.[1]

  • Accuracy:

    • Prepare quality control (QC) samples at three concentration levels (low, mid, and high) by spiking a known amount of this compound into a blank matrix.

    • Analyze these samples in triplicate and calculate the percent recovery. The mean recovery should be within 80-120%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicates of the low, mid, and high QC samples on the same day.

    • Intermediate Precision (Inter-day): Analyze the low, mid, and high QC samples on three different days.

    • Calculate the relative standard deviation (%RSD) for each set of measurements. The %RSD should be ≤ 15% (or ≤ 20% for the LOQ).[1]

  • LOD and LOQ:

    • Estimate the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[4]

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose this compound solution to UV light (254 nm) and visible light for a specified duration.

  • Analysis: Analyze all stressed samples by the developed HPLC-UV method to assess the degradation and the specificity of the method.

Visualizations

Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Parameters cluster_2 Phase 3: Application Dev Method Development & Optimization Specificity Specificity & Selectivity Dev->Specificity Initial Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Intra/Inter-day) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Application Routine Sample Analysis Stability->Application Method Ready

Caption: Workflow for analytical method validation.

Troubleshooting_HPLC_Issues cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Problem Poor Peak Shape Cause1 Column Overload? Problem->Cause1 Cause2 Secondary Interactions? Problem->Cause2 Cause3 Column Issue? Problem->Cause3 Solution1 Dilute Sample Cause1->Solution1 If yes Solution2 Modify Mobile Phase Cause2->Solution2 If yes Solution3 Replace Column/Guard Cause3->Solution3 If yes

References

Technical Support Center: Strategies to Mitigate Aristolochic Acid (Formerly Referred to as Yokonoside) Toxicity in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the effects of aristolochic acid (AA) and seeking to mitigate its toxicity in experimental settings. The information provided is based on preclinical research and should be used for investigational purposes only.

Frequently Asked Questions (FAQs)

Q1: What is aristolochic acid (AA) and why is it toxic?

Aristolochic acids (AAs) are a group of naturally occurring nitrophenanthrene carboxylic acids found in plants of the Aristolochia and Asarum genera.[1][2] These plants have been used in some traditional herbal medicines.[1][3] The primary toxic components are aristolochic acid I (AAI) and aristolochic acid II (AAII).[4] Their toxicity stems from their metabolic activation into reactive species that bind to DNA, forming DNA adducts.[1][3][5] This leads to mutations, particularly A:T to T:A transversions in the TP53 tumor suppressor gene, and is associated with nephropathy (aristolochic acid nephropathy, AAN), and urothelial cancers.[2][3][6]

Q2: What are the primary mechanisms of AA-induced toxicity in experimental models?

AA-induced toxicity is multifactorial and involves several key mechanisms:

  • Metabolic Activation: AA is metabolized by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 (CYP) enzymes into reactive N-hydroxyaristolactams. These form DNA adducts that are mutagenic and carcinogenic.[1]

  • Renal Uptake: AAs are actively taken up into proximal tubular epithelial cells in the kidneys by organic anion transporters (OATs).[3][5] This leads to a high concentration of the toxin in these cells, causing targeted damage.

  • Oxidative Stress: AA induces the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components, including lipids, proteins, and DNA.[1][5][7]

  • Inflammation: AA exposure triggers an inflammatory response in the kidneys, characterized by the infiltration of immune cells like macrophages and T cells.[7][8]

  • Apoptosis: AA can induce programmed cell death (apoptosis) in renal tubular cells, contributing to kidney damage.[3][7]

  • Fibrosis: Chronic exposure to AA leads to tubulointerstitial fibrosis, a scarring process that impairs kidney function.[3][7] This is often mediated by the tumor growth factor-β (TGF-β)/Smad signaling pathway.[7]

Q3: What general strategies can be employed to reduce AA toxicity in an experimental setting?

Several strategies have been investigated to counteract AA toxicity in preclinical models. These approaches target different aspects of the toxic mechanism:

  • Modulation of AA Metabolism: Enhancing the detoxification pathways of AA can reduce the formation of toxic metabolites.

  • Inhibition of Renal Uptake: Blocking the transport of AA into kidney cells can prevent its accumulation and subsequent damage.

  • Administration of Antioxidants: Co-treatment with antioxidants can mitigate the oxidative stress induced by AA.

  • Targeting Downstream Pathways: Using agents that inhibit inflammation, apoptosis, or fibrosis can reduce the pathological consequences of AA exposure.

Troubleshooting Guides

Problem: High levels of cytotoxicity are observed in our in vitro cell culture experiments with aristolochic acid I (AAI). How can we reduce cell death?

Possible Cause: AAI is directly causing oxidative stress and activating apoptotic pathways in your cell line (e.g., HK-2, NRK-52E).

Solutions:

  • Co-treatment with Antioxidants:

    • Tocopherol (Vitamin E): This antioxidant can reduce oxidative stress and the caspase-3-dependent apoptosis pathway in cultured renal cells treated with AA.[1]

  • Inhibition of Renal Uptake:

    • Probenecid: This OAT inhibitor can reduce the uptake of AAI into renal cells, leading to decreased formation of DNA adducts and improved cell viability.[1][5]

Problem: Our animal models are showing severe nephrotoxicity (e.g., elevated BUN and creatinine, significant tubular damage) after AAI administration. How can we protect the kidneys?

Possible Cause: AAI is causing a cascade of events in the kidneys, including oxidative stress, inflammation, apoptosis, and fibrosis.

Solutions:

  • Enhance AA Detoxification:

  • Administer Protective Agents:

    • Melatonin: This hormone has potent antioxidant and anti-inflammatory properties. Administration of melatonin in mouse models of AAN has been shown to ameliorate renal dysfunction, reduce oxidative stress, inhibit apoptosis and inflammation, and attenuate fibrosis.[7]

    • L-Arginine: Oral treatment with L-Arginine can help maintain renal nitric oxide (NO) bioavailability, which is reduced by AA, and thereby lessen AA toxicity.[8][11]

  • Block AA Entry into Kidney Cells:

    • Probenecid: In vivo, probenecid treatment can reduce tubular necrosis and fibrosis by blocking the entry of AA into proximal tubular epithelial cells.[5][8][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of various protective agents against aristolochic acid toxicity as reported in the literature.

Table 1: In Vitro Effects of Protective Agents against Aristolochic Acid Toxicity

Protective AgentCell LineAA ConcentrationProtective Agent ConcentrationObserved EffectReference
Vitamin C NRK-52E10 µM AAI5 µMSignificantly increased cell survival rate at 24, 48, and 72 hours.[10]
Vitamin C NRK-52E10 µM AAI20 µMDecreased caspase-3 activation.[10]
Probenecid -AAI-Inhibited AAI entry, reduced DNA adduct formation, and preserved cell viability.[1]
Tocopherol NRK-52EAA-Attenuated AA-induced toxicity by reducing oxidative stress and caspase-3-dependent apoptosis.[1]

Table 2: In Vivo Effects of Protective Agents against Aristolochic Acid Nephropathy (AAN)

Protective AgentAnimal ModelAA DosageProtective Agent DosageKey FindingsReference
Melatonin Mice--Decreased plasma BUN and creatinine; reduced tubular injury markers, oxidative stress, apoptosis, inflammation, and fibrosis.[7]
β-naphthoflavone C57BL/6 mice--Induced hepatic and renal CYP1A1, protecting against AAN.[1]
Tanshinone I C57BL/6 mice--Increased AAI metabolization by CYP1A1, providing protection against acute kidney injury.[1]
3-methylcholanthrene C57BL/6 mice10 & 20 mg/kg AAI60 mg/kgIncreased CYP1A1/2 activity, leading to increased clearance of AAI and reduced kidney toxicity.[1]
Probenecid Mice--Prevented the increase in plasma creatinine and tubulointerstitial injuries.[1][5]
L-Arginine Mice--Maintained renal NO bioavailability and reduced AA toxicity.[8][11]
Roselle Aqueous Extract (RAE) Zebrafish Embryos-30 and 60 ppmIncreased survival rates from 81.11% (AA alone) to 86.67-90%. Reduced kidney malformation rates from 98.89% to 63.33-75.56%.[6]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay with a Protective Agent

  • Cell Culture: Culture human kidney proximal tubular epithelial cells (HK-2) or rat renal tubular epithelial cells (NRK-52E) in the appropriate medium and conditions until they reach 80-90% confluency.[12]

  • Seeding: Seed the cells in 96-well plates at a density of approximately 8,000 cells/well and allow them to adhere overnight.[12]

  • Treatment:

    • Pre-treat the cells with the protective agent (e.g., Vitamin C at 5-20 µM) for a specified period (e.g., 1-2 hours) before adding AAI.

    • Add AAI at the desired concentration (e.g., 10-40 µM). Include control groups (vehicle only, AAI only, protective agent only).[12][13]

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as the MTT or CCK-8 assay according to the manufacturer's instructions.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the statistical significance of the protective effect.

Protocol 2: In Vivo Mouse Model of Acute Aristolochic Acid Nephropathy

  • Animals: Use male C57BL/6 or C3H/He mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.[4]

  • Grouping: Divide the animals into experimental groups (e.g., vehicle control, AAI only, AAI + protective agent, protective agent only).

  • Treatment:

    • Administer the protective agent (e.g., melatonin, L-Arginine) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. This may involve pre-treatment for several days.

    • Induce nephropathy by administering AAI (e.g., 5-10 mg/kg body weight) via intraperitoneal injection for 3-5 consecutive days.[4][8]

  • Monitoring: Monitor the animals daily for clinical signs of toxicity and record their body weight.

  • Sample Collection: At the end of the experimental period (e.g., 24 hours after the last AAI injection), collect blood samples for the analysis of renal function markers (BUN, creatinine).

  • Tissue Harvesting: Euthanize the animals and harvest the kidneys. One kidney can be fixed in formalin for histological analysis (H&E and PAS staining), and the other can be snap-frozen for molecular and biochemical analyses (e.g., oxidative stress markers, gene expression).[14]

  • Analysis: Analyze the collected samples to assess the degree of kidney injury and the protective effect of the co-administered agent.

Visualizations

Aristolochic Acid Metabolic Pathways cluster_activation Toxicity Pathway cluster_detoxification Detoxification Pathway AAI Aristolochic Acid I (AAI) Reactive_Metabolite N-hydroxyaristolactam I AAI->Reactive_Metabolite Nitroreduction (e.g., NQO1) AAIa 8-hydroxyaristolochic acid I (AAIa - Less Toxic) AAI->AAIa O-demethylation (CYP1A1/2) DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Binds to DNA Toxicity Nephrotoxicity & Carcinogenicity DNA_Adducts->Toxicity Excretion Excretion AAIa->Excretion

Caption: Metabolic activation and detoxification pathways of Aristolochic Acid I.

Experimental Workflow for Testing Protective Agents cluster_invitro In Vitro Model cluster_invivo In Vivo Model start_vitro Seed Renal Cells (e.g., HK-2) pretreat_vitro Pre-treat with Protective Agent start_vitro->pretreat_vitro treat_vitro Add Aristolochic Acid pretreat_vitro->treat_vitro incubate_vitro Incubate (24-72h) treat_vitro->incubate_vitro assess_vitro Assess Cytotoxicity (MTT, etc.) incubate_vitro->assess_vitro start_vivo Acclimatize Mice treat_vivo Administer Protective Agent start_vivo->treat_vivo induce_vivo Induce AAN (AAI Injections) treat_vivo->induce_vivo monitor_vivo Monitor & Collect Samples (Blood, Kidneys) induce_vivo->monitor_vivo assess_vivo Analyze Markers of Kidney Injury monitor_vivo->assess_vivo

Caption: General experimental workflows for in vitro and in vivo studies.

Strategies to Reduce AA Toxicity cluster_strategies Intervention Strategies AA_Toxicity Aristolochic Acid Toxicity Modulate_Metabolism Modulate Metabolism (Induce CYP1A1/2) AA_Toxicity->Modulate_Metabolism Inhibited by Inhibit_Uptake Inhibit Renal Uptake (OAT Inhibitors) AA_Toxicity->Inhibit_Uptake Inhibited by Counteract_Oxidative_Stress Counteract Oxidative Stress (Antioxidants) AA_Toxicity->Counteract_Oxidative_Stress Inhibited by Inhibit_Downstream Inhibit Downstream Pathways (Anti-inflammatory, etc.) AA_Toxicity->Inhibit_Downstream Inhibited by

Caption: Overview of strategies to mitigate Aristolochic Acid toxicity.

References

Technical Support Center: Optimizing Cell-Based Assays for High-Throughput Screening of Novel Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Yokonoside: As of late 2025, detailed public information on the specific biological activities, mechanism of action, and established cell-based assays for this compound is limited. The following guide is based on best practices for the high-throughput screening (HTS) of novel natural product glycosides, a chemical class to which this compound belongs. This information is intended to provide a robust framework for researchers to develop and troubleshoot their own cell-based assays for this compound or other novel glycosides.

Frequently Asked Questions (FAQs)

Q1: We are seeing high variability between replicate wells in our primary screen with this compound. What are the common causes and solutions?

A1: High variability in replicate wells is a common issue in HTS. Several factors could be contributing to this:

  • Cell Plating Inconsistency: Uneven cell distribution across the microplate is a primary cause of variability.

    • Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette with care, ensuring equal volumes are dispensed into each well. Consider using an automated cell dispenser for high-density plates.

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, leading to different cell growth conditions compared to the inner wells.[1]

    • Solution: To mitigate edge effects, fill the outer wells with sterile media or buffer and do not include them in the data analysis.[1] Maintaining optimal humidity in the incubator is also crucial.[1]

  • Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous assay media, leading to precipitation and inconsistent concentrations across wells.

    • Solution: Assess the solubility of this compound in your assay buffer. The use of a solubilizing agent like DMSO is common, but its final concentration should be carefully controlled and kept consistent across all wells to avoid cytotoxicity.[2]

  • Liquid Handling Errors: Inaccurate or inconsistent dispensing of reagents or the test compound can introduce significant variability.

    • Solution: Regularly calibrate and validate your liquid handling equipment. Use appropriate pipette tips and techniques for the volumes being dispensed.

Q2: Our initial screens show significant cytotoxicity with this compound, even at low concentrations. How can we differentiate between specific bioactivity and general toxicity?

A2: Distinguishing specific bioactivity from non-specific cytotoxicity is a critical step in HTS.[3]

  • Counter-Screening: Employ a counter-screen using a cell line that does not express the target of interest or a cell viability assay that is orthogonal to your primary assay readout. For example, if your primary assay measures the inhibition of a specific enzyme, a general cytotoxicity assay (e.g., CellTiter-Glo®) can be run in parallel.

  • Dose-Response Curves: Generate detailed dose-response curves for both the primary assay and a cytotoxicity assay. A specific inhibitor will typically show a potent effect in the primary assay at concentrations where it has minimal impact on cell viability.

  • Time-Course Experiments: Cytotoxicity may be time-dependent. Assess the effects of this compound at different incubation times. It's possible that a shorter incubation is sufficient to observe the desired bioactivity without causing significant cell death.

Q3: We are unsure which cell line to use for screening this compound. What are the key considerations?

A3: The choice of cell model is fundamental to the success of your screening campaign.[4]

  • Relevance to Disease/Target: The cell line should be biologically relevant to the disease or target you are investigating. If the target of this compound is unknown, a panel of cell lines from different tissues or with different genetic backgrounds may be appropriate for initial phenotypic screening.

  • Assay Compatibility: The cells must be amenable to the chosen assay format. For example, for imaging-based assays, adherent cell lines with a suitable morphology are preferred. For reporter gene assays, the cells must be readily transfectable.

  • Growth Characteristics and Robustness: For HTS, cell lines should have consistent growth rates, be easy to culture in large quantities, and be robust enough to handle the automated processing steps.

  • Expression of Drug Transporters: Overexpression of efflux pumps like P-glycoprotein in some cancer cell lines can lead to false-negative results by preventing the compound from reaching its intracellular target.

Troubleshooting Guides

Problem 1: Low Z'-Factor in the Primary Assay

The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent. A low Z'-factor (<0.5) indicates that the assay is not robust enough to reliably distinguish between hits and non-hits.

Potential Cause Troubleshooting Step Expected Outcome
High variability in controls Optimize cell plating density and technique. Ensure consistent reagent addition.Reduced standard deviation in positive and negative controls.
Low signal-to-background ratio Increase the concentration of the positive control. Optimize the assay incubation time. Use a more sensitive detection reagent.A larger window between the signals of the positive and negative controls.
Reagent instability Prepare fresh reagents for each experiment. Assess the stability of reagents under assay conditions.Consistent assay performance over time.
Instrument settings Optimize the settings of the plate reader (e.g., gain, integration time).Increased signal intensity and reduced noise.
Problem 2: High Rate of False Positives

False positives are compounds that appear active in the primary screen but are later found to be inactive or to act through an undesirable mechanism.

| Potential Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Compound interference with assay signal | Test for autofluorescence or auto-luminescence of this compound at the detection wavelength. | Identification of compounds that directly interfere with the readout. | | Non-specific activity | Perform orthogonal assays to confirm the initial hit. Use a different detection technology or a downstream functional assay. | Confirmation of hits that are active through the desired mechanism. | | Promiscuous inhibitors | Screen against a panel of unrelated targets to assess specificity. | Identification of compounds that inhibit multiple targets non-specifically. | | Cytotoxicity | As detailed in FAQ 2, perform a cytotoxicity counter-screen. | Elimination of compounds that are active due to general toxicity. |

Experimental Protocols

Protocol 1: General Cell-Based Viability Assay for HTS

This protocol describes a generic ATP-based luminescence assay to assess cell viability, which can be used as a primary screen for anti-proliferative compounds or as a cytotoxicity counter-screen.

  • Cell Plating:

    • Harvest and count cells, then resuspend them in culture medium to the desired density (e.g., 5,000 cells per well in a 384-well plate).

    • Dispense the cell suspension into the wells of a solid white, clear-bottom 384-well plate.

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create a concentration range for testing.

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the diluted compounds to the cell plates. Include positive (e.g., a known cytotoxic agent) and negative (DMSO vehicle) controls.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay Readout:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add a volume of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) equal to the volume of media in the wells.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Protocol 2: Reporter Gene Assay for Signaling Pathway Modulation

This protocol outlines a luciferase-based reporter gene assay to screen for compounds that modulate a specific signaling pathway.

  • Cell Plating and Transfection:

    • Plate cells in a 384-well plate as described above.

    • Co-transfect the cells with a reporter plasmid containing a luciferase gene driven by a response element for the pathway of interest (e.g., NF-κB, CREB) and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Compound Addition:

    • After 24 hours of incubation post-transfection, add this compound and controls as described in Protocol 1.

  • Pathway Stimulation (if required):

    • If the pathway requires activation, add a known agonist at an appropriate time point after compound addition.

  • Incubation:

    • Incubate for a further 6-24 hours, depending on the kinetics of the signaling pathway.

  • Assay Readout:

    • Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for differences in cell number and transfection efficiency.

Visualizations

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 Primary Screen cluster_2 Hit Confirmation & Validation Assay_Dev Assay Development (e.g., Viability, Reporter) Miniaturization Miniaturization to 384/1536-well format Assay_Dev->Miniaturization Primary_Screen HTS of this compound (Single Concentration) Miniaturization->Primary_Screen Data_Analysis Primary Data Analysis (Z'-factor, % inhibition) Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Re-test) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Counter_Screens Counter-Screens (Cytotoxicity, Specificity) Dose_Response->Counter_Screens

Caption: High-Throughput Screening Workflow for a Novel Compound.

Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression TF->Gene_Expression translocation Nucleus Nucleus Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical Signaling Pathway Modulated by this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Yokonoside and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of Yokonoside (also known as Jionoside D), a natural iridoid glycoside, with other well-established natural antioxidant compounds: Quercetin, Ascorbic Acid (Vitamin C), and Gallic Acid. This document summarizes available quantitative data, details common experimental protocols for antioxidant assessment, and visualizes the key signaling pathways involved in their mechanisms of action.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. Lower IC50 values indicate higher antioxidant activity. The following table summarizes the reported IC50 values for Quercetin, Ascorbic Acid, and Gallic Acid from various in vitro antioxidant assays.

CompoundDPPH Assay (IC50)ABTS Assay (IC50)FRAP Assay (Value)
This compound (Jionoside D) Data not available in the reviewed literature. Phenylpropanoid glycosides from Clerodendron trichotomum, the plant source of this compound, have shown moderate antioxidant activity with IC50 values in the range of 53.6 µM to 68.9 µM in some studies[1]. This compound has been shown to possess DPPH radical scavenging activity[2].Data not available in the reviewed literature.Data not available in the reviewed literature.
Quercetin ~1.89 - 3.7 µg/mL~1.89 µg/mL[3]High reducing potential
Ascorbic Acid (Vitamin C) ~3.1 - 13.75 µg/mL[4]~127.7 µg/mL[5]Standard antioxidant in FRAP assays
Gallic Acid ~1.03 µg/mL~1.03 µg/mL[3]High reducing potential

Note: IC50 values can vary depending on the specific experimental conditions.

Mechanisms of Antioxidant Action

This compound (Jionoside D): this compound, an iridoid glycoside isolated from Clerodendron trichotomum, exhibits its antioxidant effects through several mechanisms[2]:

  • Direct Radical Scavenging: It directly scavenges intracellular reactive oxygen species (ROS) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals.

  • Inhibition of Lipid Peroxidation: It helps prevent the oxidative degradation of lipids in cell membranes.

  • Upregulation of Antioxidant Enzymes: this compound increases the activity of crucial endogenous antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT).

dot

Yokonoside_Antioxidant_Mechanism cluster_indirect Indirect Mechanism ROS Reactive Oxygen Species (ROS) DPPH DPPH Radical SOD Superoxide Dismutase (SOD) CAT Catalase (CAT) Enzymes Increased Activity of Antioxidant Enzymes Enzymes->SOD Enzymes->CAT This compound This compound (Jionoside D) This compound->ROS Scavenges This compound->DPPH Scavenges This compound->Enzymes Upregulates

Caption: Antioxidant mechanisms of this compound.

Quercetin: Quercetin, a flavonoid, is a potent antioxidant that acts through various pathways[6]:

  • Direct Radical Scavenging: It donates hydrogen atoms to neutralize a wide range of free radicals.

  • Chelation of Metal Ions: Quercetin can bind to metal ions like iron and copper, preventing them from catalyzing the formation of ROS.

  • Modulation of Signaling Pathways: It influences key signaling pathways like the Nrf2-ARE pathway, which upregulates the expression of numerous antioxidant and detoxifying enzymes.

dot

Quercetin_Signaling_Pathway Quercetin Quercetin ROS Reactive Oxygen Species (ROS) Quercetin->ROS Scavenges Keap1 Keap1 Quercetin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription

Caption: Quercetin's activation of the Nrf2 pathway.

Ascorbic Acid (Vitamin C): Ascorbic acid is a water-soluble vitamin and a powerful antioxidant that primarily acts by[7]:

  • Directly scavenging a wide variety of ROS and reactive nitrogen species (RNS).

  • Regenerating other antioxidants, such as vitamin E, from their radical forms.

Gallic Acid: Gallic acid, a phenolic acid, demonstrates strong antioxidant activity mainly through:

  • Donating hydrogen atoms to neutralize free radicals.

  • Chelating metal ions.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture: Add a specific volume of the sample or standard solution to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of % inhibition against the concentration of the sample.

dot

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare Sample and Standard Solutions start->prep_sample mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox) in the same solvent used for dilution.

  • Reaction Mixture: Add a small volume of the sample or standard solution to a larger volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.

  • Sample Preparation: Prepare the test compound and a standard (e.g., FeSO₄·7H₂O) in an appropriate solvent.

  • Reaction Mixture: Add a small volume of the sample or standard solution to a larger volume of the pre-warmed FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: A standard curve is constructed using the ferrous sulfate standard. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents (e.g., in µM).

Conclusion

This compound (Jionoside D) demonstrates promising antioxidant properties through direct radical scavenging and by enhancing the endogenous antioxidant defense system. While direct quantitative comparisons with established antioxidants like Quercetin, Ascorbic Acid, and Gallic Acid are currently limited by the lack of specific IC50 data for this compound in standardized assays, the available qualitative evidence suggests it is a noteworthy natural compound with potential applications in mitigating oxidative stress. Further research to quantify the antioxidant activity of this compound using standardized assays such as DPPH, ABTS, and FRAP is warranted to fully elucidate its potential and enable a more direct comparison with other natural antioxidants. This will be crucial for its consideration in the development of novel therapeutic agents.

References

A Comparative Study of Cardiac Effects: Digoxin vs. Yokonoside

Author: BenchChem Technical Support Team. Date: November 2025

A note to our readers: The following guide was intended to be a comparative study of the cardiac effects of Digoxin and a compound known as Yokonoside. However, a comprehensive search of the current scientific literature and databases has yielded no identifiable information regarding "this compound." This suggests that this compound may be a novel, yet-to-be-documented compound, a substance known by an alternative name not publicly available, or a term that is not currently in scientific use.

Therefore, this guide will proceed with a detailed examination of the cardiac effects of Digoxin, a well-established cardiac glycoside, to provide a thorough reference for researchers, scientists, and drug development professionals. We will explore its mechanism of action, quantitative effects on cardiac parameters, and the experimental protocols used to study these effects. This information can serve as a benchmark for the evaluation of any novel cardiac-active compounds.

Digoxin: A Comprehensive Overview

Digoxin is a purified cardiac glycoside extracted from the foxglove plant (Digitalis lanata). It has been used for centuries to treat heart conditions and remains a relevant, albeit second-line, therapeutic option for heart failure and atrial fibrillation.[1][2][3]

Mechanism of Action

The primary mechanism of action of Digoxin is the inhibition of the sodium-potassium ATPase (Na+/K+ ATPase) pump in the myocardial cell membrane.[1][2][3][4][5][6] This inhibition leads to a cascade of events that ultimately increases the force of cardiac contraction (positive inotropy) and slows the heart rate (negative chronotropy).

The signaling pathway is as follows:

  • Inhibition of Na+/K+ ATPase: Digoxin binds to the Na+/K+ ATPase pump, preventing the extrusion of sodium ions (Na+) from the cell in exchange for potassium ions (K+).

  • Increased Intracellular Sodium: This leads to an accumulation of Na+ inside the cardiac myocyte.

  • Altered Sodium-Calcium Exchange: The increased intracellular Na+ concentration alters the function of the sodium-calcium (Na+/Ca2+) exchanger. This exchanger normally pumps Ca2+ out of the cell. However, with the reduced sodium gradient, its activity is diminished, and it may even reverse, bringing more Ca2+ into the cell.[4]

  • Increased Intracellular Calcium: The net result is an increase in the concentration of intracellular calcium ([Ca2+]i).

  • Enhanced Contractility: Higher [Ca2+]i leads to greater calcium binding to troponin C, which initiates the interaction of actin and myosin filaments, resulting in a more forceful contraction of the heart muscle.[5]

  • Vagal Nerve Stimulation: Digoxin also has a parasympathomimetic effect, stimulating the vagus nerve.[1][4] This leads to a slowing of the heart rate by decreasing the firing rate of the sinoatrial (SA) node and slowing conduction through the atrioventricular (AV) node.[1][4]

Digoxin_Mechanism cluster_cell Intracellular Space NaK_ATPase Na+/K+ ATPase Na_ion Na+ NaK_ATPase->Na_ion Reduces Na+ efflux NCX Na+/Ca2+ Exchanger Ca_ion Ca2+ NCX->Ca_ion Reduces Ca2+ efflux Extracellular_Na Na+ Na_ion->NCX Alters gradient SR Sarcoplasmic Reticulum Ca_ion->SR Increased Ca2+ storage & release Contraction Increased Myocardial Contraction SR->Contraction Digoxin Digoxin Digoxin->NaK_ATPase Inhibits Extracellular_Ca Ca2+

Figure 1: Signaling pathway of Digoxin's inotropic effect.

Quantitative Cardiac Effects of Digoxin

The following table summarizes the key quantitative effects of Digoxin on cardiac parameters. These values are generally observed in patients with heart failure.

ParameterEffectTypical ChangeReference
Hemodynamic Effects
Left Ventricular Ejection Fraction (LVEF)Increase↑ 5-10%[1]
Cardiac OutputIncrease↑ 15-25%[4]
Pulmonary Capillary Wedge PressureDecrease↓ 10-20%[4]
Systemic Vascular ResistanceDecrease (in heart failure)↓ 10-15%[4]
Electrophysiological Effects
Heart RateDecrease↓ 10-20 bpm[1]
AV Nodal Conduction VelocityDecrease-[4]
PR IntervalIncrease↑ 20-40 ms-
QT IntervalDecrease↓ 10-20 ms-

Experimental Protocols for Evaluating Cardiac Effects

The cardiac effects of compounds like Digoxin are evaluated using a combination of in vitro, ex vivo, and in vivo experimental models.

In Vitro Studies: Isolated Cardiac Myocytes
  • Objective: To assess the direct cellular effects of the compound on cardiomyocyte contractility and calcium handling.

  • Methodology:

    • Cell Isolation: Cardiomyocytes are isolated from animal hearts (e.g., rat, rabbit) by enzymatic digestion.

    • Measurement of Contractility: Isolated myocytes are electrically stimulated to contract. Cell shortening and relengthening are measured using video-edge detection or similar techniques.

    • Calcium Imaging: Cells are loaded with a fluorescent calcium indicator (e.g., Fura-2). The intensity of the fluorescence is measured to determine changes in intracellular calcium concentration during contraction and relaxation.

    • Data Analysis: Parameters such as the amplitude of cell shortening, velocity of shortening and relengthening, and the amplitude and decay rate of the calcium transient are quantified.

InVitro_Workflow Isolation Isolation of Cardiac Myocytes Loading Loading with Fluorescent Ca2+ Indicator Isolation->Loading Stimulation Electrical Field Stimulation Loading->Stimulation Measurement Simultaneous Measurement of: - Cell Shortening (Video) - [Ca2+]i Transients (Fluorometry) Stimulation->Measurement Analysis Data Analysis: - Contractility Parameters - Ca2+ Transient Kinetics Measurement->Analysis

Figure 2: Experimental workflow for in vitro studies.

Ex Vivo Studies: Langendorff-Perfused Heart
  • Objective: To study the effects of the compound on the whole heart in a controlled environment, independent of systemic neural and hormonal influences.

  • Methodology:

    • Heart Isolation: The heart is excised from an animal (e.g., guinea pig, rabbit) and mounted on a Langendorff apparatus.

    • Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution.

    • Measurement of Cardiac Function:

      • A pressure-sensitive balloon is inserted into the left ventricle to measure left ventricular pressure (LVP), from which parameters like dP/dtmax (a measure of contractility) and heart rate can be derived.

      • Coronary flow can also be measured.

    • Drug Administration: The compound is added to the perfusate at known concentrations.

    • Data Analysis: Dose-response curves are generated for the effects on LVP, dP/dtmax, heart rate, and coronary flow.

In Vivo Studies: Animal Models of Heart Failure
  • Objective: To evaluate the therapeutic efficacy and potential toxicity of the compound in a living organism with a simulated disease state.

  • Methodology:

    • Induction of Heart Failure: Heart failure can be induced in animals (e.g., dogs, pigs) through various methods such as rapid ventricular pacing or coronary artery ligation.

    • Hemodynamic Monitoring: Animals are instrumented with catheters to measure cardiovascular parameters such as cardiac output, blood pressure, and intracardiac pressures.

    • Echocardiography: Transthoracic or transesophageal echocardiography is used to non-invasively assess cardiac dimensions and function (e.g., LVEF).

    • Drug Administration: The compound is administered intravenously or orally over a defined period.

    • Data Analysis: Changes in hemodynamic and echocardiographic parameters are compared between the treatment and control groups.

Conclusion

Digoxin exerts its cardiac effects through a well-defined mechanism involving the inhibition of the Na+/K+ ATPase pump, leading to increased intracellular calcium and enhanced contractility. It also has important electrophysiological effects mediated by vagal stimulation. The study of such compounds requires a multi-tiered experimental approach, from the cellular level to whole-animal models, to fully characterize their pharmacological profile. While a direct comparison with this compound is not possible at this time due to a lack of data, the information presented here for Digoxin provides a robust framework for the evaluation of any new chemical entity with potential cardiac activity. Future research on novel cardiac glycosides will undoubtedly build upon the extensive knowledge gained from decades of studying Digoxin.

References

A Comparative Analysis of the Anticancer Efficacy of Wogonoside and Select Ginsenosides in Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel anticancer agents, natural compounds have emerged as a promising frontier. This guide provides a comparative overview of the anticancer effects of Wogonoside and a selection of ginsenosides—Compound K, Rh2, Rg5, and Notoginsenoside R1—across different cancer cell lines. The data presented herein is collated from multiple preclinical studies to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.[1] The following tables summarize the IC50 values of Wogonoside and various ginsenosides, demonstrating their cytotoxic effects on a range of cancer cell lines.

Table 1: IC50 Values of Wogonoside in Human Colon Cancer Cells

Cell LineCompoundIC50 (µM)Duration of TreatmentAssay
LOVOWogonoside31.25 - 62.50 (effective concentrations)Not SpecifiedMTT Assay

Source: Data extrapolated from studies on the effects of Wogonoside on human colon cancer cells.[2]

Table 2: IC50 Values of Various Ginsenosides in Different Cancer Cell Lines

Cancer TypeCell LineCompoundIC50 (µM)Reference
Colorectal CancerHCT116, SW480Ginsenoside Rh2More potent than Ginsenoside Rg3 (specific values not provided)[3]
NeuroblastomaSK-N-BE(2)Ginsenoside Rk1Dose-dependent inhibition[4]
Pancreatic CancerNot Specified25-OCH3-PPD (a novel ginsenoside)Lower IC50 than 25-OH-PPD[5]
Non-Small Cell Lung CancerA549Notoginsenoside R1Dose-dependent inhibition (effective at 0.4, 0.8, 1.6 mg/ml)[6][7]
NeuroblastomaSK-N-BE(2), SH-SY5YCompound KEffective at 5 µM[8]

Mechanisms of Anticancer Action: A Pathway-Centric View

These natural compounds exert their anticancer effects by modulating a multitude of cellular signaling pathways that govern cell proliferation, survival, and metastasis.

Wogonoside: In human colon cancer cells, Wogonoside has been shown to inhibit cell growth and induce apoptosis through the suppression of the PI3K/Akt/mTOR/p70S6K signaling pathway.[2][9] This pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer.[10]

Ginsenosides:

  • Ginsenoside Rh2: Induces both caspase-dependent apoptosis and caspase-independent paraptosis-like cell death in colorectal cancer cells through the activation of the p53 tumor suppressor pathway.[3]

  • Compound K: Exhibits broad anticancer activity by inducing apoptosis and autophagy, and inhibiting proliferation and invasion.[11][12] Its mechanisms involve the modulation of several pathways, including PI3K/Akt/mTOR and JNK/MAPK.[11][12][13] In neuroblastoma cells, Compound K induces ROS-mediated apoptosis and inhibits autophagic flux.[8]

  • Ginsenoside Rg5: Inhibits cancer cell migration by suppressing the NF-κB and erythropoietin-producing hepatocellular receptor A2 (EphA2) signaling pathways, both of which are critical in inflammation-induced cancer progression.[14]

  • Notoginsenoside R1: In non-small cell lung cancer A549 cells, this compound inhibits proliferation, migration, and invasion, likely by inducing reactive oxygen species (ROS) accumulation and ferroptosis.[6][7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes, the following diagrams were generated using Graphviz.

G cluster_0 Wogonoside-Modulated PI3K/Akt/mTOR Pathway Wogonoside Wogonoside PI3K PI3K Wogonoside->PI3K inhibits Apoptosis Apoptosis Wogonoside->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth promotes

Caption: Wogonoside signaling pathway in colon cancer.

G cluster_1 General Experimental Workflow for Anticancer Drug Screening Start Cancer Cell Culture Treatment Treatment with Test Compound Start->Treatment MTT MTT Assay (Viability/IC50) Treatment->MTT Flow Flow Cytometry (Apoptosis) Treatment->Flow Western Western Blot (Protein Expression) Treatment->Western Migration Migration/Invasion Assay Treatment->Migration Data Data Analysis and Interpretation MTT->Data Flow->Data Western->Data Migration->Data

Caption: A typical workflow for in vitro anticancer screening.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the studies of these natural compounds.

1. MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 2 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[15]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with no treatment is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.

2. Flow Cytometry for Apoptosis Analysis

This technique is used to quantify the percentage of apoptotic cells.

  • Cell Preparation: Cells are treated with the test compound for the desired time. Both adherent and floating cells are collected.

  • Staining: Cells are washed with PBS and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3. Western Blotting for Protein Expression

This method is used to detect specific proteins in a sample and assess changes in their expression levels.

  • Protein Extraction: After treatment with the test compound, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensity is quantified to determine the relative protein expression levels.

4. Wound Healing Assay for Cell Migration

This assay is used to study cell migration in vitro.

  • Cell Monolayer: Cells are grown to a confluent monolayer in a culture plate.

  • Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the monolayer.

  • Treatment and Imaging: The cells are washed to remove debris and then incubated with a medium containing the test compound. Images of the wound are captured at different time points (e.g., 0, 24, 48 hours).

  • Analysis: The rate of wound closure is measured to assess the effect of the compound on cell migration.[7]

5. Transwell Invasion Assay

This assay is used to evaluate the invasive potential of cancer cells.

  • Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel, which serves as an artificial basement membrane.[7]

  • Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium containing the test compound. The lower chamber is filled with a medium containing a chemoattractant (e.g., FBS).[7]

  • Incubation: The plate is incubated to allow the cells to invade through the Matrigel and migrate to the lower surface of the membrane.

  • Staining and Counting: Non-invading cells on the upper surface are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[7]

This guide provides a foundational comparison of the anticancer properties of Wogonoside and select ginsenosides. Further in-depth studies and clinical trials are necessary to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Yokonoside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Yokonoside in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. The selection of an appropriate analytical method is a critical decision that impacts data quality and study outcomes. This guide provides an objective comparison of two commonly employed analytical techniques for the quantification of saponins like this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Executive Summary

The choice between HPLC-UV and LC-MS/MS for this compound quantification depends on the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix complexity, and throughput.

  • HPLC-UV is a cost-effective and widely accessible technique suitable for the analysis of samples with relatively high concentrations of this compound and less complex matrices. It is a robust method for routine quality control of herbal preparations and formulations.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies where low concentrations of this compound need to be accurately measured in complex biological matrices like plasma, urine, or tissue homogenates.[1][2][3][4] Its high specificity minimizes the risk of interference from endogenous components.[2]

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods based on validated assays for structurally related saponins. These parameters provide a benchmark for what can be expected when developing and validating an analytical method for this compound.

Parameter HPLC-UV LC-MS/MS
Linearity Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL[5]
Lower Limit of Quantification (LLOQ) ~50 - 100 ng/mL~0.1 - 1 ng/mL[5][6]
Accuracy (% Bias) Within ±15%Within ±15%[5]
Precision (%RSD) < 15%< 15%[5]
Selectivity Moderate; susceptible to interference from co-eluting compounds.High; excellent discrimination from matrix components.
Matrix Effect Generally low to moderate.Can be significant; requires careful evaluation and compensation.[3]
Sample Volume Typically higher (50-100 µL).Typically lower (10-50 µL).
Throughput Lower due to longer run times.Higher due to shorter run times and potential for multiplexing.
Cost (Instrument & Maintenance) Lower.Higher.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS, derived from validated methods for similar saponin compounds.

Method 1: HPLC-UV for this compound Quantification

This protocol is based on a typical reversed-phase HPLC-UV method for the quantification of saponins in herbal extracts or formulations.

1. Sample Preparation:

  • Extraction: Accurately weigh the sample (e.g., powdered plant material, formulation) and extract with a suitable solvent such as methanol or 70% ethanol using ultrasonication or reflux extraction.

  • Purification (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering substances.

  • Final Preparation: Filter the extract through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase: A gradient elution is typically used with a mixture of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: this compound lacks a strong chromophore, so detection is often performed at a low UV wavelength, typically around 203-210 nm.

  • Injection Volume: 10-20 µL.

3. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[8]

Method 2: LC-MS/MS for this compound Quantification in Biological Matrices

This protocol outlines a sensitive and selective LC-MS/MS method suitable for pharmacokinetic studies of this compound in plasma.

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (IS).

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column with a smaller particle size for better resolution and faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI in either positive or negative mode, depending on which provides a better signal for this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (e.g., [M+H]+ or [M+Na]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

3. Method Validation:

  • A full bioanalytical method validation should be performed as per regulatory guidelines (e.g., FDA, EMA), including selectivity, LLOQ, calibration curve, accuracy, precision, recovery, matrix effect, and stability.[9][10]

Cross-Validation of Analytical Methods

When transferring from an HPLC-UV method to a more sensitive LC-MS/MS method, or when comparing data from different laboratories, a cross-validation study is essential to ensure the consistency and reliability of the results.[10][11]

A typical cross-validation workflow involves:

  • Analyzing the same set of quality control (QC) samples at low, medium, and high concentrations using both analytical methods.[9]

  • Statistically comparing the results obtained from both methods. The acceptance criteria are typically that the mean concentration difference between the two methods should be within ±20% for at least two-thirds of the samples.

Visualizing the Workflow

To better understand the logical flow of selecting and validating an analytical method for this compound, the following diagrams illustrate the general experimental workflows.

General Workflow for this compound Analysis cluster_0 Method Selection & Development cluster_1 Method Validation cluster_2 Sample Analysis & Reporting Define_Needs Define Analytical Needs (Sensitivity, Matrix, Throughput) Choose_Method Choose Method (HPLC-UV or LC-MS/MS) Define_Needs->Choose_Method Develop_Protocol Develop Detailed Protocol (Sample Prep, Chromatography, Detection) Choose_Method->Develop_Protocol Validate Perform Full Method Validation (Accuracy, Precision, Linearity, etc.) Develop_Protocol->Validate Cross_Validate Cross-Validate (if applicable) Compare with another method/lab Validate->Cross_Validate Analyze_Samples Analyze Study Samples Validate->Analyze_Samples Cross_Validate->Analyze_Samples Report_Results Report Data with QC Checks Analyze_Samples->Report_Results Cross-Validation Workflow Start Start Cross-Validation Prep_QC Prepare QC Samples (Low, Medium, High) Start->Prep_QC Analyze_Method1 Analyze QCs with Method 1 (e.g., HPLC-UV) Prep_QC->Analyze_Method1 Analyze_Method2 Analyze QCs with Method 2 (e.g., LC-MS/MS) Prep_QC->Analyze_Method2 Compare Statistically Compare Results Analyze_Method1->Compare Analyze_Method2->Compare Pass Methods are Correlated (Difference < 20%) Compare->Pass Pass Fail Methods are Not Correlated Investigate Discrepancies Compare->Fail Fail End End Pass->End Fail->End

References

In Vivo Validation of Wogonoside's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Wogonoside, a flavonoid glycoside extracted from the root of Scutellaria baicalensis Georgi, has garnered significant attention for its diverse pharmacological activities. Numerous preclinical in vivo and in vitro studies have highlighted its therapeutic potential in a range of diseases, particularly in oncology and inflammatory conditions.[1][2][3] This guide provides a comparative overview of Wogonoside's performance against relevant alternatives, supported by experimental data, detailed methodologies, and an exploration of its underlying molecular mechanisms. It is important to note that Wogonoside is the glycosylated form of Wogonin and often exhibits greater stability and bioavailability in vivo.[4][5][6]

Comparative Performance of Wogonoside

The therapeutic efficacy of Wogonoside has been evaluated in various preclinical models. Below is a summary of its performance in key therapeutic areas, with comparisons to standard treatments or control groups.

Table 1: In Vivo Anticancer Efficacy of Wogonoside
Cancer Type Animal Model Wogonoside Dosage & Administration Comparison Group(s) Key Outcomes Reference
Prostate CancerNude mouse xenograft (PC3 cells)Not specifiedControlInhibited tumor growth[7]
T-cell acute lymphoblastic leukemia (T-ALL)Jurkat xenograftsNot specifiedControlSuppressed tumor growth[8]
Colon CancerNot specified31.25 or 62.50 µMControlInhibited cell growth, induced apoptosis and autophagy[9]
Gastric CancerNot specified50 µMControlDecreased cell viability, promoted apoptosis[4]
Table 2: In Vivo Anti-inflammatory and Anti-angiogenic Efficacy of Wogonoside
Condition Animal Model Wogonoside Dosage & Administration Comparison Group(s) Key Outcomes Reference
Lipopolysaccharide (LPS)-induced angiogenesisChicken chorioallantoic membrane (CAM)Not specifiedLPS-onlyInhibited LPS-stimulated vessel growth[10]
Skin InflammationMouse model of TPA-induced ear edema250-1000 µ g/ear/3 days (topical)TPA-onlyLowered mRNA levels of COX-2 and TNF-α; decreased prostaglandin E2 concentration[11]
AtherosclerosisApoE-/- miceNot specifiedControlInhibited aortic inflammatory response and lipid deposition; reduced TC, TG, LDL-C, ox-LDL, and FFA; inhibited TNF-α, IL-1β, and IL-6[12]

Key Signaling Pathways Modulated by Wogonoside

Wogonoside exerts its therapeutic effects by modulating a variety of cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

PI3K/AKT/mTOR Signaling Pathway in Cancer

In human colon cancer cells, Wogonoside has been shown to inhibit cell growth and induce autophagy-related apoptosis by suppressing the PI3K/AKT/mTOR/p70S6K signaling pathway.[9] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its inhibition is a key strategy in cancer therapy.

PI3K_AKT_mTOR_Pathway Wogonoside Wogonoside PI3K PI3K Wogonoside->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K Apoptosis Apoptosis mTOR->Apoptosis Proliferation Cell Proliferation & Survival p70S6K->Proliferation Wnt_Beta_Catenin_Pathway Wogonoside Wogonoside Wnt Wnt Signaling Wogonoside->Wnt inhibits EMT EMT Wogonoside->EMT reverses GSK3B p-GSK-3β (Ser9) Wnt->GSK3B BetaCatenin β-catenin Wnt->BetaCatenin stabilizes GSK3B->BetaCatenin degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription GeneTranscription->EMT TLR4_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Wogonoside Wogonoside Wogonoside->TLR4 inhibits MAPKs MAPKs (JNK, ERK, p38) TLR4->MAPKs activates Angiogenesis Angiogenesis MAPKs->Angiogenesis Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture Cancer Cell Culture (e.g., PC3) Implantation Subcutaneous Implantation into Nude Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Grouping Randomization into Treatment & Control Groups TumorGrowth->Grouping WogonosideAdmin Wogonoside Administration (e.g., i.p.) Grouping->WogonosideAdmin VehicleAdmin Vehicle Control Administration Grouping->VehicleAdmin TumorMeasurement Tumor Volume Measurement WogonosideAdmin->TumorMeasurement VehicleAdmin->TumorMeasurement Endpoint Endpoint: Tumor Excision & Weight TumorMeasurement->Endpoint Histo Histological Analysis Endpoint->Histo

References

A Comparative Guide to the Mechanism of Action of Cardiac Glycosides: Benchmarking Against the Enigmatic Yokonoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac glycosides, a class of naturally derived compounds, have been a cornerstone in the management of cardiac conditions for centuries. Their primary mechanism revolves around the inhibition of the Na+/K+-ATPase, a critical ion pump in cardiomyocytes. This guide provides a detailed comparison of the mechanisms of action of well-characterized cardiac glycosides, including digoxin, ouabain, and digitoxin, supported by quantitative experimental data. In contrast, Yokonoside, a compound with a distinct chemical structure, remains an enigma with no reported biological activity. This guide highlights the significant knowledge gap surrounding this compound and proposes a comprehensive experimental workflow to elucidate its potential pharmacological effects, thereby presenting a unique research opportunity.

The Established Paradigm: Mechanism of Action of Classical Cardiac Glycosides

The canonical mechanism of action of cardiac glycosides like digoxin, digitoxin, and ouabain is the specific inhibition of the α-subunit of the Na+/K+-ATPase pump in the plasma membrane of cardiac muscle cells.[1] This inhibition sets off a cascade of events leading to increased cardiac contractility (positive inotropic effect).[2]

The key steps are:

  • Inhibition of Na+/K+-ATPase: Cardiac glycosides bind to the extracellular domain of the Na+/K+-ATPase, stabilizing it in a phosphorylated conformation that prevents the release of inorganic phosphate and subsequent ion transport.[3]

  • Increased Intracellular Sodium: The inhibition of the pump leads to an accumulation of intracellular sodium ions ([Na+]i).[1]

  • Altered Sodium-Calcium Exchanger (NCX) Activity: The increased [Na+]i reduces the electrochemical gradient that drives the forward mode of the NCX, which normally expels calcium ions ([Ca2+]o) from the cell.[4]

  • Increased Intracellular Calcium: This leads to an increase in the intracellular calcium concentration ([Ca2+]i) as less calcium is extruded.[4]

  • Enhanced Cardiac Contractility: The elevated [Ca2+]i results in greater calcium uptake into the sarcoplasmic reticulum (SR) during diastole. Upon subsequent action potentials, a larger amount of calcium is released from the SR, leading to a more forceful contraction of the cardiac muscle fibers.[1]

Beyond this primary mechanism, cardiac glycosides are also known to influence other signaling pathways, including the activation of Src kinase and the mitogen-activated protein kinase (MAPK) cascade, which may contribute to their therapeutic and toxic effects.[5]

Quantitative Comparison of Common Cardiac Glycosides

The following table summarizes key quantitative parameters for well-studied cardiac glycosides, providing a basis for their comparative pharmacology.

Cardiac GlycosideTargetIC50 Value (Na+/K+-ATPase Inhibition)Effect on Intracellular Ca2+Key Therapeutic Use
Digoxin Na+/K+-ATPase~164 nM (MDA-MB-231 cells)[6], Varies by isoform and K+ concentration[7]Increases intracellular Ca2+[4]Heart failure, Atrial fibrillation[2]
Digitoxin Na+/K+-ATPaseVaries by isoform and K+ concentration[7]Increases intracellular Ca2+[8]Heart failure
Ouabain Na+/K+-ATPase17 nM (A549 cells), 89 nM (MDA-MB-231 cells)[6], Apparent Kd values of 17.0 nM and 80 nM in rat brain[9]Increases intracellular Ca2+[10]Primarily used in research
This compound Unknown Not Reported Not Reported Not Reported

Experimental Protocols for Characterizing Cardiac Glycoside Activity

The following are detailed methodologies for key experiments used to investigate the mechanism of action of cardiac glycosides.

Na+/K+-ATPase Activity Assay

This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the rate of ATP hydrolysis.

  • Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the Na+/K+-ATPase. The specific activity is determined by comparing the Pi released in the presence and absence of a specific inhibitor like ouabain.[11][12]

  • Protocol Outline:

    • Membrane Preparation: Isolate membrane fractions rich in Na+/K+-ATPase from a relevant tissue source (e.g., cardiac tissue, kidney medulla).

    • Reaction Mixture: Prepare a reaction buffer containing imidazole-HCl, NaCl, KCl, and MgCl2.[13]

    • Assay Conditions: Set up two sets of reactions: one with the complete reaction mixture and another with the addition of a saturating concentration of ouabain (to inhibit Na+/K+-ATPase activity specifically).

    • Initiation and Incubation: Add the membrane preparation to the reaction mixtures and initiate the reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 10-30 minutes).[14]

    • Termination and Phosphate Detection: Stop the reaction by adding a solution to precipitate proteins (e.g., trichloroacetic acid). Measure the liberated inorganic phosphate using a colorimetric method, such as the malachite green assay, by measuring absorbance at a specific wavelength (e.g., 650-660 nm).[14]

    • Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

Intracellular Calcium Imaging

This technique allows for the real-time visualization and quantification of changes in intracellular calcium concentration in response to a compound.

  • Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to Ca2+.[15][16]

  • Protocol Outline:

    • Cell Culture: Plate cardiomyocytes (primary cells or iPSC-derived) on glass-bottom dishes suitable for microscopy.

    • Dye Loading: Incubate the cells with Fluo-4 AM in a physiological buffer. The "AM" ester group facilitates cell permeability. Inside the cell, esterases cleave the AM group, trapping the fluorescent indicator.[5][17]

    • Baseline Imaging: Acquire baseline fluorescence images of the cells before adding the test compound using a confocal or fluorescence microscope.

    • Compound Addition: Add the cardiac glycoside of interest to the cells.

    • Time-Lapse Imaging: Record time-lapse images to monitor the change in fluorescence intensity over time.[16]

    • Data Analysis: Quantify the change in fluorescence intensity in individual cells or regions of interest. The change in fluorescence is proportional to the change in intracellular calcium concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cultured cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product.[18][19] The amount of formazan produced is proportional to the number of living cells.

  • Protocol Outline:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]

    • Compound Treatment: Treat the cells with a range of concentrations of the cardiac glycoside and incubate for a specific period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[19]

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[19]

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the signaling pathways of classical cardiac glycosides and a proposed experimental workflow for characterizing an unknown compound like this compound.

CardiacGlycosideSignaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaK_ATPase Na+/K+-ATPase Na_ion ↑ [Na+]i NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger Ca_ion ↑ [Ca2+]i NCX->Ca_ion Leads to CardiacGlycoside Cardiac Glycoside (e.g., Digoxin) CardiacGlycoside->NaK_ATPase Inhibits Na_ion->NCX Reduces Ca2+ efflux via SR Sarcoplasmic Reticulum Ca_ion->SR ↑ Ca2+ uptake Contraction ↑ Cardiac Contractility SR->Contraction ↑ Ca2+ release

Caption: Signaling pathway of classical cardiac glycosides.

ExperimentalWorkflow Start Unknown Compound (this compound) Assay1 Na+/K+-ATPase Inhibition Assay Start->Assay1 Assay3 Cell Viability (MTT) Assay Start->Assay3 Decision1 Inhibition? Assay1->Decision1 Assay2 Intracellular Calcium Imaging Decision2 ↑ [Ca2+]i? Assay2->Decision2 Decision3 Cytotoxic? Assay3->Decision3 Decision1->Assay2 Yes Conclusion2 Alternative Mechanism or Inactive Decision1->Conclusion2 No Conclusion1 Potential Cardiac Glycoside-like Activity Decision2->Conclusion1 Yes Decision2->Conclusion2 No Conclusion3 Determine Therapeutic and Toxic Dose Decision3->Conclusion3 Yes

Caption: Experimental workflow to characterize this compound.

The this compound Enigma: A Call for Investigation

A thorough search of the scientific literature reveals a complete absence of biological or pharmacological data for this compound. Its chemical structure, 2'-carboxy-4',5-dihydroxy-2-beta-D-glucopyranosyloxybenzanilide, is notably different from the classic steroidal backbone of traditional cardiac glycosides.[21] This structural divergence suggests that this compound may not interact with the Na+/K+-ATPase in the same manner, if at all.

Hypothetical Considerations:

  • Lack of a Steroid Core: The steroid nucleus is crucial for the high-affinity binding of classical cardiac glycosides to the Na+/K+-ATPase. The absence of this core in this compound makes it less likely to be a potent inhibitor of this enzyme.

  • Alternative Targets: If this compound possesses any biological activity, it is likely to be through a different mechanism and target. Its phenolic and glycosidic moieties might interact with other enzymes or receptors.

Proposed Research Plan to Characterize this compound:

  • In Silico Screening: Perform computational docking studies to predict potential binding interactions of this compound with the Na+/K+-ATPase and other cardiac targets.

  • In Vitro Assays:

    • Conduct the Na+/K+-ATPase inhibition assay as described above to definitively determine if this compound affects its activity.

    • Perform a broad panel of receptor binding and enzyme inhibition assays to identify potential alternative targets.

    • Utilize the intracellular calcium imaging assay in cardiomyocytes to observe any effects on calcium homeostasis.

    • Conduct cell viability assays on cardiomyocytes and other cell lines to assess for any cytotoxic or cytoprotective effects.

  • Ex Vivo Studies: If in vitro activity is observed, progress to ex vivo studies using isolated heart preparations (e.g., Langendorff-perfused heart) to assess its effects on cardiac contractility, heart rate, and electrophysiology.

  • In Vivo Studies: Should ex vivo studies yield promising results, in vivo studies in animal models would be warranted to investigate its pharmacokinetic and pharmacodynamic properties.

Conclusion

While the mechanism of action of classical cardiac glycosides is well-established and provides a clear framework for understanding their cardiotonic effects, the biological activity of this compound remains completely unknown. Its unique chemical structure presents an intriguing scientific question and a potential opportunity for the discovery of novel pharmacological agents. The experimental workflow outlined in this guide provides a clear path forward for researchers to unravel the mystery of this compound and determine its place, if any, in the landscape of cardiovascular therapeutics.

References

Independent Verification of Yokonoside's Antioxidant Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the antioxidant efficacy of the specific compound "Yokonoside" is not available in the public domain. Therefore, this guide utilizes data from extracts of Lonicerae Japonicae Flos (Japanese Honeysuckle), a plant in which this compound or structurally similar compounds may be found. This serves as a proxy to provide a comparative framework against other well-established antioxidants.

This guide provides a comparative analysis of the antioxidant efficacy of Lonicerae Japonicae Flos extract (as a proxy for this compound) against three well-researched antioxidant compounds: Vitamin C, Resveratrol, and Quercetin. The information is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for common antioxidant assays, and visualizations of relevant signaling pathways.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is often measured by its ability to scavenge free radicals. The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The most common assays for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Compound/ExtractAssayIC50 Value (µg/mL)Source(s)
Lonicerae Japonicae Flos ExtractDPPH70[1]
Lonicerae Japonicae Flos ExtractABTS50[1]
Vitamin CDPPH6.35 - 8.0[2][3]
Vitamin CABTS5.18[2]
ResveratrolDPPH15.54[2]
ResveratrolABTS2.0 - 2.86[2][4]
QuercetinDPPH2.93 - 19.17[5][6]
QuercetinABTS2.04 - 48.0[5][7]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

Below are detailed methodologies for three common in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds and a positive control (e.g., Vitamin C) are prepared in a series of concentrations in a suitable solvent.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the test sample. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Procedure:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

  • Sample Preparation: The test compounds and a positive control are prepared in various concentrations.

  • Reaction: A small volume of the diluted ABTS•+ solution is added to the antioxidant solution, and the absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Sample Preparation: Test compounds and standards (e.g., FeSO₄·7H₂O) are prepared.

  • Reaction: The FRAP reagent is mixed with the test sample, and the absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm after a set incubation time at 37°C.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard ferrous solution. The results are typically expressed as Fe²⁺ equivalents.[8]

Visualizing Antioxidant Mechanisms

Experimental Workflow for Antioxidant Capacity Assessment

The following diagram illustrates a general workflow for assessing the in vitro antioxidant capacity of a compound.

G cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Compound Test Compound (e.g., this compound Proxy) DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP Comparators Comparator Antioxidants (Vitamin C, Resveratrol, Quercetin) Comparators->DPPH Comparators->ABTS Comparators->FRAP Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc Calculate % Inhibition & IC50 Values Spectro->Calc Compare Comparative Analysis Calc->Compare

Caption: General workflow for in vitro antioxidant capacity assessment.

Key Signaling Pathways in Antioxidant Response

Many antioxidant compounds, particularly flavonoids like quercetin, exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators. Two of the most critical pathways are the Nrf2-ARE and NF-κB pathways.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 induces dissociation Antioxidant Antioxidant Compound (e.g., Quercetin) Antioxidant->Keap1_Nrf2 promotes dissociation Nrf2_nuc Nrf2 (Nucleus) Keap1_Nrf2->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription

Caption: Activation of the Nrf2-ARE antioxidant signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[11][12] Oxidative stress can activate the NF-κB pathway, leading to the expression of pro-inflammatory genes. Many antioxidants can inhibit this pathway, thereby reducing inflammation.

NFkB_Pathway ROS_Inflam Oxidative Stress & Inflammatory Stimuli IKK IKK Activation ROS_Inflam->IKK Antioxidant_Compound Antioxidant Compound (e.g., Quercetin) Antioxidant_Compound->IKK inhibits IkB Phosphorylation & Degradation of IκB IKK->IkB NFkB_cyto NF-κB (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB (Nucleus) NFkB_cyto->NFkB_nuc translocation Inflam_Genes Pro-inflammatory Gene Expression NFkB_nuc->Inflam_Genes activates

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

References

Benchmarking the Cytotoxicity of Yokonoside Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of the novel natural compound, Yokonoside, benchmarked against established anticancer drugs: Doxorubicin, Paclitaxel, and Cisplatin. Due to the limited availability of published data on this compound, this guide utilizes Sennoside A, a structurally related glycoside with available cytotoxicity data, as a proxy to illustrate the comparative framework. The data presented herein is compiled from various preclinical studies and is intended to serve as a reference for researchers in the field of oncology drug discovery.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values for Sennoside A (as a proxy for this compound) and the comparator drugs across various human cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and the specific assay used.

CompoundCancer Cell LineAssayExposure TimeIC50 (µM)
Sennoside A SW1353 (Chondrosarcoma)CCK-8Not Specified62.35[1]
SCC7 (Oral Squamous Carcinoma)Not SpecifiedNot Specified94.38
CAL27 (Oral Squamous Carcinoma)Not SpecifiedNot Specified77.41
Doxorubicin HCT116 (Colon)MTTNot Specified24.30 (as µg/ml)[2]
Hep-G2 (Hepatocellular Carcinoma)MTTNot Specified14.72 (as µg/ml)[2]
PC3 (Prostate)MTTNot Specified2.64 (as µg/ml)[2]
MCF-7 (Breast)MTT48 hours2.50[3]
HeLa (Cervical)MTT48 hours2.92[3]
Paclitaxel Various Human Tumor LinesClonogenic Assay24 hours0.0025 - 0.0075[4]
NSCLC Cell LinesTetrazolium-based120 hours0.027
Ovarian Carcinoma LinesClonogenic AssayNot Specified0.0004 - 0.0034[5]
Cisplatin Ovarian Carcinoma LinesClonogenic AssayNot Specified0.1 - 0.45 (as µg/ml)[5]
A549 (Lung)Not Specified24 hours10.91
A549 (Lung)Not Specified48 hours7.49
HEK-293 (Kidney)Colorimetric24 hours15.43[6]
HK-2 (Kidney)Colorimetric24 hours13.57[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for two common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (this compound/Sennoside A and comparator drugs)

  • 96-well plates

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% Acetic acid

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 50% TCA to each well (to a final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water to remove TCA, medium, and serum.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental processes and molecular mechanisms.

Cytotoxicity_Assay_Workflow cluster_setup Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds (this compound, Doxorubicin, etc.) incubate_24h->add_compounds incubate_drug Incubate (e.g., 48h) add_compounds->incubate_drug add_reagent Add MTT or Fix/Stain with SRB incubate_drug->add_reagent incubate_assay Incubate add_reagent->incubate_assay solubilize Solubilize Formazan/SRB incubate_assay->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining the cytotoxicity of test compounds using MTT or SRB assays.

The anticancer activity of many chemotherapeutic agents, including doxorubicin and potentially sennosides, involves the induction of apoptosis. One of the key signaling pathways in this process is the intrinsic or mitochondrial pathway.

Apoptosis_Signaling_Pathway cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Activation Cascade chemo Chemotherapeutic Agent (e.g., Doxorubicin, Sennoside A) bax Bax/Bak Activation chemo->bax bcl2 Bcl-2/Bcl-xL Inhibition chemo->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c apaf1 Apaf-1 cyto_c->apaf1 binds casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 activates casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway induced by chemotherapeutic agents.

References

Replicating Published Findings on the Bioactivity of Yokonoside and Structurally Related Glycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the neuroprotective, anti-inflammatory, and antioxidant properties of Yokonoside analogues and other bioactive glycosides.

Due to the limited availability of published data specifically on the bioactivity of this compound, this guide provides a comparative analysis of structurally related and functionally similar glycosides. This approach allows for an informed estimation of this compound's potential bioactivities and offers a framework for replicating and expanding upon existing research in this area. The data presented here is derived from studies on well-characterized compounds such as ginsenosides and wogonoside, which serve as valuable surrogates for understanding the potential therapeutic effects of this compound.

Comparative Bioactivity Data

The following tables summarize key quantitative data from published studies on the bioactivity of various glycosides, offering a baseline for comparison with future studies on this compound.

Table 1: Neuroprotective Effects of Bioactive Glycosides

CompoundModel SystemAssayConcentrationOutcome
Yokukansan (TJ-54) Cultured rat cortical astrocytesGlutamate uptake assay100-700 µg/mlDose-dependent increase in glutamate uptake[1]
Cultured PC12 cellsMTT assay for cell viability1-1000 µg/mlDose-dependent inhibition of glutamate-induced cell death[1]
Ginsenoside Rb1 Primary cultured hippocampal neuronsNot specifiedNot specifiedPromotes neural growth, anti-apoptotic[2]
SAMP8 miceNot specifiedNot specifiedMore effective than Ginsenoside Rg1 in improving memory[3]
Ginsenoside Rg1 MCAO rat modelsNeurological scoring, brain infarct volume45 mg·kg⁻¹ (i.v.)Significant reduction in neurological scores and infarct volume[2]
Ginsenoside Rd Cerebral I/R animal modelsInfarct volume>10- <50 mg/kgSignificant attenuation of infarct volume[4]

Table 2: Anti-inflammatory Effects of Bioactive Glycosides

CompoundModel SystemKey Markers InhibitedIC50 / Effective Concentration
Wogonoside LPS-induced RAW264.7 cellsNO, PGE2, TNF-α, IL-6Dose-dependent decrease[5]
Ginsenoside Ro Acetic acid-induced vascular permeability in miceVascular permeability10, 50, 200 mg/kg (p.o.)[6]
Carrageenan-induced paw edema in ratsPaw edema10, 50, 200 mg/kg (p.o.)[6]
Compound K LPS-activated RAW264.7 macrophagesiNOS, TNF-α mRNASignificant inhibition[7]
Ginsenosides (Rg1, Rg3, Rf) LPS-induced RAW264.7 cellsInflammatory cytokines, pyroptosis25 µM, 50 µM
Goodyeroside A Not specifiedNF-κB signaling pathwayNot specified

Table 3: Antioxidant Effects of Bioactive Glycosides

CompoundAssayKey Findings
Jionoside D DPPH radical scavenging, lipid peroxidation inhibitionScavenged intracellular ROS, protected cell viability[8]
V79-4 cells exposed to H2O2Increased activities of SOD and catalase[8]
Ginsenoside Rb1 Cell-free systemSignificantly and selectively scavenged hydroxyl radical and hypochlorous acid[3]
Paeonia japonica extract (EtOAc fraction) DPPH radical scavengingIC50 of 11.09 ± 0.12 µg/mL[9]
Persimmon leaves extract ABTS and DPPH radical scavengingHot air drying yielded high antioxidant content[10]
Camellianoside Not specifiedContributes to the antioxidant properties of Camellia japonica leaves[11]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

Neuroprotection Assays

1. Glutamate-Induced Excitotoxicity in Cultured Neuronal Cells (e.g., PC12 cells) [1]

  • Cell Culture: PC12 cells are cultured in appropriate media and conditions.

  • Induction of Excitotoxicity: Glutamate (e.g., 17.5 mM) is added to the culture medium to induce neuronal cell death.

  • Treatment: Cells are co-treated with various concentrations of the test compound (e.g., this compound analogue).

  • Assessment of Cell Viability: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to quantify cell viability. A decrease in the conversion of MTT to formazan indicates reduced cell viability.

2. Middle Cerebral Artery Occlusion (MCAO) Model in Rats [2]

  • Animal Model: Focal cerebral ischemia is induced in rats by occluding the middle cerebral artery.

  • Treatment: The test compound is administered intravenously (i.v.) or intraperitoneally (i.p.) at a specific dose (e.g., 40 mg·kg⁻¹·d for Ginsenoside Rg1).

  • Assessment of Neurological Deficit: Neurological scores are evaluated to assess the extent of neurological damage.

  • Measurement of Infarct Volume: Brain tissue is sectioned and stained (e.g., with TTC) to visualize and quantify the infarct volume.

Anti-inflammatory Assays

1. Lipopolysaccharide (LPS)-Induced Inflammation in RAW264.7 Macrophages [5]

  • Cell Culture: RAW264.7 macrophage cells are cultured.

  • Induction of Inflammation: Cells are stimulated with LPS to induce an inflammatory response.

  • Treatment: Cells are treated with the test compound at various concentrations.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The Griess reagent is used to measure the accumulation of nitrite in the culture medium as an indicator of NO production.

    • Prostaglandin E2 (PGE2), TNF-α, and IL-6: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of these pro-inflammatory cytokines in the culture supernatant.

    • Gene Expression: Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6.

Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [8]

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Procedure: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with the test compound. The reduction of DPPH is measured by the decrease in absorbance at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of scavenging activity is calculated by comparing the absorbance of the sample with that of a control.

2. Cellular Antioxidant Activity (CAA) Assay [8]

  • Cell Culture: A suitable cell line (e.g., V79-4 lung fibroblasts) is cultured.

  • Induction of Oxidative Stress: Cells are exposed to an oxidizing agent such as hydrogen peroxide (H2O2).

  • Treatment: Cells are pre-treated with the test compound.

  • Measurement of Intracellular Reactive Oxygen Species (ROS): A fluorescent probe (e.g., DCFH-DA) is used to measure the levels of intracellular ROS.

  • Assessment of Antioxidant Enzyme Activity: The activities of cellular antioxidant enzymes like superoxide dismutase (SOD) and catalase are measured using specific assay kits.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and its analogues, as well as a general workflow for their bioactivity assessment.

G Potential Anti-inflammatory Signaling Pathway of this compound Analogues LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes This compound This compound (or Analogue) This compound->IKK Potential Inhibition G General Experimental Workflow for Bioactivity Screening cluster_0 In Vitro Assays cluster_1 In Vivo Models A Compound Preparation (this compound/Analogue) D Treatment with Compound A->D B Cell Culture (e.g., Neurons, Macrophages) C Induction of Stress/Inflammation (e.g., Glutamate, LPS) B->C C->D E Bioactivity Measurement (e.g., MTT, Griess, ELISA) D->E F Animal Model of Disease (e.g., MCAO) E->F Promising results lead to in vivo studies G Compound Administration F->G H Behavioral/Physiological Assessment G->H I Histological/Biochemical Analysis H->I G Comparative Logic for this compound Bioactivity Assessment This compound This compound (Limited Data) Hypothesis Hypothesized Bioactivity of this compound This compound->Hypothesis Analogues Structurally Related Glycosides (e.g., Ginsenosides, Wogonoside) PublishedData Published Bioactivity Data (Neuroprotective, Anti-inflammatory, Antioxidant) Analogues->PublishedData PublishedData->Hypothesis ExperimentalValidation Experimental Validation of this compound Hypothesis->ExperimentalValidation

References

Comparative study of Yokonoside extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Extraction of Yokonoside and Structurally Similar Glycosides

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This compound, a phenolic glycoside with potential therapeutic properties, is primarily isolated from the roots of Glehnia littoralis.[1] While specific comparative studies on this compound extraction are limited, a wealth of knowledge can be drawn from methodologies applied to structurally similar glycosides and other metabolites from Glehnia littoralis and other plant sources. This guide provides a comparative analysis of various extraction techniques, supported by experimental data, to inform the selection of an optimal extraction strategy.

Comparison of Extraction Methods

The selection of an extraction method is a trade-off between yield, purity, cost, and environmental impact. Modern techniques often offer advantages in terms of efficiency and reduced solvent consumption compared to conventional methods.

Method Principle Typical Solvents Advantages Disadvantages References
Conventional Solvent Extraction (CSE) Maceration, percolation, or refluxing with a solvent to dissolve target compounds.Ethanol, Methanol, WaterSimple, low-cost equipment.Time-consuming, high solvent consumption, potential for thermal degradation of compounds.[2][2][3][4]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[5]Ethanol, Methanol, WaterFaster extraction, higher yields, reduced solvent and energy consumption, suitable for thermolabile compounds.[5][6]Potential for localized heating, equipment cost.[5][6][7][8]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant matrix, causing cell rupture and release of compounds.[3]Ethanol, WaterVery fast, high extraction efficiency, reduced solvent use.[9]Requires specialized equipment, potential for localized overheating if not controlled.[3][10][3][9][10][11]
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent. By manipulating temperature and pressure, the solvent properties can be tuned for selectivity.[12][13]Supercritical CO2, often with a co-solvent like ethanol.[14]Environmentally friendly ("green" technique), high selectivity, solvent-free final product.[13][14]High initial equipment cost, may not be efficient for highly polar compounds without a co-solvent.[12][15][12][13][14][15]
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) Uses conventional solvents at elevated temperatures and pressures, below their critical points.Water, Ethanol, MethanolFast, efficient, requires less solvent than conventional methods.High initial equipment cost, potential for thermal degradation if not optimized.[16][17][16][17]

Quantitative Comparison of Extraction Parameters

The efficiency of any extraction method is highly dependent on its operational parameters. The following table summarizes optimized conditions and resulting yields for glycosides and other phenolic compounds from various plant sources, providing a valuable reference for developing a this compound extraction protocol.

Method Plant Material Target Compound(s) Solvent Temperature (°C) Time Solid-to-Solvent Ratio Yield/Efficiency Reference
CSE (Reflux) Panax quinquefoliusGinsenosides100% Methanol600.5 - 1 hNot SpecifiedHighest recovery of most ginsenosides compared to sonication and water extraction at 90°C.[18]
CSE (Hot Methanol Extraction) Panax ginsengGinsenosidesHot MethanolNot SpecifiedNot SpecifiedNot SpecifiedHigher recovery of total ginsenosides than SPE and LLE methods.[4]
UAE Panax notoginseng leavesNotoginsenoside Fc86% EthanolNot Specified1.5 h1:19 (g/mL)Optimized for maximum yield.[19]
UAE Anoectochilus roxburghiiKinsenoside16.33% Methanol35Not Specified1:10.83 (g/mL)32.24% dry weight yield.[8]
UAE Purple PotatoesAnthocyanins60% Methanol in Water (pH 2.9)7015 min1:40 (g/mL)Optimized for maximum anthocyanin yield.[6]
MAE Symphytum officinale leavesPhenols & Flavonoids75% Methanol5015 min1:10 (g/v)Optimal for high extract yield and total phenols and flavonoid contents.[10]
MAE Panax quinquefoliusRare GinsenosidesWater14515 min1:40 (w/v)Significantly increased yields of nine rare ginsenosides compared to conventional methods.[3]
MAE Jabuticaba By-ProductsAnthocyanins38% Methanol in Water (pH 6)8110 min4.7 mg/mL9.70 ± 0.28 mg/g total anthocyanin yield.[20]
SFE Panax ginsengGinsenosidesscCO2 with Ethanol55-60Not SpecifiedNot SpecifiedEffective extraction, with yield dependent on modifier concentration.[21]
ASE Cultivated Wild GinsengGinsenosides88.64% Ethanol106-13016 - 29 minNot SpecifiedYields of 7.45 mg/g for specific ginsenosides and 32.82 mg/g for total ginsenosides.[16]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the key extraction techniques discussed, based on the cited literature.

Conventional Solvent Extraction (Reflux) Protocol
  • Material Preparation: The dried and powdered roots of Glehnia littoralis are used.

  • Extraction: A known quantity of the powdered material is placed in a round-bottom flask with a suitable solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio.[2] The mixture is heated to the boiling point of the solvent and maintained at that temperature for a defined period (e.g., 1-2 hours) with constant stirring.[3]

  • Filtration: The extract is cooled and filtered to separate the solid residue from the liquid extract.

  • Concentration: The solvent is removed from the filtrate, typically using a rotary evaporator under reduced pressure, to yield the crude extract.

  • Purification: Further purification steps, such as liquid-liquid extraction or column chromatography, may be required to isolate this compound.[4]

Ultrasound-Assisted Extraction (UAE) Protocol
  • Material Preparation: Air-dried and powdered plant material is used.

  • Extraction: The powdered sample is suspended in an appropriate solvent (e.g., aqueous ethanol) in an extraction vessel. The vessel is then placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension.[5] The extraction is carried out for a specific duration (e.g., 5-60 minutes) at a controlled temperature and ultrasound frequency/power.[7][8]

  • Separation: The mixture is centrifuged or filtered to separate the extract from the plant residue.

  • Concentration: The supernatant is concentrated using a rotary evaporator to obtain the crude extract.

Microwave-Assisted Extraction (MAE) Protocol
  • Material Preparation: The plant material is dried and ground to a fine powder.

  • Extraction: The powdered sample is mixed with a suitable solvent in a microwave-transparent vessel.[10] The vessel is placed in a microwave extractor, and irradiation is applied at a set power (e.g., 200-800 W) and for a specific time (e.g., 5-30 minutes).[3][11] Temperature and pressure can be monitored and controlled.

  • Separation and Concentration: After extraction, the sample is cooled, filtered, and the solvent is evaporated to yield the crude extract.

Supercritical Fluid Extraction (SFE) Protocol
  • Material Preparation: The plant material is dried and ground to a consistent particle size.

  • Extraction: The ground material is packed into an extraction vessel. Supercritical CO2, often mixed with a polar co-solvent like ethanol, is pumped through the vessel at a specific temperature and pressure (e.g., 35-60°C and up to 400 bar).[12][21]

  • Separation: The extract-laden supercritical fluid flows into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Collection: The precipitated extract is collected, and the CO2 can be recycled.

Visualizing the Workflow and Decision Process

To further aid in the understanding and selection of an appropriate extraction method, the following diagrams are provided.

Yokonoside_Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_downstream Downstream Processing raw_material Glehnia littoralis Roots drying Drying raw_material->drying grinding Grinding & Sieving drying->grinding extraction_step Solid-Liquid Extraction (e.g., UAE, MAE, SFE, CSE) grinding->extraction_step filtration Filtration / Centrifugation extraction_step->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Purification (Column Chromatography) concentration->purification final_product Purified this compound purification->final_product

Caption: Generalized workflow for the extraction and purification of this compound.

Extraction_Method_Selection start Start: Define Extraction Goals q_yield High Yield Critical? start->q_yield q_thermolabile Compound Thermolabile? q_yield->q_thermolabile No mae_ase Consider MAE or ASE q_yield->mae_ase Yes q_green 'Green' Process a Priority? q_thermolabile->q_green No uae_sfe Consider UAE or SFE q_thermolabile->uae_sfe Yes q_cost Low Initial Cost Essential? q_green->q_cost No sfe Prioritize SFE q_green->sfe Yes cse_uae Consider CSE or UAE q_cost->cse_uae Yes end Select & Optimize Method q_cost->end No mae_ase->q_thermolabile uae_sfe->q_green sfe->q_cost cse Consider CSE cse_uae->cse If cost is primary driver cse_uae->end cse->end

Caption: Decision flowchart for selecting a suitable extraction method.

References

Assessing the Synergistic Potential of Yokonoside: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the synergistic effects of a compound like Yokonoside is crucial for unlocking its full therapeutic potential. Synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, can lead to enhanced efficacy, reduced dosages, and minimized side effects.

While direct experimental data on the synergistic combinations of this compound is not yet widely available in published literature, this guide provides a comprehensive framework for assessing its potential. By leveraging established methodologies and drawing parallels with structurally related compounds, researchers can effectively design and interpret studies to explore this compound's synergistic capabilities.

Experimental Protocols for Assessing Synergy

The gold standard for evaluating synergistic interactions in vitro is the checkerboard assay . This method allows for the systematic testing of various concentration combinations of two compounds to determine their combined effect on a biological system, such as cancer cell lines or microbial cultures.

Checkerboard Assay Protocol

The checkerboard assay involves a two-dimensional titration of two compounds in a microplate format.[1][2][3]

Materials:

  • This compound (Compound A) stock solution of known concentration.

  • Compound B stock solution of known concentration.

  • Appropriate cell culture or microbial culture and corresponding growth medium.

  • 96-well microplates.

  • Multichannel pipette.

  • Incubator.

  • Plate reader for assessing cell viability or microbial growth (e.g., using MTT assay or measuring optical density).

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial dilutions of this compound (Compound A) horizontally across the microplate.

    • Prepare serial dilutions of the second compound (Compound B) vertically down the microplate.

    • The result is a matrix of wells containing various combinations of concentrations of both compounds.

  • Cell Seeding/Inoculation: Add the target cells or microorganisms to each well at a predetermined density.

  • Incubation: Incubate the plates under appropriate conditions for a specified period (e.g., 24-72 hours for cell lines).

  • Assessment of Effect: Measure the biological effect, such as cell viability or microbial growth, in each well.

  • Data Analysis: The results are used to calculate the Fractional Inhibitory Concentration (FIC) Index or the Combination Index (CI).

Data Presentation and Interpretation

The quantitative data obtained from the checkerboard assay is crucial for determining the nature of the interaction between the tested compounds. The results are typically summarized in a table format, and the interaction is classified as synergistic, additive, or antagonistic.

Fractional Inhibitory Concentration (FIC) Index

The FIC index is commonly used in microbiology to assess antimicrobial synergy.[4][5][6] It is calculated using the following formula:

FIC Index = FIC of Compound A + FIC of Compound B

Where:

  • FIC of Compound A = (MIC of Compound A in combination) / (MIC of Compound A alone)

  • FIC of Compound B = (MIC of Compound B in combination) / (MIC of Compound B alone)

(MIC = Minimum Inhibitory Concentration)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1

  • Indifference: 1 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Combination Index (CI) - Chou-Talalay Method

For non-antimicrobial studies, such as in cancer research, the Combination Index (CI) method developed by Chou and Talalay is widely used.[7][8][9] The CI provides a quantitative measure of the interaction between two or more drugs.

Interpretation of CI Value:

  • Synergy: CI < 1

  • Additive: CI = 1

  • Antagonism: CI > 1

Hypothetical Data Summary

The following table illustrates how data from a synergy study with this compound and a hypothetical Compound B could be presented.

Concentration of this compound (µM)Concentration of Compound B (µM)% InhibitionCombination Index (CI)Interaction
IC50 (alone)050--
0IC50 (alone)50--
0.5 x IC500.5 x IC50750.45Synergy
0.5 x IC500.25 x IC50600.68Additive
0.25 x IC500.5 x IC50650.62Additive
0.25 x IC500.25 x IC50400.95Additive

Potential Signaling Pathways for Investigation

While the specific signaling pathways modulated by this compound are not yet fully elucidated, examining the mechanisms of structurally related compounds can provide valuable insights for forming hypotheses. Many ginsenosides and flavonoids, which share structural similarities with this compound, are known to influence key cellular signaling pathways.[10][11][12]

Potential Pathways to Investigate for this compound's Synergistic Effects:

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway in cell survival, proliferation, and metabolism. Several ginsenosides, such as Rb1, and flavonoids like Wogonoside have been shown to modulate this pathway.[13][14][15] Combining this compound with an inhibitor of this pathway could lead to synergistic apoptosis in cancer cells.

  • MAPK Pathway (ERK, JNK, p38): The MAPK pathway is involved in cellular responses to a wide range of stimuli and plays a key role in inflammation and cell death. Ginsenoside Rg1 is known to interact with this pathway.[16]

  • Wnt/β-catenin Pathway: This pathway is critical in development and is often dysregulated in cancer. Wogonoside has been shown to inhibit this pathway.[17]

  • NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and cell survival. Several natural compounds, including ginsenosides, are known to inhibit NF-κB activation.

Visualizing Workflows and Pathways

Experimental Workflow for Synergy Assessment

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_y Prepare this compound Serial Dilutions plate Plate Compounds in 96-well Plate prep_y->plate prep_b Prepare Compound B Serial Dilutions prep_b->plate prep_cells Prepare Cell/Microbial Suspension seed Add Cell/Microbial Suspension prep_cells->seed plate->seed incubate Incubate seed->incubate measure Measure Viability/Growth incubate->measure calculate Calculate CI/FIC Index measure->calculate interpret Interpret Interaction (Synergy, Additive, Antagonism) calculate->interpret

Caption: Workflow for assessing synergistic effects using the checkerboard assay.

Potential Signaling Pathway for this compound Interaction

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor PI3K PI3K receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->receptor Compound_B Compound B Compound_B->Akt Inhibits

Caption: Hypothetical synergistic interaction via the PI3K/Akt/mTOR pathway.

By following these established protocols and considering the signaling pathways of related molecules, researchers can systematically and effectively investigate the synergistic potential of this compound, paving the way for novel and more effective therapeutic strategies.

References

Validation of Yokonoside as a Potential Therapeutic Lead Compound: An Analysis of Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the therapeutic potential, mechanism of action, and experimental validation of a compound identified as Yokonoside. While the chemical structure of this compound is documented in chemical databases, there is no corresponding body of research to support its evaluation as a therapeutic lead compound. This guide addresses the current state of knowledge and the conspicuous absence of data necessary for a comparative analysis.

Scarcity of Biological Data

Searches of prominent scientific databases, including PubChem and Google Scholar, for "this compound" and its chemical synonym, "2'-carboxy-4',5-dihydroxy-2-beta-D-glucopyranosyloxybenzanilide," did not yield any studies detailing its biological activity, efficacy, or safety. The PubChem database provides the chemical formula (C20H21NO11) and other basic identifiers for this compound, but lacks any associated bioactivity data or literature references that would be essential for its validation as a therapeutic agent.

Distinction from Yokukansan

It is crucial to distinguish this compound from "yokukansan," a traditional Japanese Kampo medicine. While the names bear a superficial resemblance, extensive research on yokukansan has identified its primary active components, and this compound is not among them. Yokukansan is a complex herbal formulation composed of seven different crude drugs and has been studied for its neuroprotective and psychopharmacological effects. The active ingredients of yokukansan include compounds such as geissoschizine methyl ether and 18β-glycyrrhetinic acid.

Inability to Fulfill Comparative Analysis

Due to the complete absence of experimental data for this compound, it is not possible to construct the requested comparison guide. The core requirements for this guide, including the presentation of quantitative data in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be met. A comparative analysis with alternative therapeutic agents is unachievable without foundational information on this compound's purported therapeutic effects and mechanism of action.

Conclusion

The validation of any compound as a potential therapeutic lead necessitates a robust body of scientific evidence. This includes in vitro and in vivo studies to establish biological activity, efficacy, and safety, as well as a clear understanding of its mechanism of action. At present, such information for this compound is not available in the public domain. Therefore, any consideration of this compound as a therapeutic lead would be entirely speculative. For researchers, scientists, and drug development professionals, the lack of data precludes any meaningful evaluation or comparison. It is possible that "this compound" may be a misnomer for another compound, or a compound that has not yet been the subject of published research. Without further clarification or the emergence of new data, a scientific validation and comparison of this compound cannot be provided.

Safety Operating Guide

Prudent Disposal of Yokonoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Yokonoside, ensuring the safety of laboratory personnel and minimizing environmental impact.

I. Pre-Disposal Hazard Assessment

Before handling this compound for disposal, a thorough hazard assessment is crucial. In the absence of a specific SDS, researchers should evaluate the compound based on its chemical family (glycoside) and any available data.

Key Assessment Steps:

  • Review Chemical Properties: Evaluate available information regarding the physical and chemical properties of this compound.[1]

  • Assume Toxicity: In the absence of specific toxicity data, handle this compound with the appropriate Personal Protective Equipment (PPE) as if it were toxic.

  • Evaluate Environmental Hazards: Consider the potential for aquatic toxicity, a common concern with many pharmaceutical compounds.

  • Consult Institutional EHS: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions based on regulations and best practices.

II. This compound Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Designated Waste Containers: Collect this compound waste in a designated, properly labeled hazardous waste container.

  • Separate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Solid waste (e.g., contaminated gloves, weighing paper) should be collected separately from liquid waste.[2]

  • Container Labeling: Affix a completed hazardous waste label to the container, clearly identifying the contents as "this compound waste" and including any known hazard information.

III. Personal Protective Equipment (PPE)

When handling this compound waste, the following PPE is mandatory:

  • Lab Coat: A standard laboratory coat should be worn and buttoned.

  • Safety Glasses: Chemical splash goggles are essential to protect the eyes.

  • Gloves: Use appropriate chemical-resistant gloves (e.g., nitrile gloves).

IV. Disposal Protocol for this compound Waste

The following protocol outlines the general steps for preparing this compound waste for collection by your institution's hazardous waste management service.

Solid Waste Disposal:

  • Place all items contaminated with this compound, such as gloves, weighing paper, and absorbent pads, into the designated solid hazardous waste container.

  • Ensure the container is securely sealed when not in use.

Liquid Waste Disposal:

  • Carefully pour liquid this compound waste into the designated liquid hazardous waste container using a funnel to prevent spills.

  • Do not overfill the container; a general rule is to leave at least 10% headspace to allow for expansion.

  • Securely seal the container lid.

Storage and Pickup:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.

  • This area should be under the control of laboratory personnel and situated away from drains and sources of ignition.

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste, following their specific procedures for waste collection requests.

Documentation:

  • Maintain a detailed log of the hazardous waste generated in your laboratory, including the type and quantity of this compound waste.

V. Chemical Properties of this compound

While a comprehensive SDS is unavailable, the following information from public chemical databases can aid in a preliminary hazard assessment.

PropertyValueSource
Molecular FormulaC₂₀H₂₁NO₁₁PubChem[1]
Molecular Weight451.4 g/mol PubChem[1]

VI. This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Yokonoside_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: Generation of this compound Waste assess_hazards Conduct Hazard Assessment (Assume Hazardous) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe segregate_waste Segregate Solid and Liquid Waste don_ppe->segregate_waste solid_waste Place in Labeled Solid Waste Container segregate_waste->solid_waste liquid_waste Pour into Labeled Liquid Waste Container segregate_waste->liquid_waste seal_container Securely Seal Containers solid_waste->seal_container liquid_waste->seal_container store_saa Store in Satellite Accumulation Area (SAA) seal_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs end_disposal End: Waste Collected by EHS contact_ehs->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these general guidelines and, most importantly, consulting with your institutional EHS department, you can ensure the safe and compliant disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Yokonoside
Reactant of Route 2
Yokonoside

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.